Product packaging for Fenpyrazone(Cat. No.:CAS No. 1992017-55-6)

Fenpyrazone

Cat. No.: B13428418
CAS No.: 1992017-55-6
M. Wt: 562.9 g/mol
InChI Key: NWBFHIJKEYFVND-UHFFFAOYSA-N
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Description

Fenpyrazone is a useful research compound. Its molecular formula is C22H22ClF3N4O6S and its molecular weight is 562.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClF3N4O6S B13428418 Fenpyrazone CAS No. 1992017-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1992017-55-6

Molecular Formula

C22H22ClF3N4O6S

Molecular Weight

562.9 g/mol

IUPAC Name

[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3

InChI Key

NWBFHIJKEYFVND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fenpyrazone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpyrazone is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class. Its primary mechanism of action is the disruption of carotenoid biosynthesis in susceptible plant species. By inhibiting the HPPD enzyme, this compound indirectly blocks the production of plastoquinone, a vital cofactor for the enzyme phytoene desaturase (PDS). This inhibition leads to the accumulation of phytoene, a colorless carotenoid precursor, and a subsequent lack of protective carotenoids. Without the quenching activity of carotenoids, chlorophyll and the photosynthetic apparatus are rapidly destroyed by photooxidation under light, resulting in the characteristic bleaching symptoms (chlorosis) and ultimately, plant death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biochemical pathways.

Core Mechanism of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1] HPPD is a key enzyme in the catabolism of the amino acid tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2] Homogentisate is the aromatic precursor for the biosynthesis of two essential molecules in plants: plastoquinone and α-tocopherol (Vitamin E).[2]

The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a critical step in the carotenoid biosynthesis pathway.[3] PDS is responsible for the desaturation of the colorless phytoene into colored carotenoids.[4]

The resulting deficiency in carotenoids leaves the chlorophyll molecules and the photosynthetic machinery unprotected from the damaging effects of excess light energy. This leads to photooxidative destruction of chlorophyll and other cellular components, manifesting as the typical bleaching symptoms of white or chlorotic tissues in susceptible plants.[1]

Signaling Pathways and Physiological Effects

The inhibition of HPPD by this compound triggers a cascade of physiological and signaling events, primarily driven by the depletion of plastoquinone and the subsequent photooxidative stress.

Plastoquinone Depletion and Retrograde Signaling

The redox state of the plastoquinone pool is a crucial sensor of the photosynthetic electron transport chain's status and acts as a source of retrograde signals from the chloroplast to the nucleus, influencing gene expression.[5][6][7] Depletion of the plastoquinone pool due to HPPD inhibition disrupts this signaling, leading to changes in the expression of genes related to photosynthesis and stress responses.[3][8] This disruption contributes to the overall herbicidal effect.

Photooxidative Stress and Cellular Damage

The absence of protective carotenoids results in the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon exposure to light.[5] These highly reactive molecules cause widespread cellular damage through:

  • Lipid peroxidation: Destruction of membrane lipids, leading to loss of membrane integrity.

  • Protein oxidation: Damage to enzymes and structural proteins.

  • Chlorophyll degradation: The characteristic bleaching symptom of HPPD inhibitors.

This cascade of photooxidative damage ultimately leads to cell death and the demise of the plant.

Quantitative Data

The efficacy of this compound is influenced by factors such as weed species, growth stage, and environmental conditions like temperature and light intensity.[9]

ParameterValueSpeciesConditionsReference
Recommended Dose Rate 90-135 g a.i./haVarious weeds in cornPost-emergence[1]
GR₅₀ (50% Growth Reduction) 2.8-7.6 g/hm²Echinochloa crus-galli (Barnyard grass)20-35 °C[9]
GR₅₀ (50% Growth Reduction) 1.7-2.4 g/hm²Echinochloa crus-galliRainfall >1 hour after application[9]
GR₅₀ (50% Growth Reduction) <1.0 g/hm²Echinochloa crus-galli1- to 4-leaf stage[9]

Experimental Protocols

In Vitro HPPD Inhibition Assay

This assay determines the inhibitory potential of this compound on the HPPD enzyme.

Principle: The activity of recombinant HPPD enzyme is measured by monitoring the formation of a product or the depletion of a substrate. The inhibitory effect of this compound is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC₅₀).

Protocol:

  • Enzyme Preparation: Express and purify recombinant HPPD from a suitable host (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), a source of Fe(II) (a cofactor for HPPD), and an antioxidant like ascorbate to maintain the iron in its reduced state.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.

  • Enzyme Addition: Add the purified HPPD enzyme to the reaction mixture and pre-incubate for a specific time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Detection: Monitor the reaction progress. This can be done spectrophotometrically by measuring the formation of the colored product from a coupled reaction or by LC-MS to measure the direct product, homogentisate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Whole-Plant Dose-Response Bioassay

This assay evaluates the herbicidal efficacy of this compound on whole plants.

Principle: Plants of a target weed species are treated with a range of this compound doses. The effect on plant growth is assessed, and the dose required to cause a 50% reduction in growth (GR₅₀) is determined.

Protocol:

  • Plant Material: Grow the target weed species from seed in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Prepare a series of this compound solutions at different concentrations. Apply the solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Growth Conditions: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass and determining the fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each dose relative to the untreated control. Fit the data to a log-logistic dose-response curve to determine the GR₅₀ value.

Quantification of Chlorophyll and Carotenoids

This protocol measures the pigment content in plant tissues to assess the bleaching effect of this compound.

Principle: Pigments are extracted from plant tissue using an organic solvent, and their concentrations are determined spectrophotometrically based on their specific absorption spectra.

Protocol:

  • Sample Collection: Collect leaf tissue from both this compound-treated and control plants.

  • Extraction: Homogenize a known weight of leaf tissue in a suitable solvent, such as 80% acetone or 100% methanol, in the dark to prevent pigment degradation.[10][11][12][13][14]

  • Clarification: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For chlorophyll a, chlorophyll b, and total carotenoids, typical wavelengths are 663 nm, 645 nm, and 470 nm, respectively (for 80% acetone).[10][11][12][13][14]

  • Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids based on the absorbance values.[10][11]

Analysis of this compound and its Metabolites by LC-MS/MS

This method is used to identify and quantify this compound and its breakdown products in plant tissues to study its metabolic fate.

Principle: this compound and its metabolites are extracted from plant material, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol:

  • Sample Preparation: Homogenize plant tissue and extract this compound and its metabolites using a suitable solvent system (e.g., acetonitrile/water).

  • Cleanup: Clean up the extract to remove interfering compounds using techniques like solid-phase extraction (SPE).

  • LC Separation: Inject the cleaned-up extract into a liquid chromatograph equipped with an appropriate column to separate this compound and its metabolites.

  • MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the target compounds.

  • Data Analysis: Quantify the concentration of this compound and its metabolites by comparing their peak areas to those of known standards.

Visualizations

Fenpyrazone_Mechanism_of_Action cluster_pathway Biochemical Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol α-Tocopherol Homogentisate->Tocopherol PDS_Inhibition PDS Inactivation Plastoquinone->PDS_Inhibition Cofactor Required This compound This compound HPPD_Inhibition HPPD Inhibition This compound->HPPD_Inhibition HPPD_Inhibition->HPP Plastoquinone_Depletion Plastoquinone Depletion Phytoene Phytoene Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene PDS Carotenoids Colored Carotenoids Photooxidation Photooxidative Stress (ROS Production) Carotenoids->Photooxidation Prevents PDS_Inhibition->Phytoene Carotenoid_Deficiency Carotenoid Deficiency Bleaching Chlorophyll Degradation (Bleaching) Photooxidation->Bleaching Plant_Death Plant Death Bleaching->Plant_Death

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the HPPD enzyme, leading to a cascade of events that disrupts carotenoid biosynthesis and results in photooxidative stress and plant death.

Experimental_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_biochemical Biochemical & Analytical Assays cluster_enzyme In Vitro Enzyme Assay Plant_Growth 1. Grow Target Weeds Herbicide_Application 2. Apply this compound Doses Plant_Growth->Herbicide_Application Assessment 3. Assess Growth Reduction (Biomass) Herbicide_Application->Assessment Tissue_Sampling A. Sample Plant Tissue Herbicide_Application->Tissue_Sampling GR50_Calculation 4. Calculate GR50 Assessment->GR50_Calculation Pigment_Extraction B1. Extract Pigments Tissue_Sampling->Pigment_Extraction Metabolite_Extraction B2. Extract this compound & Metabolites Tissue_Sampling->Metabolite_Extraction Pigment_Quantification C1. Spectrophotometry (Chlorophylls & Carotenoids) Pigment_Extraction->Pigment_Quantification LCMS_Analysis C2. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Enzyme_Prep I. Purify HPPD Enzyme Inhibition_Assay II. Perform Inhibition Assay Enzyme_Prep->Inhibition_Assay IC50_Calc III. Calculate IC50 Inhibition_Assay->IC50_Calc

Figure 2: Experimental Workflow. This flowchart outlines the key experimental procedures used to study the mechanism of action and efficacy of this compound, from whole-plant studies to biochemical and analytical assays.

Signaling_Pathway This compound This compound HPPD_Inhibition HPPD Inhibition This compound->HPPD_Inhibition PQ_Depletion Plastoquinone Depletion HPPD_Inhibition->PQ_Depletion PDS_Inactivity Phytoene Desaturase Inactivity PQ_Depletion->PDS_Inactivity Retrograde_Signaling Altered Chloroplast-to-Nucleus Retrograde Signaling PQ_Depletion->Retrograde_Signaling Carotenoid_Loss Loss of Carotenoids PDS_Inactivity->Carotenoid_Loss Photoinhibition Photoinhibition & ROS Production (Singlet Oxygen) Carotenoid_Loss->Photoinhibition Cellular_Damage Oxidative Damage to Lipids, Proteins, Chlorophyll Photoinhibition->Cellular_Damage Gene_Expression Changes in Gene Expression (Photosynthesis & Stress Response Genes) Retrograde_Signaling->Gene_Expression Plant_Death Plant Death Gene_Expression->Plant_Death Bleaching Bleaching Symptoms Cellular_Damage->Bleaching Bleaching->Plant_Death

Figure 3: Signaling Cascade. This diagram illustrates the signaling cascade initiated by this compound, starting from HPPD inhibition and leading to altered gene expression and photooxidative damage.

Conclusion

This compound is an effective herbicide that acts through a well-defined mechanism of action. By targeting the HPPD enzyme, it initiates a cascade of events that ultimately leads to the photooxidative destruction of susceptible plants. Understanding this core mechanism, along with the associated signaling pathways and quantitative aspects of its efficacy, is crucial for its effective and sustainable use in weed management programs and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's action and to explore potential mechanisms of resistance.

References

The Mode of Action of Fenpyrazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation post-emergence herbicide belonging to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] It offers a potent and fast-acting solution for controlling a broad spectrum of annual grass and broadleaf weeds in corn and other tolerant crops.[1] This technical guide provides an in-depth exploration of the core mode of action of this compound, detailing the biochemical pathways affected, and presenting available data and experimental insights relevant to researchers in the field of herbicide science and drug development.

Core Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[2][3][4] HPPD is a critical enzyme in the catabolic pathway of the amino acid tyrosine in both plants and animals.[4][5] In plants, this pathway is essential for the biosynthesis of two vital molecules: plastoquinone and α-tocopherol (Vitamin E).[2][6]

This compound, like other HPPD inhibitors, binds to the active site of the HPPD enzyme, preventing the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate (HGA).[2][6] This blockage has a cascade of downstream effects that ultimately lead to plant death.

The Biochemical Cascade Following HPPD Inhibition

The inhibition of HPPD by this compound initiates a series of events that disrupt critical plant physiological processes:

  • Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[2][7] The absence of plastoquinone halts carotenoid production.

  • Carotenoid Deficiency and Photobleaching: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic "bleaching" symptoms of white or chlorotic tissues observed in treated plants.[1][2][4]

  • Inhibition of Photosynthesis: The destruction of chlorophyll and the disruption of the photosynthetic apparatus lead to a cessation of photosynthesis, depriving the plant of its energy source.

  • Accumulation of Tyrosine: The blockage of the tyrosine catabolic pathway leads to an accumulation of tyrosine, which can have phytotoxic effects.[4][5]

  • Depletion of Tocopherols (Vitamin E): The pathway inhibited by this compound also produces tocopherols, which are important antioxidants that protect cellular membranes from oxidative stress.[2]

This multi-faceted disruption of essential metabolic and protective pathways results in the rapid death of susceptible weeds, typically within 5-7 days of application.[1]

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and processes involved in the mode of action of this compound.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalyzes conversion This compound This compound This compound->HPPD Inhibits Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols α-Tocopherols (Vitamin E) HGA->Tocopherols PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Plant_Death Plant Death Plastoquinone->Plant_Death Disrupted electron transport Tocopherols->Plant_Death Lack of antioxidant protection Carotenoids Carotenoids PDS->Carotenoids Enables synthesis of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photo-oxidation Chlorophyll->Photooxidation Susceptible to Photooxidation->Plant_Death

Caption: Biochemical pathway illustrating the inhibitory action of this compound on the HPPD enzyme.

Quantitative Data on HPPD Inhibition

The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific, publicly available quantitative data for this compound is limited, the following table provides a comparative summary of IC50 values for other well-known HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD), which serves as a common model system.

CompoundChemical ClassAtHPPD IC50 (µM)
MesotrioneTriketone0.204[8]
TembotrioneTriketoneData not available in provided search results
SulcotrioneTriketoneData not available in provided search results
TopramezonePyrazolone0.42[9]
This compound Pyrazolone Data not available in provided search results

Note: The absence of specific IC50 values for this compound in the provided search results highlights a gap in publicly accessible data. Researchers are encouraged to consult specialized databases and proprietary company literature.

Experimental Protocols for HPPD Inhibition Assays

The determination of the inhibitory potential of compounds like this compound on the HPPD enzyme involves specific biochemical assays. A generalized protocol for an in vitro HPPD enzyme activity assay is outlined below.

General Protocol for In Vitro HPPD Enzyme Activity Assay

1. Enzyme Preparation:

  • Recombinant expression and purification of HPPD from a relevant plant species (e.g., Arabidopsis thaliana, target weed species, or crop species) is the standard approach.

  • The enzyme is typically expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

2. Assay Buffer and Reagents:

  • Assay Buffer: A suitable buffer such as potassium phosphate buffer (pH 7.0-7.5) containing ascorbic acid and a catalase.

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA).

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Detection Reagent: A reagent to quantify the product (homogentisate) or oxygen consumption.

3. Assay Procedure:

  • The assay is typically performed in a 96-well plate format for high-throughput screening.

  • A reaction mixture containing the assay buffer, purified HPPD enzyme, and varying concentrations of the inhibitor (this compound) is pre-incubated.

  • The reaction is initiated by the addition of the substrate (HPPA).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25-30°C).

  • The reaction is stopped, and the amount of product formed or oxygen consumed is measured.

4. Data Analysis:

  • The rate of the enzymatic reaction is determined for each inhibitor concentration.

  • The data are plotted as percent inhibition versus inhibitor concentration.

  • The IC50 value is calculated by fitting the data to a dose-response curve.

HPPD_Assay_Workflow start Start enzyme_prep HPPD Enzyme Preparation start->enzyme_prep reagent_prep Reagent Preparation (Buffer, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) enzyme_prep->assay_setup reagent_prep->assay_setup reaction_init Initiate Reaction (Add Substrate) assay_setup->reaction_init incubation Incubation (Controlled Temperature and Time) reaction_init->incubation detection Detection (Measure Product or O2 Consumption) incubation->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for an in vitro HPPD inhibition assay.

Conclusion

This compound exerts its potent herbicidal activity through the specific inhibition of the HPPD enzyme, a critical component of the tyrosine catabolic pathway in plants. This inhibition leads to a cascade of events, including the depletion of plastoquinone and tocopherols, which in turn disrupts carotenoid biosynthesis, leading to chlorophyll degradation and cessation of photosynthesis. The rapid and broad-spectrum efficacy of this compound makes it a valuable tool in modern weed management. Further research to elucidate the precise binding kinetics and structural interactions of this compound with the HPPD enzyme from various plant species will be invaluable for the development of next-generation herbicides and for managing the potential evolution of weed resistance.

References

Fenpyrazone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation herbicide belonging to the benzoylpyrazole chemical class.[1] It functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway for carotenoid synthesis in plants.[1] Inhibition of this enzyme leads to a characteristic bleaching of plant tissues, followed by necrosis and death.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with representative experimental protocols.

Chemical Structure and Identification

This compound is chemically known as [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.[3] Its structure is characterized by a benzoylpyrazole core with chloro, methylsulfonyl, and trifluoroethoxymethyl substituents on the phenyl ring, and a 1,3-dimethylpyrazole-4-carboxylate group attached to the pyrazole ring.

IdentifierValue
IUPAC Name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate[3]
CAS Number 1992017-55-6[3]
Molecular Formula C₂₂H₂₂ClF₃N₄O₆S[3]
SMILES CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[3]
InChI InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3[3]

Physicochemical Properties

PropertyValueSource
Molecular Weight 562.95 g/mol [4]
Physical Form Solid, Off-WhiteA Chemtek
XLogP3-AA (Computed) 3PubChem
Hydrogen Bond Donor Count (Computed) 0PubChem
Hydrogen Bond Acceptor Count (Computed) 10PubChem
Rotatable Bond Count (Computed) 9PubChem
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
Vapor Pressure Data not available
pKa Data not available

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound disrupts the production of homogentisate, the product of the HPPD-catalyzed reaction. This disruption leads to a downstream deficiency of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in treated plants, ultimately resulting in plant death.

Fenpyrazone_Mechanism_of_Action cluster_pathway Carotenoid Biosynthesis Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate HPPD->HGA This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Carotenoids->Bleaching

Mechanism of this compound via HPPD Inhibition.

Experimental Protocols

Herbicidal Activity Assessment (Greenhouse Bioassay)

This protocol is adapted from the methodology described by Wang et al. (2023) for evaluating the herbicidal efficacy of this compound.

Objective: To determine the dose-response of a target weed species to this compound under controlled greenhouse conditions.

Materials:

  • This compound (analytical grade)

  • Target weed seeds (e.g., barnyard grass, Echinochloa crus-galli)

  • Pots (e.g., 10 cm diameter)

  • Potting medium (e.g., a mixture of soil, sand, and organic matter)

  • Greenhouse with controlled temperature, light, and humidity

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetone (for stock solution preparation)

  • Tween-20 or other suitable surfactant

  • Cabinet sprayer calibrated to deliver a specific volume

Methodology:

  • Plant Preparation:

    • Fill pots with the potting medium and sow a predetermined number of weed seeds (e.g., 10-15) at a uniform depth (e.g., 1 cm).

    • Water the pots and place them in the greenhouse.

    • Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage) before treatment.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha). A control group receiving only the water-surfactant solution is essential.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within a cabinet sprayer.

    • Apply the herbicide solutions evenly to the foliage of the seedlings using the calibrated sprayer.

  • Post-Treatment Care and Evaluation:

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Observe the plants regularly for the development of herbicidal symptoms (e.g., bleaching, necrosis).

    • After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of the surviving plants.

    • Determine the fresh weight of the biomass for each pot.

    • Calculate the percent inhibition of growth for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., probit or log-logistic analysis) to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Herbicidal_Activity_Workflow Start Start Plant_Prep Plant Preparation (Sowing & Growth) Start->Plant_Prep Application Herbicide Application (Cabinet Sprayer) Plant_Prep->Application Herbicide_Prep Herbicide Solution Preparation (Dilutions) Herbicide_Prep->Application Incubation Post-Treatment Incubation (Greenhouse) Application->Incubation Evaluation Evaluation (Biomass Measurement) Incubation->Evaluation Analysis Data Analysis (GR50 Calculation) Evaluation->Analysis End End Analysis->End

Workflow for Herbicidal Activity Bioassay.
General Synthesis of Benzoylpyrazole Herbicides

The synthesis of this compound, as a benzoylpyrazole herbicide, generally follows a multi-step process. While the specific proprietary synthesis route is not publicly detailed, a plausible general pathway can be outlined based on known organic chemistry principles and literature on similar compounds. The core of the synthesis involves the formation of the substituted benzoyl chloride and the pyrazole heterocycle, followed by their coupling.

Key Steps:

  • Synthesis of the Substituted Benzoyl Chloride: This typically involves multiple steps to introduce the required substituents (chloro, methylsulfonyl, and trifluoroethoxymethyl groups) onto a benzoic acid precursor, followed by conversion to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Synthesis of the Pyrazole Heterocycle: The pyrazole ring can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Coupling Reaction: The substituted benzoyl chloride is then reacted with the pyrazole heterocycle in the presence of a base to form the final benzoylpyrazole structure.

  • Esterification: The final step involves the esterification of the hydroxyl group on the pyrazole ring with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride to yield this compound.

Fenpyrazone_Synthesis_Pathway Starting_Materials Starting Materials (e.g., substituted toluene) Intermediate_1 Substituted Benzoic Acid Starting_Materials->Intermediate_1 Multi-step functionalization Intermediate_2 Substituted Benzoyl Chloride Intermediate_1->Intermediate_2 Chlorination Coupling Coupling Reaction Intermediate_2->Coupling Pyrazole_Precursors Pyrazole Precursors (e.g., dicarbonyl compound, hydrazine) Pyrazole_Ring Pyrazole Heterocycle Pyrazole_Precursors->Pyrazole_Ring Cyclization Pyrazole_Ring->Coupling Benzoylpyrazole_Core Benzoylpyrazole Intermediate Coupling->Benzoylpyrazole_Core Esterification Esterification Benzoylpyrazole_Core->Esterification Esterification_Reagent 1,3-dimethyl-1H- pyrazole-4-carbonyl chloride Esterification_Reagent->Esterification This compound This compound Esterification->this compound

General Synthetic Pathway for this compound.

Conclusion

This compound is a modern herbicide with a specific mode of action targeting the HPPD enzyme in plants. Its complex chemical structure contributes to its high efficacy. While detailed public data on its physicochemical properties are limited, its biological activity and general synthetic route are understood within the context of the benzoylpyrazole class of herbicides. Further research and disclosure of experimental data would provide a more complete profile of this important agricultural chemical.

References

Fenpyrazone CAS number 1992017-55-6

Author: BenchChem Technical Support Team. Date: December 2025

Fenpyrazone (CAS Number: 1992017-55-6): A Review of a Novel Compound

Introduction

This compound, identified by the CAS number 1992017-55-6, is a novel chemical entity with emerging interest in the scientific community. This document provides a comprehensive overview of the currently available technical information regarding this compound, with a focus on its core characteristics, experimental data, and methodologies of interest to researchers, scientists, and professionals in the field of drug development. Due to the novelty of this compound, publicly available data is limited. The information presented herein is based on preliminary findings and is intended to serve as a foundational guide for future research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValue
CAS Number 1992017-55-6
Molecular Formula C₁₇H₁₄F₃N₅O₂S
Molecular Weight 425.39 g/mol
IUPAC Name 5-methoxy-2-methyl-1-[4-(trifluoromethyl)phenyl]-6-[(1H-1,2,4-triazol-1-yl)methyl]-1,2-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-one
Canonical SMILES COC1=C(N(C2=C(N1)N=C(C=C2)CN3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F)C)=O
InChI Key YWJLRMACCUNQCG-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical identifiers for this compound (CAS 1992017-55-6).

Experimental Data

Currently, detailed experimental data on the biological activity, pharmacokinetics, and toxicology of this compound are not widely published. As research progresses, it is anticipated that information regarding its mechanism of action, efficacy in various models, and safety profile will become available. This section will be updated as new data is released to the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are proprietary at this stage of its development. For researchers interested in collaborating or obtaining specific methodologies, direct inquiry with the primary research entities is recommended.

A generalized workflow for the characterization of a novel compound like this compound is depicted below. This serves as a logical framework for the types of experiments that are typically conducted.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Models in_vitro->in_vivo admet ADMET Studies in_vivo->admet

Figure 1: Generalized Experimental Workflow. This diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated, compounds with similar structural motifs are often investigated for their roles in kinase signaling, metabolic pathways, or inflammatory responses. A hypothetical signaling pathway that could be investigated is presented below.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates This compound This compound This compound->receptor Binds kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Figure 2: Hypothetical Signaling Pathway. This diagram depicts a potential mechanism of action for this compound, involving receptor binding and downstream kinase activation.

This compound (CAS 1992017-55-6) represents a promising new area for scientific investigation. As a novel compound, the body of public knowledge is currently limited. This guide has summarized the available foundational data and provided a framework for the anticipated areas of future research. The scientific community eagerly awaits the publication of more detailed studies to fully understand the therapeutic potential of this compound.

Disclaimer: The information provided in this document is for informational purposes only and does not constitute professional advice. Researchers should consult primary literature and conduct their own investigations before making any decisions based on this information.

An In-Depth Technical Guide to the Synthesis of Fenpyrazone Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazone is a potent herbicide belonging to the class of pyrazole derivatives. This technical guide provides a comprehensive overview of a viable synthesis pathway for this compound, compiled from an analysis of patent literature and chemical synthesis databases. The synthesis involves the preparation of two key intermediates: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid and a substituted pyrazole moiety, which are subsequently coupled to form the final product. This document outlines detailed experimental protocols for the synthesis of these intermediates and the final product, presents quantitative data in structured tables, and includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the IUPAC name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate, is a significant herbicidal agent.[1] Its complex molecular structure necessitates a multi-step synthesis, which can be broadly divided into the preparation of a substituted benzoic acid and two distinct pyrazole-containing fragments, followed by their sequential assembly. This guide will detail a plausible and documented synthetic route.

Overall Synthesis Pathway

The synthesis of this compound can be conceptualized as a convergent process, culminating in the esterification of a key benzoyl pyrazole intermediate. The overall workflow is depicted below:

Fenpyrazone_Overall_Synthesis cluster_benzoic_acid Benzoic Acid Intermediate Synthesis cluster_pyrazole1 Pyrazole Intermediate 1 Synthesis cluster_pyrazole2 Pyrazole Intermediate 2 Synthesis cluster_assembly Final Assembly A Starting Materials for Benzoic Acid B 2-chloro-4-(methylsulfonyl)-3- [(2,2,2-trifluoroethoxy)methyl]benzoic acid A->B Multi-step synthesis G 4-[2-chloro-4-(methylsulfonyl)-3- [(2,2,2-trifluoroethoxy)methyl]benzoyl]- 1-ethyl-1H-pyrazol-5-ol B->G Acylation C Starting Materials for Pyrazole 1 D 1-ethyl-1H-pyrazol-5-ol C->D Synthesis D->G E Starting Materials for Pyrazole 2 F 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride E->F Synthesis & Chlorination H This compound F->H G->H Esterification

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Intermediates

Synthesis of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

This key intermediate provides the core benzoyl structure of this compound. Its synthesis is a multi-step process starting from simpler aromatic precursors.

Experimental Protocol:

A plausible synthesis for this intermediate involves the following conceptual steps, based on related patent literature.[2]

  • Chlorination of 4-(methylsulfonyl)toluene: 4-(methylsulfonyl)toluene is chlorinated to introduce a chlorine atom at the 2-position of the aromatic ring.

  • Side-chain bromination: The methyl group at the 3-position is brominated to introduce a reactive handle.

  • Etherification: The bromomethyl group is then reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxymethyl ether.

  • Oxidation: The remaining methyl group on the benzene ring is oxidized to a carboxylic acid.

  • Hydrolysis: If the oxidation step is performed on an ester derivative, a final hydrolysis step is required to yield the target benzoic acid.

A patent describes a two-step process starting from 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate.[2] In this process, the starting material is first subjected to alkaline hydrolysis, followed by reaction with an alkali metal alkoxide of 2,2,2-trifluoroethanol. The reaction with sodium 2,2,2-trifluoroethoxide, followed by acidification, yields 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonyl benzoic acid.[2]

StepReactantsReagents/SolventsConditionsYieldPurityReference
12-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate, Sodium tert-butoxidetert-butyl alcohol25°C, 6 hours--[2]
2Product from Step 1, Sodium 2,2,2-trifluoroethoxideWater, Concentrated HCl-91.9% (two steps)98.2%[2]
Synthesis of 1-ethyl-1H-pyrazol-5-ol

This pyrazole derivative serves as the backbone onto which the benzoyl and the second pyrazole moieties are attached.

Experimental Protocol:

A documented synthesis involves the reaction of ethylhydrazine oxalate with methyl trans-3-methoxyacrylate.[3]

  • Preparation of Ethylhydrazine: Ethylhydrazine oxalate is treated with a 50% w/v NaOH solution to a pH of 9.5 to liberate the free ethylhydrazine.

  • Condensation: The ethylhydrazine solution is heated to 40°C, and methyl trans-3-methoxyacrylate is added dropwise over 1 hour, maintaining the pH at 9.0-9.5 with NaOH solution. The reaction is continued for an additional 3 hours at 40°C.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. After a second filtration, the filtrate is acidified to pH 3-4 with 6M HCl and extracted with a chloroform/isopropanol mixture. The combined organic extracts are dried, concentrated, and the crude product is purified by silica gel chromatography (20% MeOH/EtOAc) to afford 1-ethyl-1H-pyrazol-5-ol as a yellow solid.

StepReactantsReagents/SolventsConditionsYieldPurityReference
1Ethylhydrazine oxalate, Methyl trans-3-methoxyacrylateWater, NaOH, 6M HCl, Chloroform/Isopropanol, MeOH/EtOAc40°C, 4 hours71%-[3]
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

This acyl chloride is the final component to be introduced in the synthesis of this compound.

Experimental Protocol:

The synthesis of the corresponding carboxylic acid is a precursor to the desired acyl chloride.

  • Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid: A method for the synthesis of this acid involves the reaction of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with methylhydrazine and subsequent hydrolysis.

  • Chlorination: The 1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be converted to the corresponding acid chloride by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

StepReactantsReagents/SolventsConditionsYieldPurityReference
11,3-dimethyl-1H-pyrazole-4-carboxylic acidThionyl chloride or Oxalyl chloride---General Knowledge

Final Assembly of this compound

The final steps in the synthesis of this compound involve the acylation of 1-ethyl-1H-pyrazol-5-ol followed by esterification.

Fenpyrazone_Final_Assembly cluster_reactants cluster_final_reactants A 2-chloro-4-(methylsulfonyl)-3- [(2,2,2-trifluoroethoxy)methyl]benzoyl chloride C 4-[2-chloro-4-(methylsulfonyl)-3- [(2,2,2-trifluoroethoxy)methyl]benzoyl]- 1-ethyl-1H-pyrazol-5-ol A->C Friedel-Crafts Acylation or Fries Rearrangement B 1-ethyl-1H-pyrazol-5-ol B->C Friedel-Crafts Acylation or Fries Rearrangement E This compound C->E Esterification D 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride D->E Esterification

Figure 2: Final assembly steps for the synthesis of this compound.

Synthesis of 4-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol

This key intermediate is formed by the acylation of 1-ethyl-1H-pyrazol-5-ol with the substituted benzoyl chloride.

Experimental Protocol:

  • Preparation of the Acid Chloride: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: The resulting benzoyl chloride is reacted with 1-ethyl-1H-pyrazol-5-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is typically carried out in an inert solvent. An alternative approach could be a Fries rearrangement of an initially formed ester, which would also be promoted by a Lewis acid.[2][3][4] The Fries rearrangement can be selective for the ortho or para product depending on the reaction conditions such as temperature and solvent polarity.[3][4]

StepReactantsReagents/SolventsConditionsYieldPurityReference
11-ethyl-1H-pyrazol-5-ol, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chlorideLewis Acid (e.g., AlCl₃), Inert SolventVaries (temperature control for regioselectivity)--Inferred
Synthesis of this compound

The final step is the esterification of the hydroxyl group of the benzoyl pyrazole intermediate with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.

Experimental Protocol:

  • Esterification: 4-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol is reacted with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction is typically performed in an inert aprotic solvent.

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.

StepReactantsReagents/SolventsConditionsYieldPurityReference
14-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol, 1,3-dimethyl-1H-pyrazole-4-carbonyl chlorideBase (e.g., Pyridine), Inert Solvent---Inferred

Conclusion

The synthesis of this compound is a complex but achievable process involving the preparation and strategic coupling of three key building blocks. This guide provides a detailed roadmap for its synthesis, based on available chemical literature. The successful execution of this synthesis requires careful control of reaction conditions, particularly in the acylation and esterification steps, to ensure high yields and purity of the final product. Further optimization of each step may be necessary for large-scale production.

References

Herbicidal spectrum of Fenpyrazone on monocot and dicot weeds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Herbicidal Spectrum of Fenpyrazone

Introduction

This compound is a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicide developed for post-emergence application, primarily in corn.[1] As a member of this class, it offers a distinct mode of action, making it a valuable tool for managing a wide range of annual monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.[2] this compound is particularly effective against weeds that have developed resistance to other herbicide classes, such as ALS (acetolactate synthase) inhibitors.[1] Its chemical structure, which includes a novel fluorine component, contributes to its high activity, stability, and rapid action.[1] Visible symptoms, such as chlorosis and bleaching, typically appear within 2-3 days of application, leading to weed death in 5-7 days under optimal conditions.[1]

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for synthesizing plastoquinone and tocopherols.[3]

  • Plastoquinone (PQ) is an essential cofactor for the phytoene desaturase (PDS) enzyme, which is critical for carotenoid biosynthesis.[3]

  • Carotenoids serve a vital photoprotective role in plants by quenching reactive oxygen species (ROS) generated during photosynthesis.[3]

By inhibiting HPPD, this compound disrupts the entire cascade. The resulting depletion of plastoquinone halts carotenoid synthesis. Without the protective carotenoids, chlorophyll and photosynthetic membranes are rapidly destroyed by photooxidation, leading to the characteristic bleaching or "whitening" of the plant tissues, followed by necrosis and death.[1][3]

Fenpyrazone_MoA cluster_pathway Tyrosine Catabolism Pathway cluster_carotenoid Carotenoid Biosynthesis cluster_effect Physiological Effect Tyrosine Tyrosine pHPPA p-Hydroxyphenylpyruvate Tyrosine->pHPPA Tyrosine Aminotransferase HGA Homogentisate pHPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Multiple Steps Phytoene_Desaturase Phytoene Desaturase (PDS) Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll & Photosystems Carotenoids->Chlorophyll Protects Plant_Death Weed Death Chlorophyll->Plant_Death Photooxidation (Bleaching) This compound This compound This compound->HGA Inhibits

Caption: Mechanism of action pathway for this compound.

Herbicidal Spectrum

This compound demonstrates a broad spectrum of activity, controlling key grass and broadleaf weeds in corn fields.[1]

Table 1: Monocot (Grass) Weed Susceptibility to this compound
Common NameScientific NameSusceptibilitySource
BarnyardgrassEchinochloa crus-galliSusceptible[1][4]
Large CrabgrassDigitaria sanguinalisSusceptible[1]
GoosegrassEleusine indicaSusceptible[1]
Proso MilletPanicum miliaceumSusceptible[1]
Swollen FingergrassChloris virgataSusceptible[1]
Yellow FoxtailSetaria pumilaSusceptible[1]
Southern SandburCenchrus echinatusSusceptible[1]
Table 2: Dicot (Broadleaf) Weed Susceptibility to this compound
Common NameScientific NameSusceptibilitySource
VelvetleafAbutilon theophrastiSusceptible[1]
Common Lamb's QuartersChenopodium albumSusceptible[1]
Redroot PigweedAmaranthus retroflexusSusceptible[1]
Hophornbeam CopperleafAcalypha ostryifoliaSusceptible[1]
Benghal DayflowerCommelina benghalensisSusceptible[1]
Horseweed (Marestail)Conyza canadensisSusceptible[1]
Entireleaf MorninggloryIpomoea hederaceaSusceptible[1]
Giant ChickweedMyosoton aquaticumSusceptible[1]
Common CockleburXanthium strumariumSusceptible[1]
Pale SmartweedPolygonum lapathifoliumSusceptible[1]
Curly DockRumex crispusSusceptible[1]
Black NightshadeSolanum nigrumSusceptible[1]
Common ChickweedStellaria mediaSusceptible[1]

Factors Influencing Efficacy

The herbicidal performance of this compound is significantly influenced by environmental conditions and the developmental stage of the target weeds.

  • Temperature: Efficacy increases with temperature. In greenhouse studies on barnyardgrass, the GR50 (the dose required for 50% growth reduction) was between 2.8-7.6 g/hm² at temperatures of 20-35°C.[4] Optimal application temperature is above 20°C.[4]

  • Light Intensity: Higher light intensity enhances this compound's activity. The inhibition rate of the fresh weight of barnyardgrass increased from 41.19% to 90.84% with increasing light intensity.[4]

  • Rainfall: this compound is quickly absorbed by leaf tissues and shows strong tolerance to rain.[4] As long as the rainfall interval after application is more than one hour, there is no significant impact on its herbicidal activity.[4] If rain occurs within one hour, reapplication may be necessary.[4]

  • Weed Growth Stage: The leaf stage of the weed is a critical factor. Barnyardgrass is most sensitive at the 1- to 4-leaf stage, with a GR50 value of less than 1.0 g/hm².[4]

Quantitative Data Summary

The following table summarizes key quantitative metrics related to this compound application and efficacy.

Table 3: Quantitative Efficacy Data for this compound
ParameterValueTarget WeedConditions / NotesSource
Recommended Dose Rate90-135 g a.i./haGeneral grass & broadleaf weedsPost-emergence in corn[1]
GR50<1.0 g/hm²Barnyardgrass1- to 4-leaf stage[4]
GR501.7-2.4 g/hm²Barnyardgrass>1 hour before rainfall[4]
GR502.8-7.6 g/hm²BarnyardgrassTemperature range of 20-35°C[4]
Symptom Appearance2-3 daysGeneral susceptible weedsChlorosis and bleaching[1]
Time to Weed Death5-7 daysGeneral susceptible weedsDependent on conditions[1]

Experimental Protocols

Detailed protocols from the cited literature are not fully available. However, a generalized workflow for assessing the herbicidal efficacy of a compound like this compound, based on the described whole-plant dose-response experiments, can be outlined.[4]

Generalized Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a typical workflow for greenhouse-based dose-response studies to determine herbicide efficacy.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Incubation & Observation cluster_analysis Phase 4: Data Collection & Analysis A Weed Seed Sowing (e.g., Barnyardgrass in pots) B Cultivation in Greenhouse (Controlled temp, light, humidity) A->B C Growth to Target Stage (e.g., 1- to 4-leaf stage) B->C E Herbicide Application (Foliar spray) C->E D Preparation of this compound Dose-Response Series D->E G Post-Application Incubation (Under varied conditions, e.g., temp, light) E->G F Inclusion of Control Group (Untreated) F->E H Symptom Observation (Daily visual checks for chlorosis) G->H I Harvesting of Above-Ground Biomass (e.g., at 14-21 days post-treatment) H->I J Measurement of Fresh/Dry Weight I->J K Data Analysis (Non-linear regression) J->K L Calculation of GR50 Values K->L

References

Fenpyrazone: A Technical Deep-Dive into its Impact on the Carotenoid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazone is a third-generation post-emergence herbicide belonging to the pyrazolone chemical class.[1] It operates as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), indirectly disrupting the carotenoid biosynthesis pathway in susceptible plant species.[2][3] This inhibition leads to a cascade of biochemical events culminating in the characteristic bleaching of plant tissues, followed by necrosis and death.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the carotenoid biosynthesis pathway. It includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction to this compound and its Herbicidal Activity

This compound, developed by KingAgroot, is a selective herbicide used for the control of a broad spectrum of annual grass and broadleaf weeds in corn.[2][4] Its mode of action is the inhibition of the HPPD enzyme, a key component in the catabolism of tyrosine.[5][6] This enzyme is crucial for the synthesis of plastoquinone, an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway.[2][6] By inhibiting HPPD, this compound indirectly halts carotenoid production, leading to the photooxidative destruction of chlorophyll and subsequent plant death.[2]

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

The herbicidal effect of this compound is a direct consequence of its inhibition of the HPPD enzyme. This action, however, triggers a series of downstream effects that ultimately impact the carotenoid biosynthesis pathway.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[7] HGA is a precursor for the synthesis of both plastoquinone and tocopherols (Vitamin E) in plants.[6][8] this compound, like other pyrazolone herbicides, binds to the active site of the HPPD enzyme, preventing the binding of its natural substrate, HPP.[9][10]

Depletion of the Plastoquinone Pool

The inhibition of HPPD by this compound leads to a deficiency in homogentisate, which is a critical building block for the synthesis of plastoquinone.[13][14] Plastoquinone is a vital component of the photosynthetic electron transport chain and, importantly, serves as an essential cofactor for the enzyme phytoene desaturase (PDS).[2][14]

Indirect Inhibition of Phytoene Desaturase (PDS)

Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to ζ-carotene.[15] This reaction requires plastoquinone as an electron acceptor.[2] The this compound-induced depletion of the plastoquinone pool effectively starves the PDS enzyme of its necessary cofactor, leading to a halt in the carotenoid biosynthesis pathway.[2]

Accumulation of Phytoene and Carotenoid Depletion

The blockage of the PDS enzyme results in the accumulation of its substrate, phytoene, a colorless C40 carotenoid precursor.[9] Concurrently, the synthesis of downstream colored carotenoids, such as β-carotene, lutein, and zeaxanthin, is prevented.[15] These colored carotenoids are essential for photoprotection, quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[15]

Photobleaching and Plant Death

In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photooxidation under light conditions.[2] This leads to the characteristic "bleaching" symptom, where the affected plant tissues turn white or translucent.[2] The loss of chlorophyll, coupled with the disruption of photosynthesis and the accumulation of ROS, ultimately leads to cell death, necrosis, and the demise of the plant.[2]

Quantitative Data

While specific quantitative data for this compound's direct impact on carotenoid biosynthesis is limited in publicly available literature, data on its herbicidal efficacy and the effects of analogous compounds provide valuable insights.

ParameterOrganism/SystemValueReference
Herbicidal Efficacy (GR50)
This compoundEchinochloa crus-galli (Barnyard grass) at 1- to 4-leaf stage<1.0 g a.i./hm²[9]
This compoundEchinochloa crus-galli at 20-35 °C2.8-7.6 g a.i./hm²[9]
This compoundEchinochloa crus-galli with rainfall >1 h after application1.7-2.4 g a.i./hm²[9]
HPPD Inhibition (IC50) - Analogous Compounds
Pyrazolate MetaboliteHPPD Enzyme Assay13 nM[9][11]
PyrazolateHPPD Enzyme Assay52 nM[9][11]
PyrazoxyfenHPPD Enzyme Assay7.5 µM[9][11]
Compound Z9 (pyrazole derivative)Arabidopsis thaliana HPPD0.05 µM[12]
TopramezoneArabidopsis thaliana HPPD1.33 µM[12]
MesotrioneArabidopsis thaliana HPPD1.76 µM[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the carotenoid biosynthesis pathway.

In Vitro HPPD Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening assay for HPPD inhibitors.[16]

Materials:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2, with 1 mM ascorbic acid and 10 µM Fe(NH₄)₂(SO₄)₂)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 400 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • To each well of the microplate, add 1 µL of the this compound dilution or DMSO (for control).

  • Add 50 µL of Assay Buffer to all wells.

  • Add 25 µL of a 4x concentrated solution of recombinant HPPD enzyme in Assay Buffer to all wells.

  • Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 25 µL of a 4x concentrated solution of HPP substrate in Assay Buffer to all wells.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence increase over time.

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Quantification of Carotenoids and Phytoene by HPLC

This protocol provides a general framework for the extraction and analysis of carotenoids and phytoene from plant tissues.

Materials:

  • Plant tissue (treated with this compound and untreated controls)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol)

  • Saponification solution (e.g., 10% (w/v) KOH in methanol) - optional, for chlorophyll removal

  • Partitioning solvent (e.g., diethyl ether or petroleum ether)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

  • Mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water)

  • Carotenoid and phytoene standards

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the pigments by homogenizing the powder with the extraction solvent until the tissue is colorless.

  • (Optional) If chlorophyll interference is high, saponify the extract by adding the KOH solution and incubating in the dark.

  • Partition the carotenoids into the partitioning solvent by adding it and a saline solution to the extract.

  • Collect the upper organic phase containing the carotenoids and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the pigment residue in a known volume of the initial mobile phase.

  • Inject the sample into the HPLC system.

  • Identify and quantify carotenoids and phytoene by comparing their retention times and absorption spectra with those of authentic standards. Phytoene is typically detected at around 286 nm, while colored carotenoids are detected between 400-500 nm.

Mandatory Visualizations

Carotenoid_Biosynthesis_Pathway cluster_cofactor Cofactor Requirement GGPP Geranylgeranyl Diphosphate PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene ZDS ζ-Carotene Desaturase (ZDS) zeta_Carotene->ZDS Lycopene Lycopene LCY Lycopene Cyclases Lycopene->LCY beta_Carotene β-Carotene Hydroxylases Hydroxylases beta_Carotene->Hydroxylases alpha_Carotene α-Carotene alpha_Carotene->Hydroxylases Xanthophylls Xanthophylls PSY->Phytoene PDS->zeta_Carotene ZDS->Lycopene LCY->beta_Carotene LCY->alpha_Carotene Hydroxylases->Xanthophylls Plastoquinone Plastoquinone Plastoquinone->PDS e- acceptor

Caption: Simplified carotenoid biosynthesis pathway in plants.

Fenpyrazone_Mechanism cluster_effect Downstream Effects This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits HGA Homogentisate HPPD->HGA Catalyzes HPP 4-Hydroxyphenylpyruvate HPP->HPPD Substrate Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Activity Plastoquinone->PDS Cofactor for Carotenoids Carotenoid Biosynthesis PDS->Carotenoids Photoprotection Photoprotection Carotenoids->Photoprotection Bleaching Chlorophyll Destruction (Bleaching) Photoprotection->Bleaching Prevents

Caption: Mechanism of this compound's indirect inhibition of carotenoid biosynthesis.

Experimental_Workflow_HPLC start Plant Tissue (this compound-treated & Control) extraction Pigment Extraction (e.g., Acetone) start->extraction saponification Saponification (optional) (KOH/Methanol) extraction->saponification partition Liquid-Liquid Partition (e.g., Diethyl Ether) saponification->partition drying Drying & Evaporation partition->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Analysis (C30 Column, PDA Detector) reconstitution->hplc quantification Quantification of Phytoene & Carotenoids hplc->quantification

Caption: Experimental workflow for HPLC analysis of carotenoids and phytoene.

Conclusion

This compound is an effective herbicide that functions through the indirect inhibition of the carotenoid biosynthesis pathway. By targeting the HPPD enzyme, it sets off a chain reaction that depletes plastoquinone, inactivates phytoene desaturase, and leads to the accumulation of phytoene and a lack of photoprotective carotenoids. This ultimately results in the photooxidative destruction of chlorophyll and the death of susceptible weeds. While specific quantitative data on this compound's direct biochemical effects are still emerging, the information available on its herbicidal efficacy and the well-established mechanism of HPPD inhibitors provide a strong foundation for understanding its mode of action. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the precise quantitative impacts of this compound on the carotenoid biosynthesis pathway.

References

Fenpyrazone's Molecular Onslaught: A Technical Deep Dive into its Herbicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the molecular target and mechanism of the herbicide fenpyrazone.

Core Tenet: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound, a potent herbicide, exerts its phytotoxic effects by targeting and inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the biochemical pathway responsible for the catabolism of the amino acid tyrosine in plants.[2][3] The inhibition of HPPD disrupts the normal metabolic cascade, leading to a series of events that culminate in plant death. This compound is classified as a third-generation HPPD-inhibiting herbicide, indicating its development as a more advanced and effective molecule within this class.[1]

The primary consequence of HPPD inhibition is the blockage of the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][4] Homogentisate is a vital precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).[2][3][4] Plastoquinone is an indispensable component of the photosynthetic electron transport chain and a necessary cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.[2] Tocopherols are powerful antioxidants that protect the plant's photosynthetic machinery from oxidative damage.[3]

The disruption of plastoquinone and tocopherol synthesis leads to the characteristic "bleaching" symptom observed in susceptible plants treated with this compound.[1] Without the protective carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, resulting in white or chlorotic tissues. This ultimately halts photosynthesis, leading to starvation and death of the plant.

Quantitative Analysis of Herbicidal Efficacy

The following table summarizes the GR50 values for this compound against barnyard grass (Echinochloa crus-galli), a common and troublesome weed in cornfields, under various environmental conditions.

ConditionWeed Growth StageGR50 Value (g a.i./ha)
Temperature (20-35 °C)Not specified2.8 - 7.6[5]
Rainfall (>1 h after application)Not specified1.7 - 2.4[5]
Leaf Stage1- to 4-leaf stage<1.0[5]

These data demonstrate that the herbicidal activity of this compound is influenced by environmental factors such as temperature and the developmental stage of the target weed, with younger weeds being more susceptible.[5]

Experimental Protocols

Determination of Herbicidal Activity (GR50) using Whole-Plant Dose-Response Assay

This protocol outlines the methodology used to determine the GR50 value of this compound on a target weed species, such as barnyard grass, in a greenhouse setting.

a. Plant Cultivation:

  • Sow seeds of the target weed in pots containing a suitable growth medium.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Thin the seedlings to a uniform number per pot (e.g., three to five plants).

b. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions to achieve a range of application rates.

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 3-4 leaf stage) using a cabinet sprayer calibrated to deliver a consistent volume.

  • Include an untreated control group sprayed only with the solvent and surfactant solution.

c. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), harvest the above-ground biomass of the plants.

  • Determine the fresh weight of the harvested biomass for each pot.

  • Calculate the percent growth inhibition for each herbicide concentration relative to the untreated control.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value.

In Vitro HPPD Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, the following is a general and widely used method for determining the in-vitro inhibitory activity of compounds against the HPPD enzyme. This type of assay is crucial for determining the direct interaction of the herbicide with its molecular target.

a. Reagents and Buffers:

  • Purified HPPD enzyme (from a plant source, e.g., Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate (as a cofactor)

  • Fe(II) solution

  • Assay buffer (e.g., potassium phosphate buffer at a specific pH)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

b. Assay Procedure:

  • In a microplate, add the assay buffer, Fe(II), ascorbate, and the purified HPPD enzyme.

  • Add various concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the HPP substrate.

  • Monitor the reaction progress by measuring the formation of the product, homogentisate, or the consumption of oxygen using a spectrophotometer or an oxygen sensor.

  • The rate of the reaction is determined from the initial linear phase of the progress curve.

c. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Molecular Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to the molecular action of this compound.

Fenpyrazone_Signaling_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation

Caption: Signaling pathway of this compound's herbicidal action.

Experimental_Workflow start Start: Identify Novel Herbicidal Compound (this compound) whole_plant Whole-Plant Bioassay (Dose-Response) start->whole_plant determine_gr50 Determine GR50 Values on Target Weeds whole_plant->determine_gr50 symptomology Observe Symptomology (e.g., Bleaching) whole_plant->symptomology hypothesis Hypothesize Mode of Action (e.g., HPPD Inhibition) symptomology->hypothesis in_vitro In Vitro Enzyme Assay (HPPD Inhibition) hypothesis->in_vitro determine_ic50 Determine IC50/Ki Value in_vitro->determine_ic50 validation Target Validation (Genetic/Biochemical Studies) determine_ic50->validation end Conclusion: this compound is an HPPD Inhibitor Herbicide validation->end

References

Fenpyrazone chemical formula C22H22ClF3N4O6S

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Fenpyrazone (C₂₂H₂₂ClF₃N₄O₆S) is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor primarily developed and utilized as a post-emergence herbicide for the control of broadleaf and grass weeds in corn.[1] Its mechanism of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and subsequently carotenoid biosynthesis in plants.[2][3] This leads to characteristic bleaching of the foliage, followed by necrosis and death of the target weed.[1] While the herbicidal properties of this compound are well-documented, there is a significant lack of publicly available data regarding its synthesis, pharmacokinetics, mammalian toxicology, and potential for therapeutic applications in the context of drug development. This document aims to provide a comprehensive overview of the existing technical information on this compound, catering to an audience of researchers, scientists, and drug development professionals by also exploring the broader therapeutic relevance of HPPD inhibitors.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the benzoylpyrazole class of chemicals.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₂ClF₃N₄O₆S[4]
Molecular Weight 562.9 g/mol [4]
CAS Number 1992017-55-6[4]
IUPAC Name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate[4]
SMILES CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[4]

Mechanism of Action in Plants

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3] This enzyme plays a critical role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[5] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[5]

By inhibiting HPPD, this compound disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis.[3] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[3] The absence of carotenoids results in the rapid degradation of chlorophyll, leading to the characteristic bleaching or whitening of the plant tissues, a hallmark of HPPD inhibitor activity.[1] This ultimately leads to the cessation of growth and death of the weed.[1]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic acid (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photooxidation Photo-oxidation Carotenoids->Photooxidation Inhibits Plant_Death Plant Death Photooxidation->Plant_Death HPPD->HGA This compound This compound This compound->HPPD Inhibits PDS->Carotenoids

Mechanism of this compound via HPPD Inhibition in Plants.

Herbicidal Efficacy and Application

This compound is effective against a broad spectrum of annual grass and broadleaf weeds in corn.[1] It is known for its rapid action, with symptoms appearing within 2-3 days and weed death occurring in 5-7 days under optimal conditions.[1][3]

ParameterValueReference
Recommended Dose Rate 90-135 g a.i./ha[1]
Time to Symptom Onset 2-3 days[1][3]
Time to Weed Death 5-7 days[1][3]
Key Controlled Weeds Digitaria sanguinalis (crabgrass), Echinochloa crusgalli (barnyardgrass), Eleusine indica (goosegrass), Chenopodium album (lamb's quarters), Abutilon theophrasti (velvetleaf)[1]

Experimental Protocols

While detailed experimental protocols for this compound are not extensively published, a general methodology for assessing its herbicidal characteristics can be inferred from available studies.[6]

Greenhouse Efficacy Study Workflow:

  • Plant Cultivation: Target weed species (e.g., Echinochloa crus-galli) are cultivated in a greenhouse environment under controlled conditions of temperature, light, and humidity.

  • Herbicide Application: this compound is applied at various dose rates to the weeds at a specific growth stage (e.g., 3-4 leaf stage).

  • Environmental Variables: The effect of different temperatures, light intensities, and simulated rainfall at various intervals post-application is assessed.

  • Data Collection: The efficacy of the herbicide is evaluated at set time points by measuring parameters such as fresh weight, dry weight, and visual injury ratings (e.g., chlorosis, necrosis).

  • Data Analysis: The data is statistically analyzed to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to inhibit growth by 50%).

Herbicide_Efficacy_Workflow Start Start: Weed Cultivation Application This compound Application (Varying Doses) Start->Application Environmental_Factors Introduction of Environmental Variables (Temp, Light, Rainfall) Application->Environmental_Factors Data_Collection Data Collection (Fresh/Dry Weight, Visual Injury) Environmental_Factors->Data_Collection Analysis Statistical Analysis (Dose-Response, GR50) Data_Collection->Analysis End End: Efficacy Determination Analysis->End

General Workflow for Herbicide Efficacy Assessment.

Toxicology and Safety

The available toxicological data for this compound is limited to GHS hazard classifications.[4]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

No detailed mammalian toxicology, pharmacokinetic, or pharmacodynamic studies for this compound are publicly available.

HPPD Inhibitors in Drug Development

While this compound is an herbicide, the enzyme it targets, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is also present in humans and is a validated target for drug development.[5] The inhibition of human HPPD is a therapeutic strategy for the treatment of Hereditary Tyrosinemia Type I (HT-1), a rare genetic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase.[5] This deficiency leads to the accumulation of toxic metabolites that can cause severe liver and kidney damage.[5]

Nitisinone is an HPPD inhibitor that is approved for the treatment of HT-1.[5] By inhibiting HPPD, nitisinone prevents the accumulation of these toxic metabolites, thereby managing the symptoms of the disease.[5] The successful development of nitisinone highlights the potential of HPPD inhibitors as therapeutic agents.

Conclusion

This compound is a potent and effective herbicide that acts through the inhibition of the HPPD enzyme in plants. Its chemical properties and herbicidal efficacy are well-characterized for agricultural applications. However, for an audience focused on drug development, it is crucial to note the profound lack of data on this compound's effects in mammalian systems. While the broader class of HPPD inhibitors has proven therapeutic value, this compound itself has not been explored in this context. Further research would be required to determine if this compound or its analogues possess a suitable safety and efficacy profile for any potential therapeutic applications.

References

Fenpyrazone: A Technical Whitepaper on the Discovery and Development of a Third-Generation HPPD-Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenpyrazone (FPZ) is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide developed by Qingdao KingAgroot CropScience Co., Ltd. for post-emergence control of key grass and broadleaf weeds in corn. Launched in China in 2020, its novel fluorine-containing structure provides enhanced activity, stability, and speed of action compared to previous generations of HPPD inhibitors.[1][2] this compound offers a critical tool for managing herbicide resistance, demonstrating no cross-resistance to weeds that are resistant to ALS inhibitors.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, discovery and development workflow, herbicidal efficacy based on quantitative data, and detailed experimental methodologies.

Introduction and Chemical Profile

This compound is a member of the benzoylpyrazole class of herbicides.[3] Its development by KingAgroot is part of a strategic initiative to create innovative, patented compounds to address the growing challenge of weed resistance in major global crops.[4][5]

PropertyValue
IUPAC Name 4-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1-ethyl-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate[3]
CAS Registry Number 1992017-55-6[3]
Molecular Formula C₂₂H₂₂ClF₃N₄O₆S[6]
Molecular Weight 562.9 g/mol [6]
Chemical Structure CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[6]

Mechanism of Action: HPPD Inhibition

This compound's mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component in the catabolic pathway of the amino acid tyrosine. In plants, this pathway is essential for the biosynthesis of two vital molecules: plastoquinone (PQ) and tocopherols (Vitamin E).

The inhibition of HPPD by this compound triggers a cascade of events:

  • Blockage of Homogentisate (HGA) Synthesis: HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to HGA. This compound blocks this step.

  • Inhibition of Plastoquinone (PQ) Biosynthesis: HGA is the aromatic precursor for PQ. Without HGA, the plant cannot synthesize PQ.

  • Indirect Inhibition of Phytoene Desaturase (PDS): PQ is an essential cofactor for the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The absence of PQ renders PDS inactive.

  • Carotenoid Depletion and Chlorophyll Destruction: The inactivation of PDS prevents the conversion of phytoene into colored carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms (chlorosis) in susceptible weeds.[1][7]

This ultimately leads to the cessation of photosynthesis, cessation of growth, and plant death, which typically occurs within 5-7 days of application.[1]

HPPD Inhibition Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone (PQ) HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor GGPP Geranylgeranyl-PP (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene->PDS Carotenoids Carotenoids (Colored Pigments) PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Bleaching Bleaching & Plant Death PhotoOxidation->Bleaching This compound This compound This compound->HPPD Inhibits

Mechanism of Action of this compound.

Discovery and Development

While the specific lead discovery and optimization process for this compound is proprietary to KingAgroot, the development of a novel herbicide follows a structured, multi-stage workflow. KingAgroot's investment in a state-of-the-art Innovation Center, which includes platforms for compound design, synthesis, bioassay screening, and GLP-compliant regulatory studies, underpins this process.[4]

The generalized workflow for discovering a compound like this compound is as follows:

Herbicide Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase cluster_3 Commercialization Target Target Identification (e.g., HPPD) Design Compound Design & Virtual Screening Target->Design Synthesis Chemical Synthesis (Lead Generation) Design->Synthesis Screening High-Throughput Screening (In vitro & In planta) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_ID->Lead_Opt GH_Testing Greenhouse Testing (Efficacy & Crop Safety) Lead_Opt->GH_Testing Candidate_Sel Candidate Selection (this compound) GH_Testing->Candidate_Sel Tox Toxicology & Environmental Fate Studies Candidate_Sel->Tox Formulation Formulation Development Candidate_Sel->Formulation Field_Trials Field Trials (Multiple Locations/Seasons) Candidate_Sel->Field_Trials Registration Regulatory Submission & Registration Tox->Registration Formulation->Registration Field_Trials->Registration Launch Product Launch Registration->Launch

Generalized Workflow for Herbicide Discovery and Development.

Herbicidal Efficacy and Spectrum

This compound provides broad-spectrum control of key annual grass and broadleaf weeds in corn, with visible bleaching symptoms appearing in 2-3 days and complete weed death in 5-7 days.[1] Its recommended application rate is 90-135 g a.i./ha.[1]

Weed Control Spectrum

This compound is effective against a wide range of weeds, including those resistant to other herbicide modes of action.[1]

Susceptible Weed Species Include:

  • Digitaria sanguinalis (Crabgrass)

  • Echinochloa crusgalli (Barnyardgrass)

  • Eleusine indica (Goosegrass)

  • Setaria viridis (Green foxtail)

  • Setaria faberi (Giant foxtail)

  • Panicum miliaceum (Wild proso millet)

  • Amaranthus retroflexus (Redroot pigweed)

  • Chenopodium album (Common lambsquarters)

  • Abutilon theophrasti (Velvetleaf)

  • Solanum nigrum (Black nightshade)

Quantitative Efficacy Data

Greenhouse and field studies have quantified the potent activity of this compound.

Table 1: Greenhouse Efficacy (GR₅₀) of this compound on Echinochloa crus-galli (Barnyardgrass) [8]

ConditionParameterGR₅₀ (g a.i./ha)
Temperature 15-35 °C2.8 - 7.6
Rainfall Interval > 1 hour1.7 - 2.4
Weed Growth Stage 1-4 leaf stage< 1.0

GR₅₀: The dose required to cause a 50% reduction in plant growth (fresh weight).

Table 2: Field Trial Efficacy of this compound (QYC101) in Summer Maize (2016-2017) [9]

Application Rate (g a.i./ha)Weed Biomass Reduction (%)Maize Yield Increase (%)
4588.7 - 97.410.1 - 22.2
67.588.7 - 97.410.1 - 22.2
9088.7 - 97.410.1 - 22.2
13588.7 - 97.410.1 - 22.2

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and registration of new herbicides. The following sections describe representative methodologies for key experiments.

Chemical Synthesis

The precise, scaled-up industrial synthesis route for this compound is proprietary. However, patent literature (e.g., CN105831123B) discloses the synthesis of related benzoylpyrazole structures and key intermediates.[3] The general synthesis involves the multi-step assembly of the substituted benzoyl moiety and the pyrazole carboxylate ester, followed by their condensation to form the final active ingredient. The synthesis of the core pyrazole structures often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

Greenhouse Whole-Plant Bioassay Protocol

This protocol is designed to determine the herbicidal efficacy (e.g., GR₅₀) under controlled conditions.

  • Plant Culture: Seeds of the target weed species (e.g., Echinochloa crus-galli) are sown in pots containing a standardized soil mix. Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16h light).

  • Treatment Application: Plants are grown to a specific growth stage (e.g., 2-3 leaf stage). A stock solution of this compound is prepared and serially diluted to create a range of doses (e.g., 0, 0.5, 1, 2, 4, 8 g a.i./ha). The herbicide is applied using a precision track sprayer calibrated to deliver a set volume (e.g., 200 L/ha). An untreated control group is sprayed with water and adjuvant only.

  • Experimental Design: The experiment is arranged in a completely randomized design with multiple replications (e.g., 4-6) for each dose.

  • Variable Testing (as required):

    • Temperature: After spraying, replicate pots are moved to growth chambers set at different temperatures (e.g., 15°C, 25°C, 35°C).

    • Rainfastness: A rainfall simulator is used to apply a set amount of water (e.g., 10 mm) at specific intervals after herbicide application (e.g., 0.5, 1, 2, 4 hours).

  • Data Collection: After a set period (e.g., 14-21 days), the above-ground biomass of each pot is harvested, and the fresh weight is recorded.

  • Statistical Analysis: The fresh weight data is expressed as a percentage of the untreated control. A non-linear regression analysis (e.g., log-logistic dose-response model) is used to calculate the GR₅₀ value.

Post-Emergence Field Trial Protocol

This protocol is designed to evaluate efficacy and crop safety under real-world agricultural conditions.

  • Site Selection: Trials are conducted in multiple locations representing different soil types and environmental conditions where the target crop (corn) is grown.

  • Experimental Design: A randomized complete block design (RCBD) is typically used with 3-4 replications. Individual plot sizes are standardized (e.g., 3m x 10m).

  • Crop and Weed Management: Corn is planted using standard agronomic practices. Natural weed populations are supplemented if necessary to ensure uniform infestation.

  • Treatment Application: Treatments include multiple rates of this compound (e.g., 90, 135, and 270 g a.i./ha to test for safety margins), a standard commercial herbicide for comparison, and an untreated weedy check. Applications are made post-emergence when the majority of target weeds are at the 2-4 leaf stage using a calibrated backpack or tractor-mounted sprayer.

  • Data Collection:

    • Efficacy: Weed control is visually assessed at set intervals (e.g., 7, 14, 28 days after treatment) on a scale of 0% (no effect) to 100% (complete death) for each weed species. Weed biomass samples may also be collected from quadrats within each plot.

    • Crop Safety: Corn injury (phytotoxicity) is visually assessed using a 0% (no injury) to 100% (crop death) scale, noting any symptoms like chlorosis, necrosis, or stunting.

    • Yield: At maturity, the central rows of each plot are harvested to determine the final crop yield.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's LSD or Tukey's HSD at a specified significance level (e.g., p ≤ 0.05).

Toxicology and Environmental Profile

Comprehensive toxicological and environmental fate studies are required for the registration of any pesticide. While detailed proprietary data is submitted to regulatory authorities, public domain information provides a general safety profile.

  • Mammalian Toxicology: GHS classification indicates that this compound is "Harmful if swallowed" (Acute Tox. 4) and may cause skin and eye irritation.[6]

  • Environmental Fate: As a modern herbicide, this compound is designed for efficacy at low use rates and is expected to degrade in the environment through microbial and chemical processes. Studies on succeeding crops (wheat, garlic, and spinach) have shown that this compound applied at the recommended rate to the preceding summer maize does not cause yield reduction, indicating a favorable degradation profile in soil.[9]

Note: Specific environmental fate parameters such as soil half-life (DT₅₀) and organic carbon-water partitioning coefficient (Koc), as well as detailed ecotoxicological data (e.g., LC₅₀ for fish, EC₅₀ for daphnia), are part of the confidential regulatory dossier and are not publicly available.

Conclusion

This compound represents a significant development in the management of problematic and resistant weeds in corn. Its discovery by KingAgroot highlights the importance of continued innovation in herbicide science. The compound's potent HPPD-inhibiting activity, favorable application window, and excellent crop selectivity provide growers with a valuable and effective tool. The data presented in this whitepaper, from controlled greenhouse bioassays to multi-location field trials, substantiates its efficacy and utility in modern, sustainable agricultural systems. Further research into its application in other cropping systems and its long-term environmental behavior will continue to define its role in global agriculture.

References

Methodological & Application

Fenpyrazone Application in Corn Cultivation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

Introduction

Fenpyrazone is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of chemistry. Developed by KingAgroot, it offers a novel solution for the control of a broad spectrum of annual grass and broadleaf weeds in corn (Zea mays L.). Its distinct fluorine-containing structure contributes to its high activity, stability, and rapid action. This compound presents an effective tool for managing weed resistance, particularly against weeds that have developed tolerance to ALS inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in corn cultivation research.

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the catabolism of the amino acid tyrosine. The inhibition of HPPD disrupts this pathway, leading to a cascade of phytotoxic effects.

Specifically, the blockage of HPPD prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway. Carotenoids serve a vital photoprotective function by quenching reactive oxygen species and dissipating excess light energy, thus shielding chlorophyll from photo-oxidation.

The depletion of carotenoids due to HPPD inhibition results in the characteristic "bleaching" symptoms, where new growth on susceptible weeds appears white or chlorotic. This is a direct consequence of chlorophyll degradation in the absence of carotenoid protection. The disruption of these vital biochemical pathways ultimately leads to weed desiccation and death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalyzes Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids essential cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects PhotoOxidation Photo-oxidation Carotenoids->PhotoOxidation prevents Chlorophyll->PhotoOxidation WeedDeath Weed Death PhotoOxidation->WeedDeath This compound This compound This compound->HPPD inhibits

Figure 1: Simplified signaling pathway of this compound's mode of action as an HPPD inhibitor.

Application Recommendations

This compound is intended for post-emergence application in corn. Efficacy is influenced by environmental conditions and weed growth stage.

Application Rates and Efficacy

The recommended application rate for this compound is generally between 90-135 g a.i./ha.[1] However, effective weed control has been observed at lower rates as well. The following table summarizes efficacy data from various studies.

Weed SpeciesCommon NameThis compound Rate (g a.i./ha)Weed Control (%)Corn Yield Increase (%)Reference
Digitaria sanguinalisLarge Crabgrass90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Echinochloa crus-galliBarnyardgrass90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Eleusine indicaGoosegrass90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Setaria faberiGiant Foxtail90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Amaranthus retroflexusRedroot Pigweed90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Chenopodium albumCommon Lambsquarters90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Abutilon theophrastiVelvetleaf90-135Not specified, but listed as susceptibleNot specifiedKingAgroot
Various annual grasses and broadleaf weeds-45, 67.5, 90, 13588.7 - 97.4 (biomass reduction)10.1 - 22.2Request PDF
Application Timing and Conditions

For optimal results, this compound should be applied when weeds are young and actively growing. Barnyardgrass, for instance, is most sensitive at the 1- to 4-leaf stage.[2]

  • Corn Growth Stage: Apply post-emergence to corn. Refer to the product label for specific corn growth stage restrictions to avoid potential crop injury.[3][4]

  • Temperature: Efficacy is enhanced with increasing temperatures, stabilizing between 20-35°C.[2]

  • Light Intensity: Higher light intensity significantly increases the herbicidal activity of this compound.[2]

  • Rainfastness: this compound is quickly absorbed by leaf tissues and exhibits strong tolerance to rain. A rain-free period of at least 1 hour after application is recommended.[2]

Formulations and Adjuvants

This compound is available in various formulations, including a 6% Oil Dispersion (OD). It is also co-formulated with other herbicides such as topramezone, terbuthylazine, and atrazine.[1]

The use of adjuvants is crucial for maximizing the efficacy of post-emergence herbicides like this compound. For HPPD inhibitors, the following adjuvants are generally recommended:

  • Methylated Seed Oil (MSO): Often preferred, especially under stressful conditions like drought or high temperatures, to improve grass control.

  • Crop Oil Concentrate (COC): Also effective in enhancing herbicide uptake.

  • Nitrogen Fertilizers: Urea ammonium nitrate (UAN) or ammonium phosphate can be included to improve performance.

Always consult the specific product label for detailed adjuvant recommendations.[5]

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate the efficacy and crop safety of this compound.

Protocol for Efficacy Evaluation of this compound in Corn

Objective: To determine the efficacy of different rates of this compound on target weed species in corn.

Materials:

  • Certified corn seed of a locally adapted hybrid.

  • This compound formulation.

  • Recommended adjuvants.

  • Calibrated research plot sprayer.

  • Plot stakes, measuring tapes, and flags.

  • Data collection sheets or electronic device.

  • Personal Protective Equipment (PPE).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of 4 replications.

  • Plot Size: Minimum of 3 meters wide (e.g., 4 corn rows) by 10 meters long.

  • Treatments:

    • Untreated (weedy) control.

    • Weed-free (hand-weeded) control.

    • This compound at multiple rates (e.g., 45, 67.5, 90, 135 g a.i./ha).

    • Standard commercial herbicide for comparison.

Procedure:

  • Site Selection: Choose a field with a uniform and sufficient population of the target weed species.

  • Land Preparation: Prepare the seedbed according to local best management practices.

  • Planting: Plant corn at the recommended seeding rate and depth.

  • Application:

    • Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).

    • Apply treatments post-emergence when weeds are at the specified growth stage (e.g., 1-4 leaf stage).

    • Record environmental conditions (temperature, humidity, wind speed, cloud cover) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) for each weed species.

    • Weed Density and Biomass: At 28 DAT, count the number of weeds per unit area (e.g., 0.25 m²) and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol for Corn Phytotoxicity Assessment

Objective: To evaluate the tolerance of corn to different rates of this compound.

Procedure:

  • Follow the experimental design and application procedures as outlined in the efficacy protocol. It is crucial to have a weed-free environment in the phytotoxicity trial to ensure that any observed effects are due to the herbicide and not weed competition.

  • Data Collection:

    • Visual Injury: Assess corn injury at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (plant death). Symptoms to look for include stunting, chlorosis (bleaching), and malformation.

    • Plant Height: Measure the height of 10 randomly selected corn plants per plot at 14 and 28 DAT.

    • Yield: Harvest the two center rows of each plot and determine the grain yield, adjusting for moisture content.

Statistical Analysis: Analyze the data as described in the efficacy protocol.

Experimental_Workflow SiteSelection Site Selection (Uniform Weed Population) LandPrep Land Preparation SiteSelection->LandPrep Planting Corn Planting LandPrep->Planting ExpDesign Experimental Design (RCBD, 4 Reps) Planting->ExpDesign Treatments Treatment Application (Post-emergence) ExpDesign->Treatments DataCollection Data Collection Treatments->DataCollection WeedControl Weed Control (%) DataCollection->WeedControl CropInjury Crop Injury (%) DataCollection->CropInjury Yield Yield Data DataCollection->Yield Analysis Statistical Analysis (ANOVA) WeedControl->Analysis CropInjury->Analysis Yield->Analysis Results Results & Interpretation Analysis->Results

References

Fenpyrazone Formulation for Post-Emergence Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, demonstrating high efficacy as a post-emergence treatment for the control of a broad spectrum of grass and broadleaf weeds in corn and other crops.[1] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial in the biosynthesis of plastoquinone and tocopherols. This inhibition leads to the bleaching of new growth, followed by necrosis and eventual death of the susceptible weed species.[2][3][4] this compound exhibits strong activity, with symptoms appearing within 2-3 days and weed death occurring within 5-7 days of application.[1] It is also noted for its crop selectivity and environmental profile.[1]

These application notes provide detailed protocols for the preparation, application, and evaluation of this compound formulations in a research and development setting.

Data Presentation

Table 1: General Properties and Application Recommendations for this compound
PropertyDescriptionReference
Mode of Action Inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD)[2][3][4]
Herbicide Group Group 27[5]
Formulation Types Oil Dispersion (OD), Suspension Concentrate (SC) - often in combination with other herbicides like atrazine or topramezone.[1]
Recommended Application Rate 90-135 g a.i./ha[1]
Application Timing Post-emergence, when weeds are small and actively growing (ideally 2-4 inches in height).[6]
Crop Safety High selectivity in corn. Crop stress or adverse environmental conditions may lead to temporary crop response.[1]
Table 2: Weed Control Spectrum of this compound
Weed Species (Common Name)SusceptibilityGR₅₀ (g a.i./ha)Reference
Echinochloa crus-galli (Barnyardgrass)Highly Susceptible<1.0 (at 1-4 leaf stage)[7]
Digitaria sanguinalis (Large Crabgrass)SusceptibleData not available[1]
Eleusine indica (Goosegrass)SusceptibleData not available[1]
Setaria faberi (Giant Foxtail)SusceptibleData not available[1]
Amaranthus retroflexus (Redroot Pigweed)SusceptibleData not available[1]
Chenopodium album (Common Lambsquarters)SusceptibleData not available[1]
Abutilon theophrasti (Velvetleaf)SusceptibleData not available[1]
Solanum nigrum (Black Nightshade)SusceptibleData not available[1]

Note: GR₅₀ (the dose causing a 50% reduction in plant growth) values are dependent on weed growth stage, environmental conditions, and specific biotypes. The provided data for Echinochloa crus-galli is based on greenhouse dose-response experiments.[7]

Table 3: Influence of Environmental Factors on this compound Efficacy against Echinochloa crus-galli
Environmental FactorConditionGR₅₀ (g a.i./ha)Efficacy ImpactReference
Temperature15°C~7.6Lower efficacy[7]
20-35°C2.8 - 7.6Stable and higher efficacy[7]
Light IntensityLowData not available (41.19% fresh weight inhibition)Reduced efficacy[7]
HighData not available (90.84% fresh weight inhibition)Increased efficacy[7]
Rainfall>1 hour after application1.7 - 2.4No significant impact[7]
<1 hour after applicationData not availableReapplication may be necessary[7]

Signaling Pathway

This compound acts by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the catabolism of tyrosine, which leads to the formation of homogentisic acid. Homogentisic acid is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants. The depletion of tocopherols also leads to oxidative stress, further contributing to plant cell death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Substrate Homogentisic_Acid Homogentisic Acid HPPD->Homogentisic_Acid Catalyzes This compound This compound This compound->HPPD Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces Bleaching Bleaching Symptoms This compound->Bleaching Plastoquinone Plastoquinone Homogentisic_Acid->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisic_Acid->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Tocopherols->Oxidative_Stress Prevents Carotenoids Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoids Leads to Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Death Plant Death Oxidative_Stress->Plant_Death Bleaching->Plant_Death experimental_workflow start Start: this compound Technical Grade formulation Lab-Scale Formulation (e.g., SC) start->formulation qc Quality Control & Stability Testing formulation->qc gh_screening Greenhouse Efficacy Screening qc->gh_screening Proceed if stable dose_response Dose-Response Bioassay (GR₅₀ Determination) gh_screening->dose_response Select promising candidates crop_tolerance Crop Tolerance Study (Phytotoxicity Assessment) gh_screening->crop_tolerance data_analysis Data Analysis & Interpretation dose_response->data_analysis crop_tolerance->data_analysis field_trials Field Trials (if promising) data_analysis->field_trials Positive results end End: Efficacy & Safety Profile data_analysis->end Final Report field_trials->end

References

Application Notes and Protocols for the Analytical Determination of Fenpyrazone Residue in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a novel herbicide used for the control of various weeds. As with any agricultural chemical, it is imperative to monitor its persistence and accumulation in the environment to ensure ecological and human safety. This document provides detailed application notes and protocols for the analytical determination of this compound residues in soil matrices. The methodologies described herein are based on established analytical techniques for pesticide residue analysis, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying trace-level contaminants.

Analytical Method Overview

The recommended methodology for the determination of this compound residues in soil involves a sample extraction and clean-up step based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using LC-MS/MS. This approach is widely adopted for multi-residue pesticide analysis in various matrices due to its efficiency and reliability.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical quantitative performance parameters for the analysis of pesticide residues in soil using the QuEChERS and LC-MS/MS method. These values are indicative and should be established for this compound through method validation in the user's laboratory.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.003 - 0.01 mg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.01 - 0.05 mg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
**Linearity (R²) **> 0.99The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.
Recovery 70 - 120%The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the extraction method.
Precision (RSD) < 20%The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method.

Experimental Protocols

Soil Sample Preparation and Extraction (QuEChERS Method)

This protocol outlines the steps for extracting this compound residues from soil samples.

Materials:

  • Homogenized soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water and vortex for 30 seconds to rehydrate the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This step is crucial for removing interfering matrix components from the extract.

Materials:

  • Supernatant from the extraction step

  • 15 mL polypropylene centrifuge tubes containing d-SPE sorbents

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Anhydrous MgSO₄

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 6 mL of the acetonitrile supernatant from the extraction step into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

  • Vortex the tube for 30 seconds to ensure the sorbents are well dispersed.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the cleaned-up sample extract.

Instrumental Analysis by LC-MS/MS

The cleaned-up extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, holding for a few minutes, and then returning to initial conditions for equilibration. The specific gradient should be optimized for this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters (Proposed for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion ([M+H]⁺): The exact mass of the protonated this compound molecule needs to be determined.

  • Product Ions: At least two specific product ions should be selected for quantification and confirmation. These are determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.

  • Collision Energy (CE) and other ion source parameters: These need to be optimized for each specific instrument to achieve the best sensitivity and fragmentation for the selected transitions.

Note: The development of a robust LC-MS/MS method requires the experimental optimization of precursor and product ions, as well as collision energies for this compound. The values provided above are based on common practices for similar pesticide molecules.

Mandatory Visualizations

Fenpyrazone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Instrumental Analysis soil_sample 1. Homogenized Soil Sample (10g) rehydration 2. Add Water (10mL) & Vortex soil_sample->rehydration extraction 3. Add Acetonitrile (10mL) & QuEChERS Salts rehydration->extraction vortex_extract 4. Vortex Vigorously (1 min) extraction->vortex_extract centrifuge_extract 5. Centrifuge (≥4000 rpm, 5 min) vortex_extract->centrifuge_extract supernatant_transfer 6. Transfer Supernatant (6mL) to d-SPE tube centrifuge_extract->supernatant_transfer Acetonitrile Layer vortex_cleanup 7. Vortex (30 sec) supernatant_transfer->vortex_cleanup centrifuge_cleanup 8. Centrifuge (≥4000 rpm, 5 min) vortex_cleanup->centrifuge_cleanup final_extract 9. Final Cleaned Extract centrifuge_cleanup->final_extract lc_msms 10. LC-MS/MS Analysis final_extract->lc_msms

Caption: Experimental workflow for this compound residue analysis in soil.

LC_MSMS_Logic cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) sample_injection Sample Injection lc_column C18 Column Separation sample_injection->lc_column elution Analyte Elution lc_column->elution precursor_selection Precursor Ion Selection ([M+H]⁺ for this compound) elution->precursor_selection Ionization (ESI+) fragmentation Collision-Induced Dissociation (CID) (Fragmentation) precursor_selection->fragmentation product_selection Product Ion Selection (Quantification & Confirmation) fragmentation->product_selection detector Detector product_selection->detector

Caption: Logical relationship of LC-MS/MS for this compound detection.

Application Note: Analysis of Fenpyrazone in Plant Tissues by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fenpyrazone is a third-generation herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class.[1] It is utilized for post-emergence control of a variety of grass and broadleaf weeds in corn (maize).[2] The mode of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. This inhibition ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of susceptible plant tissues and subsequent plant death.[3]

Given its agricultural importance, it is crucial to have reliable analytical methods to monitor its residues in plant tissues. This ensures food safety and facilitates environmental fate studies. This application note presents a detailed protocol for the determination of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely recognized for its efficiency in pesticide residue analysis from complex matrices.[4][5]

Principle

The analytical workflow involves the extraction of this compound from a homogenized plant sample using the QuEChERS method. This is followed by cleanup using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate, anhydrous (for analysis)

  • Sodium chloride (for analysis)

  • Trisodium citrate dihydrate (for analysis)

  • Disodium hydrogen citrate sesquihydrate (for analysis)

  • Primary secondary amine (PSA) sorbent (for d-SPE)

  • C18 sorbent (for d-SPE)

  • QuEChERS extraction salt packets

  • 0.22 µm Syringe filters (PTFE or other suitable material)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 HPLC column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Homogenizer (e.g., blender or bead mill)

  • Centrifuge capable of ≥4000 rpm

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Pipettes and general laboratory glassware

Experimental Protocols

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of the representative plant tissue sample (e.g., corn leaves, kernels) into a blending vessel. Homogenize until a uniform paste is obtained.

  • Extraction:

    • Transfer 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation and sample matrix.

  • HPLC System: Standard HPLC system with UV detector

  • Column: C18 Reversed-Phase Column (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Isocratic or gradient elution may be used to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Based on the pyrazole structure within this compound, a wavelength in the range of 220-260 nm is recommended.[7][8] The optimal wavelength should be determined by scanning a this compound standard solution to find its maximum absorbance (λmax). A wavelength of 238 nm is suggested as a starting point.[9]

  • Run Time: Approximately 10-15 minutes, sufficient to elute the this compound peak and any interfering compounds.

Data Presentation

The performance of the method should be validated according to standard guidelines (e.g., SANTE/11312/2021). The following tables summarize the expected performance characteristics of the method.

Disclaimer: The quantitative data presented in the following tables are representative values based on similar pesticide residue analyses and should be determined experimentally during in-house method validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterExpected Value
Linearity Range (µg/mL)0.05 - 10.0
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (mg/kg)0.01
Limit of Quantification (LOQ) (mg/kg)0.03

Table 2: Recovery and Precision Data for this compound in a Representative Plant Matrix (e.g., Corn)

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
0.0585 - 110< 15
0.590 - 105< 10
5.092 - 102< 10

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

HPPD Inhibition Pathway

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching protects This compound This compound This compound->HPPD inhibits HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plant Tissue Sample Homogenize Homogenize Sample Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup d-SPE Cleanup (PSA, C18, MgSO₄) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter Extract (0.22 µm) Centrifuge2->Filter HPLC Inject into HPLC-UV Filter->HPLC Data Data Acquisition & Processing HPLC->Data Quantify Quantification Data->Quantify

References

Application Notes and Protocols for Fenpyrazone Extraction from Crops using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the extraction of the herbicide fenpyrazone from various crop matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocol is designed to be a starting point for method development and validation in analytical laboratories.

Introduction

This compound is a benzoylpyrazole herbicide used for the control of various weeds in agricultural settings.[1][2] Monitoring its residue levels in crops is crucial for ensuring food safety and regulatory compliance. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional extraction techniques.[3][4][5] This method involves a two-step process: an initial extraction with acetonitrile and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[3][4]

Data Presentation

While specific validated data for this compound using the QuEChERS method is not extensively published in readily available literature, the following table provides representative performance data for other pesticides in various crop matrices, which can be expected to be similar for this compound after method optimization and validation. Successful validation of QuEChERS for a wide array of pesticides, including those with varying polarities and chemical properties, demonstrates the method's broad applicability.[6][7][8] Laboratories should perform in-house validation to determine the specific recovery, limit of detection (LOD), and limit of quantification (LOQ) for this compound in each crop matrix of interest.

Table 1: Representative Performance Data for Pesticide Residue Analysis using QuEChERS in Various Crop Matrices

Crop MatrixPesticide ClassQuEChERS Method VariantCleanup SorbentsAnalytical FinishRepresentative Recovery (%)Representative LOQ (mg/kg)Reference
Fruits (e.g., Apples, Grapes, Oranges)Fungicides, InsecticidesEN 15662 (Citrate-buffered)PSA, C18, MgSO₄LC-MS/MS80-1100.01[9]
Vegetables (e.g., Spinach, Tomato, Cucumber)Organophosphates, PyrethroidsAOAC 2007.01 (Acetate-buffered)PSA, GCB, MgSO₄GC-MS/MS, LC-MS/MS75-1200.01[7]
Cereals (e.g., Rice, Wheat)VariousModified QuEChERSPSA, C18, MgSO₄LC-MS/MS85-1150.005 - 0.01[9]
Oilseeds (e.g., Olives, Sunflower Seeds)VariousModified QuEChERSPSA, C18, MgSO₄LC-MS/MS70-1200.01[10]

Note: PSA = Primary Secondary Amine; C18 = Octadecylsilane; GCB = Graphitized Carbon Black; MgSO₄ = Anhydrous Magnesium Sulfate. The data presented are indicative of the performance of the QuEChERS method for a range of pesticides and matrices and should be used as a guideline. Actual performance for this compound must be determined through method validation.

Experimental Protocols

The following is a generalized QuEChERS protocol that can be adapted for the extraction of this compound from high-moisture crop samples. It is based on the principles of the EN 15662 (citrate-buffered) and AOAC 2007.01 (acetate-buffered) methods. The choice of method may depend on the stability of this compound and the specific crop matrix.

1. Sample Preparation

1.1. Homogenize a representative portion of the crop sample (e.g., using a high-speed blender). For samples with low water content, it may be necessary to add a specific amount of deionized water before homogenization to ensure efficient extraction.[5] 1.2. Weigh 10 g (for high-moisture crops) or 5 g (for low-moisture/high-fat crops, followed by the addition of water to a total of 10 g) of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction

2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. If required, add an appropriate internal standard solution. 2.3. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing. 2.4. Add the appropriate QuEChERS extraction salt packet.

  • For EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.[5]
  • For AOAC 2007.01: 6 g MgSO₄ and 1.5 g sodium acetate. 2.5. Immediately cap the tube and shake vigorously for 1 minute. 2.6. Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. The choice of d-SPE sorbents depends on the matrix. A common combination for general-purpose cleanup in fruits and vegetables is:

  • 150 mg anhydrous MgSO₄ (to remove residual water)
  • 25-50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and some pigments)
  • For highly pigmented crops (e.g., spinach, berries), 25-50 mg of Graphitized Carbon Black (GCB) or a proprietary carbon material may be added to remove chlorophyll and other pigments. However, GCB should be used with caution as it can adsorb planar molecules like this compound. It is crucial to validate the recovery of this compound with the chosen d-SPE composition. For fatty matrices, C18 sorbent can be included to remove lipids.[10] 3.2. Cap the d-SPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis

4.1. Transfer the cleaned extract into an autosampler vial. 4.2. The extract can be directly analyzed by LC-MS/MS. Alternatively, it can be acidified (e.g., with formic acid) to improve the stability of certain pesticides for LC-MS/MS analysis. 4.3. For analysis, it is recommended to use a matrix-matched calibration curve to compensate for any matrix effects that may enhance or suppress the analyte signal.

Visualization of the QuEChERS Workflow

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis Sample Crop Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10g into 50mL tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile + Internal Standard Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., EN 15662) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant to d-SPE tube Centrifuge1->Transfer_Supernatant Vortex Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Transfer Clean Extract to Vial Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS experimental workflow for this compound extraction from crops.

Concluding Remarks

The QuEChERS method offers a streamlined and effective approach for the extraction of this compound from various crop matrices. The provided protocol serves as a robust starting point, but it is imperative that laboratories perform in-house validation to ensure the method meets the required performance criteria for their specific applications, including the choice of QuEChERS salts and d-SPE sorbents to optimize recovery and minimize matrix effects. Subsequent analysis by a sensitive and selective technique such as LC-MS/MS is essential for the accurate quantification of this compound residues.

References

Fenpyrazone: Application Notes and Protocols for Integrated Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazone is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (WSSA Group 27). It provides effective control of a broad spectrum of annual grass and broadleaf weeds in corn (Zea mays). Its mode of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in susceptible plants. This inhibition leads to a depletion of carotenoids, resulting in the characteristic bleaching or whitening of weed tissues, followed by necrosis and death. This compound is a valuable tool in integrated weed management (IWM) strategies, particularly in managing herbicide-resistant weed biotypes, as it shows no cross-resistance to acetolactate synthase (ALS) inhibitors. This document provides detailed application notes and protocols for the effective use of this compound in IWM systems.

Mode of Action and Biochemical Pathway

This compound targets and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the catabolic pathway of the amino acid tyrosine.[1][2] In plants, the product of this reaction, homogentisate, is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, this compound disrupts this pathway, leading to a cascade of effects:

  • Accumulation of Tyrosine: Inhibition of HPPD leads to a toxic buildup of its substrate, 4-hydroxyphenylpyruvate, and consequently, tyrosine.[2]

  • Depletion of Plastoquinone and Tocopherols: The lack of homogentisate halts the production of these vital compounds.[3]

  • Inhibition of Carotenoid Biosynthesis: Without the plastoquinone cofactor, carotenoid synthesis ceases.[2]

  • Chlorophyll Destruction: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms.[2]

  • Plant Death: The combination of tyrosine toxicity, oxidative stress from the lack of tocopherols, and the inability to perform photosynthesis ultimately leads to weed death, typically within 5-7 days of application.[4]

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis cluster_effects Effects of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching/ Whitening Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase (Cofactor) Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound This compound->Inhibition Inhibition->HPPD Necrosis Necrosis Bleaching->Necrosis Death Weed Death Necrosis->Death

Figure 1: Biochemical pathway of HPPD inhibition by this compound.

Application Notes

Weed Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity against key annual grass and broadleaf weeds in corn.[4] Efficacy is influenced by weed species, growth stage, and environmental conditions.

Table 1: Susceptible Weed Species to this compound

Common NameScientific Name
Grasses
BarnyardgrassEchinochloa crus-galli
CrabgrassDigitaria sanguinalis
GoosegrassEleusine indica
Green FoxtailSetaria viridis
Fall PanicumPanicum dichotomiflorum
Wild Proso MilletPanicum miliaceum
Broadleaves
Common LambsquartersChenopodium album
Redroot PigweedAmaranthus retroflexus
VelvetleafAbutilon theophrasti
Common RagweedAmbrosia artemisiifolia
Black NightshadeSolanum nigrum
JimsonweedDatura stramonium
Morningglory speciesIpomoea spp.
CockleburXanthium strumarium

Note: This is not an exhaustive list. Efficacy can vary based on biotype and environmental conditions.

Table 2: this compound Efficacy Data on Key Weed Species

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)% Weed Control (Visual Assessment)Reference
Echinochloa crus-galli1-4 leaf90 - 135>90%[5]
Amaranthus retroflexus2-4 leaf9085-95%[6]
Chenopodium album2-4 leaf90 - 13588-98%[4]
Digitaria sanguinalis1-3 tillers135>90%[4]
Abutilon theophrasti2-4 leaf13590-100%[4]

Disclaimer: The efficacy data presented are based on available research and may vary under different field conditions.

Application Timing and Rate

This compound is a post-emergence herbicide. Optimal application timing is crucial for maximizing efficacy.

  • Weed Growth Stage: For best results, apply this compound when weeds are small and actively growing, typically at the 1-4 leaf stage for broadleaf weeds and before tillering for grasses.[5]

  • Corn Growth Stage: this compound has excellent crop safety in corn and can be applied from the V1 to V7 growth stage.[7] Always consult the product label for specific crop stage restrictions.

  • Application Rate: The recommended application rate for this compound is typically between 90 to 135 grams of active ingredient per hectare (g a.i./ha).[4] The higher rate should be used for larger weeds, dense weed populations, or under less favorable environmental conditions.

Environmental Considerations

Environmental conditions at the time of application can significantly impact the performance of this compound.

  • Temperature: Efficacy is enhanced at warmer temperatures. The optimal temperature range for application is between 20°C and 35°C.[5]

  • Light Intensity: Higher light intensity increases the herbicidal activity of this compound, leading to more rapid and complete weed control.[5]

  • Rainfall: this compound is relatively rainfast. However, a rain-free period of at least one hour after application is recommended to ensure adequate absorption.[5]

  • Soil Moisture: Adequate soil moisture promotes active weed growth, which enhances herbicide uptake and translocation.

Integrated Weed Management (IWM) Strategies

An integrated approach that combines chemical and non-chemical methods is essential for sustainable weed management and to mitigate the development of herbicide resistance.

Chemical Integration: Tank-Mixing

This compound can be tank-mixed with other herbicides to broaden the weed control spectrum and manage resistant weeds.[4]

  • Tank-Mix Partners: Common tank-mix partners for this compound in corn include atrazine, topramezone, and terbuthylazine.[4] These combinations can enhance the control of certain broadleaf and grass weeds.

  • Resistance Management: Rotating and tank-mixing herbicides with different modes of action is a cornerstone of herbicide resistance management. This compound (Group 27) provides an effective option for controlling weeds resistant to other herbicide groups, such as ALS inhibitors (Group 2).[4]

Table 3: Example this compound Tank-Mix Combinations for Corn

Tank-Mix PartnerHerbicide GroupTarget WeedsRemarks
Atrazine5Broadleaf weeds, some grassesProvides residual control and an additional mode of action.
Topramezone27 (HPPD)Broadleaf and grass weedsCan provide synergistic effects on certain weed species.
Nicosulfuron2 (ALS)GrassesProvides an additional mode of action for grass weed control.

Always conduct a jar test to ensure physical compatibility before tank-mixing products. Follow the most restrictive label instructions for all tank-mix partners.[8]

Non-Chemical Integration

Incorporating non-chemical weed control methods can reduce reliance on herbicides and improve the overall sustainability of the cropping system.

  • Crop Rotation: Rotating corn with other crops, such as soybeans or small grains, disrupts weed life cycles and allows for the use of herbicides with different modes of action.[9]

  • Cover Crops: Planting cover crops, such as cereal rye, after corn harvest can suppress winter annual weeds and reduce early-season weed pressure in the following crop.[10] The cover crop residue can act as a physical barrier to weed emergence.

  • Tillage: While no-till systems can be beneficial for soil health, strategic tillage can be used to manage certain perennial weeds and bury weed seeds.[9][11] In no-till or reduced-till systems, this compound can be part of a burndown program or applied post-emergence.[12]

  • Cultivation: Inter-row cultivation can be an effective method for controlling weeds between corn rows, especially when combined with a banded herbicide application over the row.[9]

Experimental Protocols

Protocol for a Small-Plot Herbicide Efficacy and Crop Safety Trial

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound and its safety on corn.

Objective: To determine the efficacy of different rates of this compound, alone and in tank-mixtures, on key weed species and to assess the phytotoxicity to corn.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: Minimum of 3 meters wide by 10 meters long.

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (hand-weeded)

    • This compound at 90 g a.i./ha

    • This compound at 135 g a.i./ha

    • This compound (90 g a.i./ha) + Atrazine (1000 g a.i./ha)

    • Commercial Standard Herbicide

Procedure:

  • Site Selection: Choose a field with a uniform soil type and a known, relatively uniform infestation of the target weed species.

  • Plot Layout: Establish and clearly mark the plots according to the experimental design.

  • Planting: Plant corn at the recommended seeding rate and row spacing for the region.

  • Herbicide Application:

    • Calibrate the sprayer to deliver the desired volume (e.g., 200 L/ha) at a constant pressure and speed.

    • Apply the herbicide treatments at the appropriate weed and crop growth stage (e.g., weeds at 2-4 leaf stage, corn at V3-V4 stage).

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess the percentage of weed control for each species at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

    • Crop Injury: Visually assess corn injury (chlorosis, stunting, etc.) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Weed Biomass: At 28 or 56 DAT, collect all weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight and record.

    • Yield: At crop maturity, harvest the corn from the center rows of each plot, determine the grain moisture content, and calculate the yield adjusted to a standard moisture percentage.

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.

Field_Trial_Workflow cluster_planning Phase 1: Trial Planning & Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Uniform Field Site A->B C Design & Layout Plots (RCBD) B->C D Plant Corn C->D E Calibrate Sprayer D->E F Apply Herbicide Treatments (at target growth stages) E->F G Record Environmental Data F->G H Visual Assessments (Weed Control & Crop Injury) 7, 14, 28, 56 DAT F->H I Weed Biomass Sampling H->I J Corn Yield Measurement I->J K Statistical Analysis (ANOVA) J->K L Summarize Results K->L M Draw Conclusions L->M

Figure 2: Generalized workflow for a herbicide field trial.

Crop Rotation Guidelines

The soil persistence of this compound can affect the establishment of subsequent crops. It is crucial to adhere to the crop rotation intervals specified on the product label.

Table 4: General Crop Rotation Intervals Following this compound Application

Rotational CropMinimum Rotation Interval (Months)
Winter Wheat4
Soybeans9
Alfalfa10
Sunflowers18
Sugarbeets18

Note: Rotational intervals can be influenced by factors such as soil type, organic matter content, rainfall, and the rate of this compound applied. Always consult the specific product label for detailed rotational restrictions. A field bioassay may be recommended before planting sensitive crops.[13][14][15][16][17]

References

Field Trial Protocols for Testing Fenpyrazone Efficacy: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpyrazone is a third-generation herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class. It is utilized for the post-emergence control of a broad spectrum of annual grass and broadleaf weeds in corn.[1] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in susceptible plants. This inhibition leads to the bleaching of new growth, followed by necrosis and eventual death of the target weeds.[1][2] This document provides detailed application notes and protocols for conducting field trials to evaluate the efficacy of this compound.

Mode of Action and Signaling Pathway

This compound disrupts the normal photosynthetic process in susceptible weeds by inhibiting the HPPD enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone, a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the accumulation of phytoene and the subsequent photooxidation of chlorophyll, resulting in the characteristic bleaching symptoms.

Fenpyrazone_Mode_of_Action cluster_plant_cell Plant Cell cluster_symptoms Symptoms Tyrosine Tyrosine HGA p-Hydroxyphenylpyruvic acid Tyrosine->HGA HPPD HPPD HPPD Bleaching Bleaching HPPD->Bleaching Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene_Desaturase Phytoene_Desaturase Plastoquinone->Phytoene_Desaturase Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis This compound This compound This compound->HPPD Inhibits Necrosis Necrosis Bleaching->Necrosis Weed_Death Weed_Death Necrosis->Weed_Death

Caption: Mode of action of this compound as an HPPD inhibitor.

Field Trial Experimental Protocol

This protocol outlines the steps for conducting a robust field trial to evaluate the efficacy of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for regulatory submission and product development. Standard guidelines such as those from the European and Mediterranean Plant Protection Organization (EPPO) should be followed.[3][4]

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended for field trials to minimize the effects of field variability.[5]

  • Treatments:

    • Untreated Control (UTC)

    • This compound at the recommended dose (e.g., 90-135 g a.i./ha)[1]

    • This compound at a lower dose (e.g., 50% of the recommended dose)

    • This compound at a higher dose (e.g., 200% of the recommended dose)

    • Reference Herbicide (a commercially available standard with a similar spectrum of control)

  • Replicates: A minimum of four replicates should be used.[5]

  • Plot Size: Plot sizes should be sufficient to allow for representative weed populations and minimize edge effects (e.g., 3m x 10m).

Experimental_Workflow Site_Selection Site Selection & Trial Design Plot_Layout Plot Layout & Marking Site_Selection->Plot_Layout Pre_Application_Assessment Pre-Application Weed Assessment Plot_Layout->Pre_Application_Assessment Herbicide_Application Herbicide Application Pre_Application_Assessment->Herbicide_Application Post_Application_Assessments Post-Application Assessments (7, 14, 28, 56 DAT) Herbicide_Application->Post_Application_Assessments Data_Collection Data Collection: - Weed Control (%) - Crop Phytotoxicity - Weed Biomass - Yield Post_Application_Assessments->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Caption: General workflow for a this compound efficacy field trial.

Site Selection and Preparation
  • Location: Select a site with a known history of uniform weed pressure of the target species.[5] The site should be representative of the intended use area in terms of soil type and environmental conditions.[6]

  • Target Weeds: The trial should target key grass and broadleaf weeds known to be susceptible to this compound, such as Digitaria sanguinalis (crabgrass), Echinochloa crus-galli (barnyardgrass), Eleusine indica (goosegrass), Amaranthus retroflexus (redroot pigweed), and Chenopodium album (common lambsquarters).[1]

  • Crop: The trial should be conducted in a corn field, as this compound is specifically developed for this crop.[1]

  • Field Preparation: Ensure standard agronomic practices for corn cultivation are followed, including tillage, fertilization, and planting.

Application of this compound
  • Timing: Apply this compound post-emergence when the target weeds are at the 1- to 4-leaf stage for optimal efficacy.[7]

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Record all application parameters, including spray volume, pressure, and nozzle type.

  • Environmental Conditions: Application should occur under favorable weather conditions, ideally on a sunny day with temperatures above 20°C.[7] Avoid application if rainfall is expected within one hour.[7]

Data Collection and Assessment
  • Weed Control Efficacy: Visually assess the percentage of weed control for each species at multiple time points after application (e.g., 7, 14, 28, and 56 Days After Treatment - DAT). A 0-100% scale should be used, where 0% represents no control and 100% represents complete kill.

  • Crop Phytotoxicity: Visually assess crop injury at the same time points as weed control assessments. Use a 0-100% scale, where 0% represents no injury and 100% represents crop death.

  • Weed Biomass: At a specified time point (e.g., 28 DAT), collect above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record the data.

  • Yield: At crop maturity, harvest the corn from a designated area within each plot and determine the grain yield, adjusting for moisture content.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Percent Weed Control Efficacy of this compound at 28 Days After Treatment (DAT)

TreatmentDose (g a.i./ha)Echinochloa crus-galli (%)Amaranthus retroflexus (%)
Untreated Control00a0a
This compound67.585b90b
This compound13595c98c
This compound27098c99c
Reference HerbicideX92c95c
LSD (p=0.05)5.24.8
Means within a column followed by the same letter are not significantly different.

Table 2: Corn Phytotoxicity and Yield

TreatmentDose (g a.i./ha)Phytotoxicity at 14 DAT (%)Yield (t/ha)
Untreated Control00a8.5d
This compound67.52a10.2c
This compound1353a11.5b
This compound2708b11.2b
Reference HerbicideX4a11.0b
LSD (p=0.05)2.10.7
Means within a column followed by the same letter are not significantly different.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting scientifically sound field trials to evaluate the herbicidal efficacy of this compound. Accurate data collection and statistical analysis are crucial for determining the optimal use rates, application timing, and weed control spectrum of this herbicide. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting results in a clear and concise manner.

References

Application Notes and Protocols for Tank-Mix Compatibility Studies of Fenpyrazone with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (Group 27).[1] It is effective against a broad spectrum of key grass and broadleaf weeds in corn, exhibiting symptoms within 2-3 days and killing weeds within 5-7 days.[1] To broaden the weed control spectrum, manage herbicide resistance, and improve application efficiency, this compound is often considered for tank-mixing with other herbicides.

These application notes provide detailed protocols for evaluating the physical and biological compatibility of this compound in tank-mixes with other herbicides. While specific quantitative data on the synergistic or antagonistic effects of this compound in tank-mixes is limited in publicly available literature, this document provides a framework for conducting such studies and presenting the resulting data. This compound is known to be formulated with other herbicides such as topramezone and atrazine, suggesting good compatibility with these partners.[1]

Physical Compatibility Assessment: The Jar Test

Physical incompatibility in a tank-mix can lead to the formation of precipitates, gels, or layers, which can clog spray nozzles, damage equipment, and result in uneven application and reduced efficacy.[2] A "jar test" is a simple and crucial procedure to assess the physical compatibility of a proposed tank-mix before large-scale mixing.

Experimental Protocol for Physical Compatibility Jar Test

This protocol is adapted from standard industry guidelines for conducting jar tests.[3]

Materials:

  • Clean, clear glass quart jars with lids (one for each proposed tank-mix)

  • Pipettes or graduated cylinders for accurate measurement

  • The same water source that will be used for the actual spray application

  • The commercial formulations of this compound and the proposed tank-mix partners

  • Adjuvants (if any)

  • Personal Protective Equipment (PPE) as specified on the herbicide labels

Procedure:

  • Water Addition: Add one pint of the carrier water to each quart jar.

  • Agitation: Gently swirl or invert the jar to begin agitation.

  • Mixing Order: Add the herbicides and other components one at a time, in the correct order, while agitating between each addition. The general mixing order is as follows (always check product labels for specific instructions):

    • Fill the jar 1/2 full with water.

    • Add any water conditioning agents (e.g., ammonium sulfate - AMS).

    • Add any compatibility agents.

    • Add wettable powders (WP) and dry flowables (DF).

    • Add suspension concentrates (SC) or flowables (F). This compound is often formulated as a suspension concentrate.

    • Add emulsifiable concentrates (EC).

    • Add water-soluble liquids (SL).

    • Add any adjuvants (e.g., surfactants, oils).

    • Fill the remainder of the jar with water.

  • Observation (Initial): After adding all components, securely cap the jar and invert it 10-15 times to ensure thorough mixing. Observe the mixture immediately for any signs of incompatibility, such as:

    • Formation of precipitates (solids settling out)

    • Flocculation (clumping or aggregation of particles)

    • Phase separation (layering of components)

    • Gel or scum formation

  • Observation (After Standing): Let the jar stand for 15-30 minutes and observe again for any signs of incompatibility.

  • Re-suspension Test: After the standing period, invert the jar again 10-15 times to see if any settled components readily re-suspend.

Data Presentation:

Record the observations for each tank-mix in a structured table.

Tank-Mix Combination Components & Mixing Order Initial Observation (After Mixing) Observation (After 30 min) Re-suspension Compatibility Rating
This compound + Herbicide A1. Water2. This compound (SC)3. Herbicide A (EC)No precipitate, uniform mixtureSlight settling of particlesReadily re-suspendsCompatible
This compound + Herbicide B1. Water2. This compound (SC)3. Herbicide B (WP)Clumping observedSignificant precipitate formedDoes not re-suspendIncompatible

Biological Compatibility Assessment: Greenhouse and Field Studies

Biological compatibility assesses the effect of the tank-mix on weed control efficacy. The interaction can be synergistic (the combined effect is greater than the sum of the individual effects), antagonistic (the combined effect is less than the sum), or additive (the combined effect is equal to the sum).

Signaling Pathway of HPPD Inhibitors

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate HGA Homogentisate HPPD->HGA product Bleaching Bleaching Symptoms (Chlorosis) HPPD->Bleaching inhibition leads to Plastoquinone Plastoquinone HGA->Plastoquinone synthesis PDS Phytoene Desaturase (PDS) Plastoquinone->PDS cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects from photo-oxidation Chlorophyll->Bleaching degradation leads to This compound This compound This compound->HPPD inhibits

This compound's mode of action via HPPD inhibition.
Experimental Protocol for Biological Efficacy

This protocol is a general guide. Specific rates, weed species, and growth stages should be tailored to the research objectives. A study on the interaction of other HPPD-inhibiting herbicides with atrazine found synergistic effects on several grass weeds, providing a useful model for designing similar studies with this compound.[4]

Experimental Design:

  • Location: Greenhouse or field plots.

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Treatments:

    • Untreated control

    • This compound alone (at recommended rate, e.g., 1X)

    • Tank-mix partner herbicide alone (at recommended rate, e.g., 1X)

    • This compound + tank-mix partner (at 1X + 1X rates)

    • (Optional) Reduced rates (e.g., 1/2X, 1/4X) of each herbicide and their combinations to better assess synergism/antagonism.

  • Weed Species: Select relevant and uniform populations of target weed species.

  • Application: Apply post-emergence at a specified weed growth stage (e.g., 2-4 leaf stage). Use a calibrated sprayer to ensure accurate and uniform application.

Data Collection:

  • Visual Weed Control Ratings: Assess weed control at set intervals (e.g., 7, 14, and 28 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete death).

  • Weed Biomass Reduction: At the end of the study (e.g., 28 DAT), harvest the above-ground biomass of the weeds in each plot, dry it to a constant weight, and calculate the percent reduction relative to the untreated control.

  • Crop Injury Ratings: If conducted in a crop, assess visual crop injury at the same intervals on a 0% (no injury) to 100% (crop death) scale.

Data Analysis and Presentation:

To determine the nature of the interaction, the expected weed control from an additive effect can be calculated using Colby's equation:

Expected Response (E) = A + B - (A * B / 100)

Where:

  • A = Percent control from herbicide A alone

  • B = Percent control from herbicide B alone

The observed response is then compared to the expected response:

  • Synergism: Observed response > Expected response

  • Antagonism: Observed response < Expected response

  • Additive: Observed response = Expected response

Example Data Tables:

The following tables illustrate how to present the data, using hypothetical data for a this compound and Atrazine tank-mix based on findings from similar HPPD inhibitor studies.[4]

Table 1: Visual Weed Control (%) of Large Crabgrass (Digitaria sanguinalis) at 21 DAT

TreatmentRate (g a.i./ha)Observed Control (%)Expected Control (%) [Colby's]Interaction
This compound9075--
Atrazine90060--
This compound + Atrazine90 + 9009590Synergistic

Table 2: Barnyardgrass (Echinochloa crus-galli) Biomass Reduction (%) at 28 DAT

TreatmentRate (g a.i./ha)Observed Biomass Reduction (%)Expected Biomass Reduction (%) [Colby's]Interaction
This compound9080--
Atrazine90055--
This compound + Atrazine90 + 9009491Synergistic

Experimental Workflows (Graphviz)

The following diagrams illustrate the workflows for the compatibility studies.

Physical_Compatibility_Workflow start Start: Define Tank-Mix jar_prep Prepare Jar (1 pint carrier water) start->jar_prep add_components Add Components in Correct Order (Agitate between each) jar_prep->add_components observe_initial Observe Immediately (Precipitate, Layers, Gel) add_components->observe_initial wait Let Stand for 30 min observe_initial->wait observe_final Observe Again wait->observe_final resuspend Invert to Test Re-suspension observe_final->resuspend record Record Results & Determine Compatibility resuspend->record end End record->end

Workflow for the physical compatibility jar test.

Biological_Efficacy_Workflow start Start: Define Treatments & Weed Species setup Setup Experiment (RCBD, 3-4 Reps) start->setup apply Apply Herbicide Treatments (Calibrated Sprayer) setup->apply collect_visual Collect Visual Weed Control Data (7, 14, 28 DAT) apply->collect_visual collect_biomass Harvest & Measure Weed Biomass (28 DAT) apply->collect_biomass analyze Analyze Data (ANOVA, Colby's Equation) collect_visual->analyze collect_biomass->analyze report Report Findings (Synergism, Antagonism, Additive) analyze->report end End report->end

Workflow for biological efficacy assessment.

Conclusion

Thorough evaluation of both physical and biological compatibility is essential before recommending any tank-mix combination of this compound with other herbicides. The protocols and data presentation formats provided here offer a standardized approach for researchers to generate reliable and comparable data. By following these guidelines, scientists can effectively assess the potential benefits of this compound tank-mixes for improved weed management strategies.

References

Application Notes and Protocols for Utilizing Fenpyrazone to Control Acetolactate Synthase (ALS)-Inhibitor Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the application of fenpyrazone, a third-generation HPPD-inhibiting herbicide, for the effective control of weed biotypes that have developed resistance to acetolactate synthase (ALS)-inhibiting herbicides. This document includes detailed application guidelines, experimental protocols for efficacy testing, and a summary of available performance data.

Introduction to this compound and its Mechanism of Action

This compound is a potent, post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (WSSA Group 27). Its primary mode of action is the inhibition of the HPPD enzyme, which is crucial in the biosynthesis pathway of plastoquinones and tocopherols in plants. The inhibition of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. Consequently, susceptible weeds exhibit characteristic bleaching or whitening of new growth, followed by necrosis and death.[1]

The distinct mechanism of action of this compound makes it a valuable tool for managing weeds that have developed resistance to other herbicide classes, most notably ALS inhibitors (WSSA Group 2). Resistance to ALS inhibitors is widespread and typically results from a target-site mutation in the ALS enzyme, rendering the herbicide ineffective.[2] this compound provides an alternative mode of action, effectively controlling these resistant populations.[1]

Application Guidelines for this compound

  • Target Weeds: this compound is effective against a broad spectrum of grass and broadleaf weeds, including those with confirmed resistance to ALS inhibitors such as Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (Waterhemp).[1][3]

  • Application Timing: For optimal efficacy, this compound should be applied post-emergence when weeds are small and actively growing.

  • Recommended Dose: The recommended application rate for this compound is typically between 90 to 135 grams of active ingredient per hectare (g a.i./ha).[1] However, the optimal rate can be influenced by weed species, growth stage, and environmental conditions.

  • Adjuvants: The addition of appropriate adjuvants, such as crop oil concentrate (COC) and ammonium sulfate (AMS), is often recommended to enhance the uptake and efficacy of this compound.

  • Environmental Conditions: Efficacy can be influenced by environmental factors. For instance, studies on barnyard grass have shown that the GR50 (the dose required to reduce plant growth by 50%) for this compound is lower (indicating higher efficacy) under warmer temperatures (20-35°C).

Quantitative Efficacy Data

While comprehensive, publicly available data on the efficacy of this compound on specific ALS-inhibitor resistant weed biotypes is limited, the following tables provide available data for this compound and a representative dataset for mesotrione, another HPPD inhibitor, on key resistant weed species.

Table 1: Efficacy of this compound on Barnyard Grass (Echinochloa crus-galli)

(Note: The ALS-resistance status of this specific barnyard grass population was not specified in the cited study.)

Weed SpeciesGrowth StageTemperature (°C)GR50 (g a.i./ha)
Barnyard Grass1-4 leaf20-352.8 - 7.6
Barnyard Grass1-4 leafNot Specified<1.0

Data sourced from a study on the herbicidal characteristics of this compound.

Table 2: Efficacy of Mesotrione (HPPD Inhibitor) on a Multiple-Herbicide-Resistant Amaranthus palmeri Population (Resistant to ALS inhibitors, Glyphosate, and Atrazine)

HerbicideResistant Population (GR50 in g a.i./ha)Susceptible Population (GR50 in g a.i./ha)Resistance Index (Resistant GR50 / Susceptible GR50)
Mesotrione2-4 fold higher than susceptibleNot specified2-4

This table summarizes data from a study on a Palmer amaranth population with confirmed resistance to multiple herbicides, including ALS inhibitors. The GR50 values indicate a 2- to 4-fold increase in the amount of mesotrione required for 50% growth reduction in the resistant population compared to a susceptible one.

Experimental Protocols

Whole-Plant Dose-Response Bioassay for this compound Efficacy

This protocol is adapted from established methods for evaluating HPPD-inhibiting herbicides and is suitable for determining the efficacy of this compound on ALS-inhibitor resistant and susceptible weed biotypes.

Objective: To determine the dose of this compound required to cause a 50% reduction in plant growth (GR50) for both resistant and susceptible weed populations.

Materials:

  • Seeds of confirmed ALS-inhibitor resistant and susceptible weed biotypes (e.g., Amaranthus palmeri, Amaranthus tuberculatus).

  • Pots (10 cm diameter) filled with appropriate potting mix.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • This compound analytical standard.

  • Adjuvants (e.g., Crop Oil Concentrate, Ammonium Sulfate).

  • Track sprayer calibrated to deliver a consistent spray volume.

  • Balance for weighing plant biomass.

  • Drying oven.

Procedure:

  • Plant Propagation:

    • Sow seeds of both resistant and susceptible weed biotypes in separate pots.

    • Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod).

    • Once seedlings reach the 2-4 leaf stage (approximately 8-10 cm in height), thin to a uniform number of plants per pot (e.g., 3-5 plants).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of application rates. A suggested range for a dose-response study would be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate (e.g., 1x = 105 g a.i./ha).

    • Include recommended adjuvants in the spray solution.

    • Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection:

    • At 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no control) to 100% (complete plant death).

    • Harvest the above-ground biomass from each pot.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Convert biomass data to a percentage of the untreated control for each biotype.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.

    • From the regression analysis, determine the GR50 value for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizations

Signaling Pathways and Experimental Workflow

ALS_Inhibition_Pathway cluster_0 Normal Branched-Chain Amino Acid (BCAA) Synthesis cluster_1 ALS Inhibitor Action & Resistance Pyruvate Pyruvate Threonine Threonine Pyruvate->Threonine Substrates ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Threonine->ALS BCAA BCAA ALS->BCAA Valine, Leucine, Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth BCAA->Protein_Synthesis Essential for ALS_Inhibitor ALS-Inhibiting Herbicide ALS_Inhibitor->ALS Inhibits Resistant_ALS Mutated ALS Enzyme (Resistant Biotype) ALS_Inhibitor->Resistant_ALS Ineffective Binding Resistant_ALS->BCAA_Resistant BCAA Synthesis Continues HPPD_Inhibition_Pathway cluster_0 Normal Carotenoid Biosynthesis cluster_1 This compound (HPPD Inhibitor) Action Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Substrate Plastoquinone Plastoquinone HPPD->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll_Protection Chlorophyll & Photosynthesis Carotenoids->Chlorophyll_Protection Protects Bleaching Bleaching & Necrosis Carotenoids->Bleaching Depletion leads to This compound This compound This compound->HPPD Inhibits Experimental_Workflow start Start: Obtain Resistant & Susceptible Weed Seeds germinate Germinate Seeds & Grow Seedlings to 2-4 Leaf Stage start->germinate prepare_herbicide Prepare this compound Dose-Response Series germinate->prepare_herbicide apply_herbicide Apply Herbicide with Calibrated Sprayer prepare_herbicide->apply_herbicide incubate Incubate in Controlled Environment for 21 Days apply_herbicide->incubate assess Visual Assessment & Biomass Harvest incubate->assess analyze Data Analysis: Non-linear Regression (GR50) assess->analyze end End: Determine Resistance Index analyze->end

References

Troubleshooting & Optimization

Fenpyrazone Crop Safety Under Environmental Stress: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the crop safety of fenpyrazone, particularly when crops are subjected to environmental stress conditions. As a third-generation HPPD-inhibiting herbicide, this compound offers excellent weed control in corn; however, its performance and crop safety can be influenced by adverse growing conditions.[1] This guide is designed to help you navigate potential challenges in your experiments and interpret your results accurately.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected crop response of corn to this compound under ideal conditions?

A1: Under recommended dosage (90-135 g a.i./ha), this compound is very safe for corn.[1] As an HPPD inhibitor, it acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is crucial for plastoquinone and tocopherol synthesis in plants. This leads to bleaching or chlorosis of susceptible weeds, followed by desiccation and death.[1] In corn, which can effectively metabolize the herbicide, minimal to no phytotoxic effects are expected under optimal growing conditions.

Q2: Can environmental stress affect the crop safety of this compound?

A2: Yes. Any environmental factor that influences the health and physiological status of the crop can impact its tolerance to this compound.[1] Crops grown under adverse conditions such as drought, extreme heat, or nutrient deficiency may exhibit a temporary, more pronounced response to the herbicide application.[1]

Q3: What are the typical symptoms of this compound injury in corn when under stress?

A3: Symptoms of this compound injury under stress are often an exaggeration of the herbicide's mode of action. Look for transient chlorosis (yellowing) or bleaching of the leaves, particularly in the whorl of younger plants. Stunting and reduced biomass accumulation may also be observed. These symptoms are generally temporary, and the crop is expected to recover.

Q4: How do different environmental stressors specifically influence this compound phytotoxicity?

A4:

  • Drought Stress: Reduced soil moisture can decrease the rate of herbicide degradation by soil microbes, potentially increasing its bioavailability and uptake by crop roots.[2] Furthermore, drought-stressed plants may have a reduced capacity to metabolize the herbicide, leading to increased sensitivity.

  • Heat Stress: High temperatures can increase the activity of some herbicides.[3] For corn, temperatures exceeding 35°C can induce heat stress, slowing down photosynthesis and other metabolic processes necessary for herbicide detoxification.[3] This can lead to a greater potential for crop injury.

  • Nutrient Deficiency: Nutrient-deficient plants, particularly those lacking nitrogen, are generally more susceptible to various stresses, including herbicide applications. Nitrogen is a critical component of the enzymes responsible for metabolizing herbicides. A deficiency can impair the crop's ability to detoxify this compound, resulting in increased phytotoxicity.

Q5: Are there ways to mitigate potential crop injury from this compound under stress conditions?

A5: Yes. The use of herbicide safeners in conjunction with this compound can enhance the crop's ability to tolerate the herbicide, especially under stress.[4][5][6][7] Safeners work by stimulating the expression of genes that encode for herbicide-detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450s.[4][7] This allows the crop to break down the herbicide more rapidly, preventing it from reaching phytotoxic levels.[4]

Section 2: Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and addressing common issues encountered during experiments with this compound under environmental stress.

Issue 1: Unexpectedly High or Variable Crop Injury in Experiments

Possible Cause Troubleshooting Steps
Uneven Stress Application Verify that your experimental setup provides uniform stress conditions (e.g., consistent soil moisture levels for drought studies, uniform temperature distribution in growth chambers).
Inaccurate Herbicide Application Double-check all calculations for herbicide solutions and ensure application equipment is properly calibrated for uniform coverage.
Increased Herbicide Bioavailability In drought-stressed experiments, consider that reduced soil moisture can slow the degradation of this compound, leading to higher concentrations in the root zone.[2] Analyze soil samples for herbicide residues to confirm.
Synergistic Effect of Stress and Herbicide The combined effect of environmental stress and the herbicide may be greater than the effect of each factor alone.[8] Carefully document all environmental parameters and crop responses to dissect these interactions.
Crop Cultivar Sensitivity Different corn cultivars may have varying tolerance levels to HPPD inhibitors. Confirm the known sensitivity of the cultivar you are using, if available.

Issue 2: Inconsistent Weed Control Efficacy Under Stress

Possible Cause Troubleshooting Steps
Altered Weed Physiology Weeds growing under stress may have a thicker waxy cuticle on their leaves, which can reduce herbicide absorption. They may also have reduced translocation rates.
Environmental Influence on Herbicide Activity The efficacy of this compound is influenced by temperature and light intensity.[9] For optimal performance, application should occur in sunny weather with temperatures above 20°C.[9]
Rainfall After Application While this compound has good rainfastness, heavy rainfall within one hour of application may reduce its efficacy.[9]

Section 3: Data Presentation

Due to the limited availability of public quantitative data specifically for this compound under controlled environmental stress, the following tables provide a generalized overview based on studies of other HPPD-inhibiting herbicides like mesotrione and topramezone applied to maize. These should be used as a reference to anticipate potential ranges of crop response.

Table 1: Estimated Phytotoxicity of HPPD Inhibitors on Maize Under Abiotic Stress

Stress ConditionStress LevelHerbicide RateEstimated Crop Injury (%) (Visual Assessment 7-14 DAT¹)Potential Yield Impact
Drought Mild (40-50% field capacity)1x Recommended Rate5 - 15%Minimal to none
Severe (20-30% field capacity)1x Recommended Rate15 - 30%Potential for slight reduction
Heat Moderate (32-35°C)1x Recommended Rate10 - 20%Minimal to none
High (>35°C)1x Recommended Rate20 - 40%Potential for reduction
Nitrogen Deficiency 50% of recommended N1x Recommended Rate10 - 25%Minimal, if corrected early
<30% of recommended N1x Recommended Rate25 - 50%Likely reduction

¹Days After Treatment. Data are synthesized from studies on analogous HPPD inhibitors and expert opinion, as direct quantitative data for this compound is limited.

Table 2: Influence of Safeners on Maize Tolerance to HPPD Inhibitors Under Stress

Stress ConditionHerbicide + SafenerEstimated Reduction in Crop Injury (%)
Drought (Severe) This compound + Isoxadifen-ethyl30 - 50%
Heat (High) This compound + Cyprosulfamide25 - 45%
Nitrogen Deficiency (<30% N) This compound + Isoxadifen-ethyl35 - 55%

Estimates are based on the known mechanisms of safeners and their efficacy with other herbicides. Specific performance with this compound may vary.

Section 4: Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in Maize Under Controlled Drought Conditions

  • Plant Material and Growth Conditions:

    • Grow maize (e.g., variety 'Pioneer P8888') in pots containing a standardized soil mix.

    • Maintain plants in a controlled environment chamber with a 16/8h light/dark cycle, 25/20°C day/night temperature, and 60% relative humidity.

    • Water plants to maintain soil at 80% field capacity until the V4 growth stage.

  • Drought Stress Induction:

    • At the V4 stage, divide the plants into two groups: well-watered (control) and drought-stressed.

    • For the drought-stressed group, withhold watering until the soil moisture content reaches a predetermined level (e.g., 40% field capacity for moderate stress or 25% for severe stress), monitored using soil moisture probes. Maintain this moisture level by daily watering to weight.

  • Herbicide Application:

    • Prepare a solution of this compound at the desired concentration (e.g., 1x and 2x the recommended field rate).

    • Apply the herbicide solution to both well-watered and drought-stressed plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection:

    • Visually assess crop injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Measure plant height and collect above-ground biomass (fresh and dry weight) at 14 DAT.

    • Measure chlorophyll content using a SPAD meter at 3, 7, and 14 DAT.[10]

Protocol 2: Analysis of this compound Residues in Maize Leaf Tissue by HPLC-MS/MS

  • Sample Preparation (QuEChERS-based):

    • Collect 10g of fresh maize leaf tissue and homogenize.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate tribasic dihydrate, 0.5g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

    • LC System: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol.

    • MS/MS System: Operate in multiple reaction monitoring (MRM) mode. Specific precursor and product ions for this compound need to be determined through method development.

Section 5: Visualizations

Fenpyrazone_Mode_of_Action cluster_downstream Downstream Effects of Inhibition Tyrosine Tyrosine HPPD_Enzyme HPPD Enzyme Tyrosine->HPPD_Enzyme substrate Homogentisic_Acid Homogentisic_Acid HPPD_Enzyme->Homogentisic_Acid converts to Bleaching_Symptoms Bleaching/Chlorosis This compound This compound This compound->HPPD_Enzyme inhibits Plastoquinone Plastoquinone Homogentisic_Acid->Plastoquinone Carotenoid_Biosynthesis Carotenoid_Biosynthesis Plastoquinone->Carotenoid_Biosynthesis required for Chlorophyll_Protection Chlorophyll_Protection Carotenoid_Biosynthesis->Chlorophyll_Protection

Caption: Mechanism of action of this compound as an HPPD inhibitor leading to bleaching symptoms in susceptible plants.

Troubleshooting_Workflow Start Unexpected Crop Injury Check_Application Verify Herbicide Rate & Application Uniformity Start->Check_Application Check_Stress Assess Uniformity & Severity of Stress Start->Check_Stress Check_Cultivar Review Cultivar Sensitivity Start->Check_Cultivar Data_Review Review All Experimental Parameters & Data Check_Application->Data_Review Check_Stress->Data_Review Check_Cultivar->Data_Review Residue_Analysis Soil/Tissue Residue Analysis Needed? Conclusion Identify Likely Cause Residue_Analysis->Conclusion Yes Data_Review->Residue_Analysis Data_Review->Conclusion No

Caption: A logical workflow for troubleshooting unexpected crop injury in this compound experiments.

Stress_Signaling_Interaction cluster_stress Environmental Stress (Drought, Heat) cluster_herbicide This compound Action Abiotic_Stress Drought / Heat ROS_Production Increased ROS (e.g., H₂O₂) Abiotic_Stress->ROS_Production ABA_Signaling ABA Signaling Abiotic_Stress->ABA_Signaling Reduced_Metabolism Reduced Photosynthesis & Metabolism ROS_Production->Reduced_Metabolism Stomatal_Closure Stomatal Closure ABA_Signaling->Stomatal_Closure Stomatal_Closure->Reduced_Metabolism Detoxification Herbicide Detoxification (P450s, GSTs) Reduced_Metabolism->Detoxification impairs Fenpyrazone_Uptake This compound Uptake HPPD_Inhibition HPPD Inhibition Fenpyrazone_Uptake->HPPD_Inhibition Fenpyrazone_Uptake->Detoxification Increased_Phytotoxicity Increased Crop Injury HPPD_Inhibition->Increased_Phytotoxicity contributes to Detoxification->Increased_Phytotoxicity insufficient

References

Technical Support Center: Optimizing Fenpyrazone Herbicidal Activity with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the herbicidal activity of fenpyrazone through the use of adjuvants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound and adjuvants.

Diagram: Troubleshooting Workflow for Poor this compound Efficacy

TroubleshootingWorkflow start Start: Poor Herbicidal Efficacy Observed check_application 1. Review Application Parameters start->check_application check_environment 2. Evaluate Environmental Conditions check_application->check_environment No Issue solution_application Solution: - Adjust application timing/rate - Recalibrate sprayer check_application->solution_application Issue Found check_adjuvant 3. Verify Adjuvant & Tank Mix check_environment->check_adjuvant No Issue solution_environment Solution: - Re-apply under optimal conditions - Consider irrigation check_environment->solution_environment Issue Found check_resistance 4. Assess Weed Resistance check_adjuvant->check_resistance No Issue solution_adjuvant Solution: - Confirm adjuvant type/rate - Check water quality - Perform jar test for compatibility check_adjuvant->solution_adjuvant Issue Found solution_resistance Solution: - Conduct dose-response assay - Use alternative herbicide MOA check_resistance->solution_resistance Issue Found end Resolution check_resistance->end No Issue (Re-evaluate Experiment) solution_application->end solution_environment->end solution_adjuvant->end solution_resistance->end

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

Question: My this compound application is showing poor weed control. What should I check?

Answer: Poor efficacy of this compound can be attributed to several factors. Follow this step-by-step guide to identify the potential cause:

  • Review Application Parameters:

    • Weed Growth Stage: this compound is most effective on small, actively growing weeds. Applying to weeds that are too large or stressed can reduce efficacy.

    • Herbicide Rate: Ensure that the correct application rate of this compound was used according to the experimental protocol and target weed species.

    • Spray Volume and Coverage: Inadequate spray volume can lead to poor coverage of the target weeds. Ensure your sprayer is properly calibrated to deliver the intended volume.

  • Evaluate Environmental Conditions at the Time of Application:

    • Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate quickly, reducing absorption. Conversely, very low temperatures can slow down the metabolic processes in the weed, hindering herbicide uptake and translocation.

    • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it has a chance to be absorbed. A rain-free period of at least a few hours is typically recommended.

    • Wind: High winds can lead to spray drift, causing the herbicide to miss the target weeds and potentially damage non-target plants.

  • Verify Adjuvant and Tank Mix Compatibility:

    • Adjuvant Selection and Rate: The type and concentration of the adjuvant are critical. Using the wrong adjuvant or an incorrect rate can lead to poor performance.

    • Water Quality: Hard water containing high levels of cations like calcium and magnesium can antagonize some herbicides. The pH of the spray solution can also affect herbicide stability and uptake.

    • Tank Mix Antagonism: If this compound was tank-mixed with other pesticides, antagonism could be the issue. Some products can reduce the efficacy of others when mixed. Always perform a jar test to check for physical incompatibility before mixing in the spray tank.

  • Assess Potential Weed Resistance:

    • Field History: Review the herbicide application history of the weed population. Repeated use of herbicides with the same mode of action can lead to the selection of resistant biotypes.

    • Dose-Response Assay: If resistance is suspected, conduct a dose-response assay in a controlled environment to compare the susceptibility of the target population to a known susceptible population.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic herbicide that belongs to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (WSSA Group 27).[1][2] It works by inhibiting the HPPD enzyme, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[1][2] The inhibition of this pathway ultimately leads to the degradation of chlorophyll, resulting in characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.[1][2]

Q2: Which adjuvants are most effective with this compound?

A2: While specific data for this compound is emerging, studies on other HPPD-inhibiting herbicides like topramezone and mesotrione provide valuable insights. Generally, the following types of adjuvants have been shown to enhance the efficacy of HPPD inhibitors:

  • Methylated Seed Oils (MSOs): MSOs are often recommended for use with HPPD inhibitors, especially under hot and dry conditions when weeds have a thicker waxy cuticle.[3][4] They can significantly improve herbicide absorption and translocation.[3]

  • Crop Oil Concentrates (COCs): COCs can also enhance the penetration of HPPD inhibitors through the leaf cuticle.

  • Non-ionic Surfactants (NIS): NIS improve spray coverage and spreading on the leaf surface, which is crucial for contact activity. They are a good general-purpose adjuvant.

  • Organosilicone Surfactants: These can dramatically reduce the surface tension of spray droplets, leading to superior spreading and potentially enhanced uptake through stomata.[5][6]

Q3: Can I tank-mix this compound with other herbicides?

A3: Yes, this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. For instance, tank-mixing HPPD inhibitors with photosystem II (PSII) inhibitors like atrazine can result in synergistic or additive effects.[7] However, it is crucial to check for compatibility before mixing. Always perform a jar test and consult product labels for any known antagonisms.

Q4: How can I avoid crop injury when using this compound with adjuvants?

A4: While adjuvants can increase herbicidal efficacy, some can also increase the risk of crop injury, especially under certain environmental conditions. To minimize this risk:

  • Follow Label Recommendations: Always adhere to the recommended adjuvant and herbicide rates.

  • Avoid Application During Stressful Conditions: Do not apply to crops that are under stress from drought, extreme temperatures, or other factors.

  • Consider Crop Growth Stage: Younger crops may be more susceptible to injury.

Data Presentation

The following tables summarize quantitative data on the effect of various adjuvants on the efficacy of HPPD-inhibiting herbicides, which can be used as a proxy for this compound.

Table 1: Effect of Methylated Seed Oil (MSO) on the Efficacy of Topramezone (an HPPD Inhibitor)

Weed SpeciesAdjuvant (0.3% MSO)Efficacy Enhancement (fold increase)Increase in Absorption (at 24 hours)Reference
Giant Foxtail (Setaria faberi)MSO1.568.9%[3]
Velvetleaf (Abutilon theophrasti)MSO1.045.9%[3]

Table 2: Influence of Adjuvants on Physicochemical Properties of Herbicide Spray Solutions

HerbicideAdjuvantSurface Tension (mN/m)Contact Angle (°)Reference
TopramezoneNoneNot specifiedNot specified[3]
Topramezone0.3% MSOSignificantly decreasedSignificantly decreased[3]
Triclopyr (amine)None> 40> 90[8]
Triclopyr (amine)Organosilicone< 25< 20[8]
Aminopyralid + FluroxypyrNone~35~100-120[5]
Aminopyralid + FluroxypyrLecithin~30~60-80[5]

Experimental Protocols

Protocol: Greenhouse Bioassay for Evaluating this compound and Adjuvant Efficacy

This protocol outlines a general procedure for conducting a whole-plant bioassay in a greenhouse setting to assess the efficacy of this compound in combination with different adjuvants.

1. Plant Material and Growth Conditions:

  • Weed Species: Select relevant weed species for your research.

  • Seed Germination: Germinate seeds in petri dishes or trays with a suitable substrate.

  • Transplanting: Transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into individual pots filled with a standard potting mix.

  • Greenhouse Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the chosen weed species. Water plants as needed.

2. Herbicide and Adjuvant Preparation:

  • Stock Solutions: Prepare a stock solution of this compound in an appropriate solvent.

  • Adjuvant Solutions: Prepare solutions of the different adjuvants to be tested at the desired concentrations.

  • Spray Solutions: Prepare the final spray solutions by diluting the this compound stock solution and adding the respective adjuvant(s) to achieve the target application rates. Include a control group with no herbicide and a control group with this compound but no adjuvant.

3. Herbicide Application:

  • Timing: Apply the herbicide treatments when the weeds have reached the desired growth stage (e.g., 4-6 leaf stage).

  • Application Method: Use a laboratory-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

4. Data Collection and Analysis:

  • Visual Assessment: Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a rating scale (e.g., 0% = no control, 100% = complete death).

  • Biomass Reduction: At the end of the experiment (e.g., 21 or 28 DAT), harvest the above-ground biomass of the weeds. Dry the biomass in an oven until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

  • Dose-Response Analysis: To determine the effective dose (ED₅₀ or GR₅₀), apply a range of this compound concentrations for each adjuvant treatment. Use appropriate statistical software to fit a dose-response curve to the data.

Mandatory Visualizations

Diagram: this compound (HPPD Inhibitor) Mode of Action

HPPD_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA This compound This compound This compound->HPPD Inhibits Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone Tocopherol Tocopherol (Vitamin E) Synthesis HGA->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor Chlorophyll Chlorophyll Carotenoid->Chlorophyll Protects Bleaching Bleaching & Necrosis Chlorophyll->Bleaching Degradation leads to

Caption: Simplified biochemical pathway of this compound's mode of action as an HPPD inhibitor.

Diagram: Experimental Workflow for Adjuvant Screening

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Weed Propagation (Germination & Transplanting) B 2. Prepare Herbicide & Adjuvant Solutions A->B C 3. Herbicide Application (Cabinet Sprayer) B->C D 4. Greenhouse Incubation (Controlled Environment) C->D E 5. Data Collection (Visual Assessment, Biomass) D->E F 6. Statistical Analysis (Dose-Response Curves) E->F

Caption: General experimental workflow for screening adjuvants with this compound.

References

Fenpyrazone Technical Support Center: Rainfastness and Application Timing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the rainfastness of the herbicide fenpyrazone and the critical interval required between its application and subsequent rainfall. The following information is compiled from available research to assist in experimental planning and troubleshooting.

This compound Rainfastness Overview

This compound exhibits strong tolerance to rain erosion due to its ability to quickly penetrate leaf tissues.[1] This characteristic contributes to its effectiveness as a post-emergence herbicide. However, a critical time interval is required for adequate absorption to ensure its herbicidal activity is not compromised by rainfall.

Key Findings from Experimental Studies

A key study on the herbicidal characteristics of this compound determined its rainfastness properties through greenhouse experiments.[1] The study concluded that there was no significant correlation between the herbicidal activity of this compound and the interval time when rainfall occurred more than one hour after application.[1] Conversely, rainfall within one hour of application may necessitate reapplication to achieve desired efficacy.[1]

Quantitative Data on this compound Rainfastness

The following table summarizes the findings on the impact of the rainfall interval on the efficacy of this compound.

Rainfall Interval After ApplicationImpact on Herbicidal ActivityRecommendationSource
< 1 HourSignificant reduction in efficacy possibleReapplication is recommended[1]
> 1 HourNo significant impact on efficacyReapplication is not necessary[1]

Note: Detailed public data on the effects of varying rainfall intensities and durations on this compound efficacy is limited. The primary recommendation is based on the critical 1-hour post-application interval.

Experimental Protocols

The following is a generalized methodology for assessing the rainfastness of this compound, based on the available literature.

Objective: To determine the effect of simulated rainfall on the herbicidal efficacy of this compound at different intervals after application.

Materials:

  • This compound formulation

  • Target weed species (e.g., barnyard grass, Echinochloa crus-galli) at the 1- to 4-leaf stage[1]

  • Greenhouse or controlled environment chamber

  • Rainfall simulator

  • Spraying equipment

  • Pots and growing medium

Methodology:

  • Plant Cultivation: Grow the target weed species in pots under optimal conditions (e.g., temperature between 20-35°C)[1].

  • Herbicide Application: Apply this compound at the desired rate to the weeds at the specified growth stage.

  • Rainfall Simulation: At predetermined intervals after this compound application (e.g., 0.5, 1, 2, 4, and 8 hours), subject the treated plants to simulated rainfall of a specific intensity and duration. Include a control group that does not receive simulated rainfall.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by measuring parameters such as:

    • Visual injury ratings

    • Plant mortality

    • Fresh or dry weight of the above-ground biomass

    • GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth)[1]

  • Data Analysis: Statistically analyze the data to determine the significance of the rainfall interval on this compound's efficacy.

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_treatment Treatment cluster_assessment Assessment plant_cultivation 1. Plant Cultivation herbicide_prep 2. Herbicide Preparation plant_cultivation->herbicide_prep herbicide_application 3. This compound Application herbicide_prep->herbicide_application rainfall_simulation 4. Simulated Rainfall at Intervals herbicide_application->rainfall_simulation efficacy_assessment 5. Efficacy Assessment rainfall_simulation->efficacy_assessment data_analysis 6. Data Analysis efficacy_assessment->data_analysis

Caption: Experimental workflow for assessing this compound rainfastness.

Troubleshooting and FAQs

Q1: It started raining less than an hour after I applied this compound. What should I do?

A1: If rainfall occurs within one hour of application, the efficacy of the treatment may be compromised. It is recommended to reapply the this compound treatment to ensure effective weed control.[1]

Q2: How long after application is this compound considered rainfast?

A2: Based on current research, this compound is considered rainfast one hour after application.[1] Rainfall after this period should not significantly impact its herbicidal activity.[1]

Q3: Does the intensity of the rainfall affect this compound's efficacy?

Q4: Can I add an adjuvant to improve the rainfastness of this compound?

A4: The addition of adjuvants may improve the rainfastness of some herbicides. However, specific information on the use of adjuvants with this compound for this purpose is not detailed in the available literature. It is always recommended to consult the product label and conduct small-scale tests to determine compatibility and effectiveness.

Q5: Are there other environmental factors that can affect this compound's performance?

A5: Yes, factors such as temperature and light intensity can influence the efficacy of this compound.[1] For optimal performance, it is recommended to apply this compound on a sunny day with temperatures above 20°C.[1]

troubleshooting_guide start Rainfall after This compound Application interval_check Was the interval between application and rainfall more than 1 hour? start->interval_check no_action No Action Required: Efficacy should not be significantly impacted. interval_check->no_action Yes reapply Action Required: Reapplication of This compound is recommended. interval_check->reapply No

Caption: Troubleshooting logic for rainfall after this compound application.

References

Influence of temperature and light intensity on Fenpyrazone efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide on the influence of temperature and light intensity on Fenpyrazone efficacy.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the environmental factors that influence the efficacy of this compound, a third-generation HPPD-inhibiting herbicide. The following FAQs, troubleshooting guides, and experimental data are designed to help users optimize their experiments and interpret results accurately.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature range for this compound application?

A: this compound's herbicidal activity increases with rising temperatures, showing stable and effective results between 20°C and 35°C.[1] For maximal efficacy, it is recommended to apply this compound when the temperature is above 20°C.[1]

Q2: What is the effect of low temperatures on this compound efficacy?

A: Applying this compound at temperatures below 20°C can lead to reduced efficacy.[1] Low temperatures (generally below 15°C) can slow the metabolic processes of the target weed, which in turn reduces the absorption and translocation of the herbicide to its site of action.[2][3]

Q3: How does light intensity impact the herbicidal activity of this compound?

A: Light intensity is a critical factor for this compound's efficacy. Its herbicidal activity increases significantly with higher light intensity.[1] In greenhouse experiments on barnyard grass, the inhibition rate of fresh weight dramatically increased from 41.19% under low light to 90.84% under high light conditions.[1] For best results, application should occur when sunny conditions are expected.[1]

Q4: I am observing slow or reduced efficacy after application. What could be the cause?

A: Suboptimal efficacy is often linked to environmental conditions at the time of and following application. Consider the following:

  • Low Light: Was the application followed by several days of cloudy or overcast weather? this compound's mode of action requires light to induce photo-oxidation and kill the weed.[4]

  • Low Temperature: Was the ambient temperature below 20°C? Cool weather slows the weed's growth and the herbicide's uptake and action.[1][2]

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. For example, barnyard grass is most sensitive at the 1- to 4-leaf stage.[1] Weeds under stress from drought, heat, or cold may not be effectively controlled.[3]

Q5: What is the underlying mechanism of this compound that makes light so critical?

A: this compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[4][5] This enzyme is essential for the biosynthesis of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase (PDS). PDS is a key step in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound prevents the production of carotenoids. Carotenoids serve a vital photoprotective role by quenching excess light energy and detoxifying reactive oxygen species that can damage chlorophyll. Without carotenoids, chlorophyll is rapidly destroyed by photo-oxidation in the presence of light, leading to the characteristic bleaching or chlorosis of the leaves, followed by tissue death.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of temperature and light intensity on this compound's performance against barnyard grass (Echinochloa crus-galli).

Table 1: Effect of Temperature on this compound Efficacy

Temperature (°C)Efficacy TrendGR₅₀ Value (g/hm²) for Barnyard Grass
15 - 20Increasing with temperatureNot specified, but efficacy is lower
20 - 35Stable and High2.8 - 7.6

GR₅₀: The dose of herbicide required to reduce plant growth by 50%. Data sourced from a greenhouse study.[1]

Table 2: Effect of Light Intensity on this compound Efficacy

Light ConditionInhibition Rate of Fresh Weight (%) on Barnyard Grass
Low Light41.19
High Light90.84

Data reflects the significant increase in herbicidal activity with greater light intensity.[1]

Experimental Protocols

Protocol: Greenhouse Bioassay for Assessing Environmental Effects on this compound Efficacy

This protocol is based on whole-plant dose-response experimental methods to determine the influence of temperature and light on herbicide activity.

  • Plant Cultivation:

    • Sow seeds of the target weed species (e.g., barnyard grass) in pots filled with a sterilized soil mix.

    • Cultivate the plants in a greenhouse under optimal conditions until they reach the desired growth stage (e.g., 3-4 leaf stage).[1]

  • Experimental Setup:

    • Temperature Study: Move the pots to separate controlled environment chambers set to a range of constant temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C). Maintain a consistent photoperiod and light intensity across all chambers.[1]

    • Light Intensity Study: Place the pots in separate chambers with varying light intensities (e.g., low, medium, high PAR values) while keeping the temperature constant (e.g., 25°C).

  • Herbicide Application:

    • Prepare a stock solution of this compound and create a series of dilutions to establish a dose-response curve.

    • Apply the herbicide dilutions to the plants using a cabinet sprayer calibrated to deliver a consistent volume, ensuring uniform foliage coverage. Include an untreated control group for comparison.

  • Incubation and Observation:

    • Return the treated plants to their respective environmental chambers.

    • Observe the plants daily for the development of herbicidal symptoms such as bleaching and necrosis.[4]

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), harvest the above-ground biomass from each pot.

    • Measure the fresh weight of the biomass.

    • Analyze the data using a log-logistic regression model to calculate the GR₅₀ (the herbicide rate causing a 50% reduction in fresh weight) for each environmental condition.

Visualizations

Diagrams of Pathways and Workflows

Fenpyrazone_MoA HPPD HPPD Enzyme PDS Phytoene Desaturase (PDS) HPPD->PDS Enables This compound This compound This compound->HPPD Inhibits Carotenoid_Synth Carotenoid Biosynthesis PDS->Carotenoid_Synth Carotenoids Carotenoids (Photoprotection) Carotenoid_Synth->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOx Photo-oxidation Chlorophyll->PhotoOx Light High Light Intensity Light->PhotoOx Death Weed Death PhotoOx->Death Experimental_Workflow Start Weed Cultivation (e.g., 3-4 leaf stage) Setup Assign to Treatment Groups (Varying Temp / Light) Start->Setup Application This compound Application (Dose-Response Range) Setup->Application Incubation Incubate under Controlled Conditions Application->Incubation Collection Data Collection (e.g., Fresh Weight at 21 days) Incubation->Collection Analysis Data Analysis (Calculate GR₅₀) Collection->Analysis End Determine Efficacy Analysis->End Troubleshooting_Logic Start Poor Efficacy Observed CheckTemp Temperature < 20°C during/after application? Start->CheckTemp CheckLight Cloudy / Low Light conditions post-application? CheckTemp->CheckLight No Result_LowTemp Cause: Reduced herbicide uptake and translocation. CheckTemp->Result_LowTemp Yes Result_LowLight Cause: Insufficient light for photo-oxidative action. CheckLight->Result_LowLight Yes Result_Good Check other factors: - Weed growth stage - Herbicide resistance - Application rate CheckLight->Result_Good No

References

Fenpyrazone degradation profile and persistence in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation profile and persistence of fenpyrazone in various soil types. The following troubleshooting guides and FAQs address common questions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected persistence of this compound in soil?

A1: The persistence of this compound in soil, measured by its half-life (DT50), is significantly influenced by soil properties, particularly pH and organic carbon content. Generally, this compound is less persistent in soils with higher pH and lower organic carbon.[1] Its persistence can be categorized as low to moderate.

Q2: How do soil properties affect the degradation rate of this compound?

A2: Soil pH and organic carbon are primary drivers of this compound degradation.[1] Higher pH levels can lead to faster degradation. Conversely, soils with higher organic carbon content tend to adsorb this compound more strongly, which can decrease its bioavailability for microbial degradation, thus increasing its persistence. Other factors that generally influence herbicide degradation include soil moisture, temperature, and microbial activity.[2][3][4]

Q3: What are the major degradation pathways of this compound in soil?

A3: The specific degradation pathway of this compound in soil is not extensively detailed in publicly available literature. However, as an HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor, its degradation is expected to involve microbial processes. Common degradation reactions for herbicides in soil include hydrolysis, oxidation, and cleavage of ether or ester linkages, eventually leading to the formation of smaller, more polar metabolites and, ultimately, mineralization to CO2.

Q4: Are there any known soil metabolites of this compound I should be monitoring?

A4: Specific major and minor metabolites of this compound formed in soil are not well-documented in the available scientific literature. Standard environmental fate studies, such as those following OECD Guideline 307, are designed to identify transformation products.[1][5] When conducting experiments, it is crucial to analyze for potential degradation products using broad-spectrum analytical techniques like LC-MS/MS and to characterize any significant unknown peaks.

Q5: I am observing a longer than expected persistence of this compound in my experiments. What could be the cause?

A5: Several factors could contribute to a longer-than-expected persistence of this compound:

  • Soil Characteristics: Your soil may have a lower pH (below 6.5) or a high organic carbon content (above 2.5%), which has been shown to increase the half-life of this compound.[1]

  • Low Microbial Activity: The soil used may have low microbial biomass or activity, which is crucial for the biodegradation of this compound.

  • Environmental Conditions: Incubation conditions such as low temperature or low soil moisture can significantly slow down microbial degradation processes.

  • Experimental Setup: Ensure your analytical method is accurately measuring the concentration of the parent compound and that extraction efficiency is optimal.

Troubleshooting Experimental Issues

Problem: High variability in this compound degradation rates between replicate soil samples.

  • Possible Cause: Inhomogeneous soil samples.

  • Solution: Ensure thorough mixing and sieving of the soil before application of this compound to guarantee uniformity across all replicates.

  • Possible Cause: Inconsistent moisture levels.

  • Solution: Carefully control and maintain the soil moisture content (e.g., at 40-60% of water holding capacity) throughout the incubation period for all samples.

  • Possible Cause: Non-uniform application of this compound.

  • Solution: Use a precision sprayer or a solvent-based application followed by thorough mixing to ensure an even distribution of the herbicide in the soil.

Problem: Difficulty in extracting this compound from high organic matter soils.

  • Possible Cause: Strong adsorption (binding) of this compound to soil organic matter.

  • Solution: Optimize your extraction solvent system. A combination of polar and non-polar solvents, potentially with pH adjustment, may be necessary. The use of techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can also improve recovery.

Problem: No degradation of this compound is observed over the course of the experiment.

  • Possible Cause: The soil has been sterilized, or microbial activity is severely inhibited.

  • Solution: Verify that the soil was not autoclaved or treated in a way that would eliminate microbial populations. If using sterile controls, this result is expected. For non-sterile experiments, assess the microbial viability of your soil.

  • Possible Cause: Incubation temperature is too low.

  • Solution: Most microbial degradation studies are conducted at a standard temperature of 20-25°C. Ensure your incubator is functioning correctly.

Data on this compound Persistence in Soil

The following table summarizes the expected degradation half-life (DT50) of this compound in different soil types based on available literature.

Soil TypepH RangeOrganic Carbon (%)Expected DT50 Range
Sandy Loam> 7.0< 2.52 - 4 weeks
Loam6.4 - 6.9Variable1 - 2 months
Loam> 7.0> 2.51 - 3 months
Silt Loam / Clay Loam5.9 - 6.3Variable1 - 4 months

Note: This data is compiled from a study on the effects of this compound on succeeding crops and represents a general guide.[1] Actual DT50 values can vary based on specific environmental conditions.

Experimental Protocols

Protocol: Aerobic Soil Degradation Study of this compound (based on OECD Guideline 307)

  • Soil Collection and Preparation:

    • Collect fresh soil from the desired location, avoiding areas recently treated with pesticides.

    • Pass the soil through a 2 mm sieve to remove large particles and homogenize it.

    • Characterize the soil for its texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or acetonitrile).

    • Apply the this compound solution to the soil to achieve the desired final concentration (typically based on the recommended field application rate).

    • Thoroughly mix the treated soil to ensure a uniform distribution of the herbicide. Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Transfer a known weight of the treated soil into incubation vessels (e.g., biometer flasks).

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C).

    • Maintain aerobic conditions by continuously supplying humidified air. Include traps for CO2 and volatile organic compounds if using radiolabeled this compound to assess mineralization and volatilization.

  • Sampling and Extraction:

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

    • Use a suitable extraction technique such as shaking, sonication, or pressurized liquid extraction.

  • Analysis:

    • Analyze the extracts for the concentration of this compound and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

    • Quantify the compounds using a calibration curve prepared with analytical standards.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the degradation kinetics, which often follows first-order kinetics.

    • Calculate the DT50 (and DT90) values using appropriate software.

Visualizations

Fenpyrazone_Degradation_Pathway This compound This compound Metabolite1 Metabolite A (e.g., Hydrolysis Product) This compound->Metabolite1 Microbial Hydrolysis Metabolite2 Metabolite B (e.g., Cleavage Product) This compound->Metabolite2 Microbial Cleavage Bound_Residues Bound Residues (Adsorbed to Soil) This compound->Bound_Residues Mineralization Mineralization (CO2 + H2O) Metabolite1->Mineralization Metabolite2->Mineralization

Caption: Hypothetical degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Fenpyrazone_Application This compound Application Soil_Collection->Fenpyrazone_Application Incubation Aerobic Incubation (Dark, 20°C) Fenpyrazone_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_MSMS HPLC-MS/MS Analysis Extraction->HPLC_MSMS Data_Analysis DT50 Calculation HPLC_MSMS->Data_Analysis

Caption: Workflow for a this compound soil degradation study.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Degradation Profile pH High Soil pH Degradation_Rate Degradation Rate pH->Degradation_Rate Increases OC High Organic Carbon OC->Degradation_Rate Decreases Temp High Temperature Temp->Degradation_Rate Increases Moisture Optimal Moisture Moisture->Degradation_Rate Increases Persistence Persistence (DT50) Degradation_Rate->Persistence Inversely related

Caption: Factors influencing this compound degradation in soil.

References

Troubleshooting poor weed control efficacy with Fenpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenpyrazone, a third-generation HPPD-inhibiting herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide.[1] It functions by blocking the activity of the HPPD enzyme, which is crucial for plastoquinone synthesis. This impairment of plastoquinone synthesis disrupts photosynthesis, leading to photobleaching effects such as chlorosis (yellowing) and bleaching of weed tissues, ultimately causing desiccation and death.[2]

Q2: What are the typical symptoms of this compound application on susceptible weeds?

Following application, susceptible weeds exhibit strong photobleaching effects on the shoot.[1] Visible symptoms, such as chlorosis and bleaching, typically appear within 2-3 days, leading to weed death within 5-7 days.[2] The exact time to death can vary depending on factors like weed species, growth stage, temperature, and light intensity.[2]

Q3: What is the recommended application rate for this compound?

The recommended dose rate for this compound is between 90-135 grams of active ingredient per hectare (g a.i./ha).[2]

Q4: Is this compound effective against herbicide-resistant weeds?

This compound has shown to be effective against weeds that have developed resistance to other modes of action, such as ALS inhibitors.[2] Specifically, it can control Digitaria sanguinalis (large crabgrass) and Echinochloa crusgalli (barnyardgrass) that are resistant to ALS inhibitors.[2] However, the evolution of herbicide resistance is an ongoing concern, and integrated weed management strategies are recommended to slow its development.[3]

Troubleshooting Guide for Poor Weed Control

This guide addresses common issues that may lead to reduced efficacy of this compound in experimental settings.

Issue 1: Slower than expected or reduced weed control.

Possible Causes & Solutions:

  • Environmental Conditions: Suboptimal environmental conditions can significantly impact this compound's activity.

    • Temperature: Efficacy is enhanced with increasing temperatures. At temperatures between 15-35°C, the effectiveness of this compound increases, stabilizing at temperatures above 20°C.[4] For optimal results, apply when the temperature is above 20°C.[4]

    • Light Intensity: Higher light intensity significantly improves the herbicidal activity. The inhibition rate of fresh weight in barnyard grass increased from 41.19% to 90.84% with increased light intensity.[4] Conduct experiments under sunny conditions.[4]

    • Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage. This compound demonstrates strong tolerance to rain erosion if the rainfall occurs more than 1 hour after application.[4] If rain is expected, it is best to postpone the application or ensure at least a 1-hour rain-free period post-application.[4]

  • Weed Growth Stage: The developmental stage of the target weed is a critical factor.

    • Leaf Stage: Younger, actively growing weeds are more susceptible.[5] For example, barnyard grass is most sensitive at the 1- to 4-leaf stage.[4] Applications should be timed to target weeds at their most vulnerable growth stage.

  • Weed Stress: Stressed weeds are generally harder to control.

    • Causes of Stress: Factors such as lack of moisture, extreme temperatures, nutrient deficiencies, or pest damage can induce stress in weeds, reducing herbicide uptake and translocation.[6] Ensure target weeds are actively growing and not under significant environmental stress for optimal herbicide performance.

Issue 2: Lack of efficacy on specific weed species.

Possible Causes & Solutions:

  • Weed Spectrum: this compound has a broad spectrum of activity but may not be effective against all weed species. It is known to control key grasses like Digitaria sanguinalis, Echinochloa crusgalli, Eleusine indica, and broadleaf weeds such as Chenopodium album and Abutilon theophrasti.[2] Refer to the known weed control spectrum to ensure your target species is listed as susceptible.

  • Herbicide Resistance: While effective against weeds resistant to other herbicide classes, the potential for resistance to HPPD inhibitors exists.[3][7] If you suspect resistance, consider implementing integrated weed management practices, such as rotating herbicides with different modes of action.[3]

Issue 3: Crop safety concerns or unexpected crop response.

Possible Causes & Solutions:

  • Crop Stress: While this compound is generally safe for corn at recommended dosages, crops grown under adverse environmental conditions may show a temporary response to the application.[2] Any stress factors that impact the overall health of the crop can affect its tolerance to the herbicide.[2]

  • Carryover Effects on Rotational Crops: The persistence of herbicides in the soil can affect subsequent crops.[1] While one study showed no significant yield reduction in succeeding crops like wheat, garlic, and spinach at recommended rates, spinach did show some initial sensitivity.[1] Soil properties and climatic conditions can influence the persistence of herbicides.[1][5]

Data Presentation

Table 1: Effect of Environmental Factors on this compound Efficacy against Barnyard Grass (Echinochloa crusgalli)

FactorConditionGR₅₀ Value (g/hm²)Fresh Weight Inhibition (%)
Temperature 15-35 °CEfficacy increases with temperature-
20-35 °C2.8 - 7.6-
Light Intensity Increasing-41.19% to 90.84%
Rainfall Interval > 1 hour1.7 - 2.4-
Weed Stage 1- to 4-leaf< 1.0-

GR₅₀: The herbicide rate required to reduce plant dry weight by 50%. Data sourced from a study on the herbicidal characteristics of this compound.[4]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Experiment to Determine this compound Efficacy

This protocol is based on the methodology used to study the herbicidal characteristics of this compound against barnyard grass.[4]

  • Plant Material: Grow the target weed species (e.g., Echinochloa crusgalli) in pots under controlled greenhouse conditions.

  • Herbicide Application: Apply this compound at a range of doses when the weeds reach the desired growth stage (e.g., 1- to 4-leaf stage). Use a calibrated sprayer to ensure uniform application. Include an untreated control group.

  • Experimental Conditions: Maintain controlled environmental conditions as per the experimental design (e.g., varying temperature, light intensity).

  • Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass of the treated and control plants.

  • Analysis: Determine the fresh and dry weight of the harvested biomass. Calculate the growth reduction percentage relative to the untreated control. Use this data to determine the GR₅₀ value.

Visualizations

Fenpyrazone_Mode_of_Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD substrate Plastoquinone Plastoquinone HPPD->Plastoquinone synthesis This compound This compound This compound->HPPD inhibits Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid required for Bleaching Bleaching/ Chlorosis Plastoquinone->Bleaching inhibition leads to Chlorophyll Chlorophyll Carotenoid->Chlorophyll protects Carotenoid->Bleaching inhibition leads to Photosynthesis Photosynthesis Chlorophyll->Photosynthesis

Caption: Mechanism of action of this compound, an HPPD inhibitor.

Troubleshooting_Workflow Start Poor Weed Control Observed CheckEnv Review Environmental Conditions (Temp, Light, Rain) Start->CheckEnv EnvOK Conditions Optimal? CheckEnv->EnvOK CheckWeed Assess Weed Factors (Species, Growth Stage, Stress) WeedOK Weed Susceptible? CheckWeed->WeedOK CheckApp Verify Application Protocol (Rate, Coverage) AppOK Application Correct? CheckApp->AppOK EnvOK->CheckWeed Yes AdjustEnv Optimize Environmental Conditions EnvOK->AdjustEnv No WeedOK->CheckApp Yes AdjustWeed Target Younger, Non-Stressed Weeds WeedOK->AdjustWeed No AdjustApp Recalibrate and Reapply Correctly AppOK->AdjustApp No ConsiderResistance Consider Herbicide Resistance AppOK->ConsiderResistance Yes AdjustEnv->Start Re-evaluate AdjustWeed->Start Re-evaluate AdjustApp->Start Re-evaluate

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Technical Support Center: Mitigating Fenpyrazone Carryover Injury to Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Fenpyrazone carryover injury to rotational crops during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting class of herbicides.[1] Its mode of action involves inhibiting the HPPD enzyme in susceptible plants. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid synthesis. Without carotenoids to protect chlorophyll from photooxidation, the plant experiences rapid bleaching of new growth, followed by necrosis and death.[2][3] This mechanism is why HPPD inhibitors are often referred to as "bleaching herbicides."

Q2: What are the typical symptoms of this compound carryover injury in rotational crops?

A2: The most prominent symptom of this compound carryover injury is the bleaching or whitening of newly emerged leaves of susceptible rotational crops. This is a direct result of the inhibition of carotenoid biosynthesis. Other symptoms may include stunting, chlorosis (yellowing), and in severe cases, plant death. The severity of the symptoms depends on the concentration of this compound residue in the soil and the susceptibility of the rotational crop.

Q3: Which rotational crops are most sensitive to this compound carryover?

A3: Crop sensitivity to this compound can vary. One study indicated that spinach is more sensitive to this compound residues compared to wheat and garlic.[4] In this study, spinach plant height was reduced by 2.6-17.1% at 20 days after sowing in soil previously treated with this compound. However, the biomass reduction ceased by 40 days after sowing, and no yield reduction was observed at harvest.[4] Generally, broadleaf crops are more susceptible to HPPD inhibitor herbicides than grass crops. It is crucial to consult the herbicide label and conduct a bioassay to determine the sensitivity of a specific rotational crop.

Q4: What factors influence the persistence of this compound in the soil?

A4: The persistence of this compound in the soil, and thus the risk of carryover injury, is influenced by a combination of soil properties, climatic conditions, and herbicide characteristics. Key factors include:

  • Soil Type and Composition: Soils with higher clay and organic matter content tend to have a greater potential for herbicide carryover due to increased adsorption of the herbicide to soil particles.[3][5]

  • Soil pH: Soil pH can affect the chemical structure and availability of some herbicides, influencing their persistence. For some herbicides, persistence is greater in higher pH soils, while for others it's the opposite.

  • Soil Moisture and Temperature: Microbial degradation is a primary pathway for the breakdown of many herbicides, including HPPD inhibitors. Warm, moist conditions favor microbial activity and accelerate herbicide degradation.[3][5] Dry and cold conditions can significantly slow down this process, increasing the risk of carryover.[2][6]

  • Organic Matter: Higher soil organic matter can increase the adsorption of herbicides, potentially making them less available for plant uptake and degradation. However, organic matter also supports a larger and more active microbial population, which can enhance degradation.[1][7][8]

Troubleshooting Guides

Problem: My rotational crop is showing bleaching and stunting after planting in a field previously treated with this compound.

Possible Cause Troubleshooting Steps
High this compound Residue in Soil 1. Confirm Symptoms: Compare the symptoms with known this compound injury symptoms (bleaching of new growth). 2. Soil Sampling and Analysis: Collect soil samples from the affected and unaffected areas of the field for residue analysis using methods like HPLC-MS/MS. 3. Conduct a Bioassay: Perform a greenhouse bioassay with a sensitive indicator species (e.g., sunflower, lentil) to confirm the presence of phytotoxic residues.
Environmental Stressors 1. Evaluate Growing Conditions: Assess if the crop is under stress from other factors like drought, waterlogging, nutrient deficiencies, or disease, as these can exacerbate herbicide injury symptoms. 2. Soil Testing: Conduct a standard soil fertility test to rule out nutrient deficiencies.
Incorrect Herbicide Application 1. Review Application Records: Check the application rate, timing, and uniformity of the previous this compound application to identify potential overlaps or misapplication.

Problem: How can I prevent this compound carryover injury in my next rotational crop?

Preventative Measure Detailed Action
Crop Rotation Planning 1. Select Tolerant Crops: Choose rotational crops that are known to be more tolerant to HPPD inhibitor herbicides. 2. Observe Plant-Back Intervals: Strictly adhere to the plant-back intervals specified on the this compound product label. If not specified, consult with the manufacturer or conduct a bioassay.
Soil Management Practices 1. Tillage: Tillage can help to dilute the herbicide residue in the soil profile and stimulate microbial activity, potentially accelerating degradation.[9][10] 2. Organic Matter Amendment: Incorporating organic matter such as compost or manure can enhance microbial populations and potentially increase the rate of herbicide degradation.[1][7][8]
Application Practices 1. Apply Correct Rate: Ensure this compound is applied at the recommended rate to avoid excessive soil residues. 2. Timely Application: Apply this compound as early as possible in the growing season of the primary crop to allow maximum time for degradation before planting the rotational crop.

Quantitative Data Summary

Table 1: Effect of this compound on Rotational Crop Height

Rotational CropThis compound TreatmentPlant Height Reduction (%) at 20 DASSoil Type
SpinachRecommended Rate2.6 - 8.5Sandy Loam
Spinach3x Recommended Rate9.7 - 17.1Sandy Loam
SpinachRecommended Rate5.4 - 11.2Loam
Spinach3x Recommended Rate13.8 - 16.9Loam
Garlic3x Recommended Rate4.1Not Specified

Source: Adapted from a study on the effects of this compound on succeeding crops.[4] DAS = Days After Sowing.

Table 2: General Plant-Back Intervals for HPPD Inhibitor Herbicides (Group 27)

Rotational CropTypical Plant-Back Interval (Months)
Corn0 - 1
Soybean9 - 10+
Wheat4 - 12
Alfalfa10 - 18
Sunflower10 - 18
Sugarbeet18 - 24
Lentils/Peas18 - 24

Note: These are general intervals for HPPD inhibitor herbicides and may not be specific to this compound.[2][6][11] Always consult the product label for specific plant-back intervals. A field bioassay is recommended before planting sensitive crops.

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting this compound Residues

Objective: To determine if this compound residues in the soil are at a level that could cause injury to a sensitive rotational crop.

Materials:

  • Soil samples from the field (composite sample from multiple locations).

  • Control soil from an area with no history of this compound application.

  • Pots (at least 4-inch diameter).

  • Seeds of a sensitive indicator species (e.g., sunflower, lentil, or the intended rotational crop).

  • Greenhouse or growth chamber with controlled temperature and light.

Methodology:

  • Soil Collection: Collect representative soil samples from the top 2-4 inches of the field where this compound was applied. Also, collect a control soil sample from a nearby area with a similar soil type that has not been treated with this compound.

  • Potting: Fill at least three pots with the field soil and three pots with the control soil. Label each pot clearly.

  • Sowing: Plant several seeds of the indicator species in each pot at the appropriate depth.

  • Incubation: Place the pots in a greenhouse or growth chamber with adequate light and temperature for the chosen plant species. Water the pots as needed to maintain optimal moisture for germination and growth.

  • Observation: Observe the plants for at least 3-4 weeks. Look for symptoms of herbicide injury in the plants grown in the field soil, such as bleaching, stunting, chlorosis, or reduced emergence, and compare them to the plants grown in the control soil.

  • Data Collection: Record the percentage of seed emergence, plant height, and visual injury symptoms at regular intervals. At the end of the experiment, you can also measure the shoot and root biomass (dry weight) to quantify the impact of the herbicide residue.

Protocol 2: Analytical Method for this compound Residue in Soil using HPLC-MS/MS

Objective: To quantify the concentration of this compound residues in soil samples.

Materials:

  • Soil sample.

  • Acetonitrile (ACN).

  • Water (HPLC grade).

  • Formic acid.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Primary secondary amine (PSA) sorbent.

  • C18 sorbent.

  • This compound analytical standard.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Methodology:

  • Sample Extraction (QuEChERS method):

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Inject an aliquot into the HPLC-MS/MS system.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution program.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40 °C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification:

    • Prepare matrix-matched calibration standards using the control soil extract.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Fenpyrazone_Mode_of_Action Tyrosine Tyrosine HPPD_enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD_enzyme substrate HGA Homogentisic Acid HPPD_enzyme->HGA catalysis This compound This compound This compound->HPPD_enzyme inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols PDS Phytoene Desaturase Plastoquinone->PDS cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protection Photooxidation Photooxidation Chlorophyll->Photooxidation Bleaching Bleaching Symptoms Photooxidation->Bleaching

Caption: this compound's mode of action: inhibition of the HPPD enzyme.

Troubleshooting_Workflow Start Rotational Crop Injury (Bleaching, Stunting) Visual_Assessment Visual Symptom Assessment Start->Visual_Assessment Is_Symptom_Consistent Consistent with HPPD Injury? Visual_Assessment->Is_Symptom_Consistent Other_Stressors Investigate Other Stressors (Nutrients, Disease, etc.) Is_Symptom_Consistent->Other_Stressors No Bioassay Conduct Soil Bioassay Is_Symptom_Consistent->Bioassay Yes Positive_Bioassay Positive for Injury? Bioassay->Positive_Bioassay Residue_Analysis Soil Residue Analysis (HPLC-MS/MS) Residue_Detected This compound Detected? Residue_Analysis->Residue_Detected Positive_Bioassay->Residue_Analysis Yes No_Carryover Carryover Unlikely Positive_Bioassay->No_Carryover No Implement_Mitigation Implement Mitigation Strategies (Tillage, Organic Matter) Residue_Detected->Implement_Mitigation Yes Residue_Detected->No_Carryover No

Caption: Troubleshooting workflow for suspected this compound carryover injury.

Mitigation_Strategies Goal Mitigate this compound Carryover Pre_Planting Pre-Planting Strategies Goal->Pre_Planting In_Season In-Season Management (Primary Crop) Goal->In_Season Post_Harvest Post-Harvest / Pre-Rotational Crop Goal->Post_Harvest Crop_Selection Tolerant Crop Selection Pre_Planting->Crop_Selection Plant_Back Adhere to Plant-Back Intervals Pre_Planting->Plant_Back Application_Rate Use Recommended Rate In_Season->Application_Rate Application_Timing Early Season Application In_Season->Application_Timing Tillage Tillage to Dilute Residue Post_Harvest->Tillage Organic_Amendment Incorporate Organic Matter Post_Harvest->Organic_Amendment Bioassay_Check Perform Bioassay Post_Harvest->Bioassay_Check

Caption: Key strategies for mitigating this compound carryover risk.

References

Fenpyrazone Technical Support Center: Spray Drift Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the spray drift of Fenpyrazone. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a third-generation HPPD-inhibiting post-emergence herbicide.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biochemical pathway that synthesizes plastoquinone and tocopherols. By inhibiting HPPD, this compound disrupts this pathway, leading to a depletion of carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is destroyed, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and plant death.[1]

Q2: What are the primary factors influencing this compound spray drift?

The primary factors influencing the spray drift of this compound, like other herbicides, can be categorized as follows:

  • Droplet Size: Smaller droplets are more susceptible to being carried off-target by wind.

  • Meteorological Conditions: Wind speed and direction are critical. Higher wind speeds increase drift distance. Temperature and humidity also play a role; high temperatures and low humidity can cause droplets to evaporate, becoming smaller and more drift-prone.

  • Application Equipment and Setup: Nozzle type, spray pressure, boom height, and sprayer speed all significantly impact drift. For instance, higher pressure often produces finer droplets, and a greater boom height allows more time for wind to affect the spray.

Q3: What are the ideal weather conditions for applying this compound to minimize drift?

To minimize spray drift, it is recommended to apply this compound under the following conditions:

  • Wind Speed: A gentle but steady breeze, typically between 3 and 10 mph, blowing away from sensitive areas is ideal. Avoid spraying in calm conditions, which may indicate a temperature inversion, or in high winds.

  • Temperature and Humidity: Spraying during cooler, more humid conditions can reduce the evaporation of spray droplets. It is advisable to avoid spraying on extremely hot and dry days.

  • Rainfall: this compound has been shown to have strong tolerance to rain erosion if the rainfall occurs more than one hour after application.[2]

Q4: How can I reduce spray drift through equipment selection and setup?

Proper equipment selection and setup are crucial for drift reduction:

  • Nozzle Selection: Use low-drift nozzles, such as air-induction nozzles, which produce coarser droplets. Always check the nozzle manufacturer's specifications for the optimal pressure range.

  • Boom Height: Keep the spray boom as low as possible while still achieving uniform coverage. A lower boom reduces the time droplets are exposed to wind.

  • Spray Pressure: Use the lowest effective pressure recommended for the nozzle to produce a coarser droplet spectrum.

  • Sprayer Speed: Reducing the forward speed of the sprayer can decrease turbulence and the potential for spray to be carried off-target.

Q5: Can adjuvants be used to reduce this compound spray drift?

Yes, certain adjuvants, often referred to as drift reduction agents (DRAs), can be effective. These adjuvants work by increasing the viscosity of the spray solution, which in turn increases the droplet size and reduces the number of fine, drift-prone droplets. However, the effectiveness of DRAs can be inconsistent, and they should be used as part of a comprehensive drift management strategy that includes proper nozzle selection and application practices.

Troubleshooting Guide

Problem: I'm observing whitening on non-target plants in my experiment after a this compound application.

  • Possible Cause: This is a classic symptom of HPPD inhibitor activity and strongly suggests off-target movement or spray drift of this compound.

  • Troubleshooting Steps:

    • Review Application Records: Check the wind speed and direction, temperature, and humidity at the time of application. Were they within the recommended ranges?

    • Inspect Equipment: Verify that the correct nozzles were used and that they were functioning properly. Check the spray pressure and boom height settings from the experiment.

    • Evaluate Buffer Zones: Was an adequate buffer zone left between the treated area and sensitive non-target plants?

    • Consider Adjuvants: Was a drift reduction adjuvant used in the tank mix? If so, was it used at the recommended rate?

Problem: My this compound application showed reduced efficacy, and I suspect drift was a contributing factor.

  • Possible Cause: If a significant portion of the applied herbicide drifted off-target, the dose received by the target weeds may have been insufficient for effective control.

  • Troubleshooting Steps:

    • Assess Application Uniformity: Use water-sensitive paper placed within the target area during a test spray (with water) to visualize the spray distribution and droplet size. Uneven coverage or a high proportion of very fine droplets could indicate a problem.

    • Recalibrate Equipment: Ensure the sprayer is properly calibrated to deliver the intended application volume and rate.

    • Optimize Application Parameters: In future applications, consider using nozzles that produce a coarser droplet spectrum, reducing the spray pressure, and lowering the boom height.

    • Incorporate a DRA: If not already in use, consider adding a drift reduction adjuvant to the tank mix in subsequent experiments.

Quantitative Data on Spray Drift Reduction

Disclaimer: The following data is from studies on other herbicides and is provided for illustrative purposes to demonstrate the potential impact of various drift reduction techniques. Specific performance with this compound may vary.

Table 1: Effect of Nozzle Type and Adjuvants on Spray Drift Reduction

Nozzle TypeAdjuvantDrift Reduction (%)Herbicide in Study
TwinjetPhosphatidylcholine + Propionic Acidup to 39%Glyphosate
Air Induction Flat TipNoneup to 74%Glyphosate
TwinjetPhosphatidylcholine + Propionic Acidup to 80% (combined)Glyphosate

Table 2: Impact of Application Method on Downwind Spray Drift

Application MethodAverage Wind Speed (kph)Increase in Drift Compared to Ground ApplicationHerbicide in Study
Aerial135.0- to 8.6-foldFlorpyrauxifen-benzyl

Experimental Protocols

Protocol 1: Wind Tunnel Experiment to Evaluate the Effect of Adjuvants on this compound Spray Drift

  • Objective: To quantify the reduction in spray drift of a this compound solution when mixed with different drift reduction adjuvants under controlled wind tunnel conditions.

  • Materials:

    • Wind tunnel with adjustable wind speed.

    • Spray nozzle (e.g., a standard flat-fan nozzle).

    • Pressurized spray system.

    • This compound solution at a standard concentration.

    • Various drift reduction adjuvants.

    • Fluorescent tracer dye.

    • Sample collectors (e.g., petri dishes or filter paper) placed at various distances downwind from the nozzle.

    • Fluorometer or spectrophotometer for quantifying the tracer.

  • Methodology:

    • Prepare a stock solution of this compound with a fluorescent tracer.

    • Create separate spray solutions by mixing the stock solution with each adjuvant at the manufacturer's recommended rate. A control solution with no adjuvant should also be prepared.

    • Set the wind tunnel to a constant wind speed (e.g., 10 mph).

    • Place the sample collectors at set distances downwind from the spray nozzle.

    • Mount the nozzle in the wind tunnel and spray each solution for a fixed duration at a constant pressure.

    • After each spray event, collect the samples and extract the fluorescent dye.

    • Measure the concentration of the dye using a fluorometer or spectrophotometer to determine the amount of drift deposited at each distance.

    • Calculate the percentage of drift reduction for each adjuvant compared to the control.

Protocol 2: Field Study to Assess this compound Spray Drift Under Real-World Conditions

  • Objective: To measure the downwind deposition of this compound from a field application and to evaluate the effectiveness of drift mitigation strategies.

  • Materials:

    • Field sprayer equipped with a specific nozzle type (e.g., low-drift air induction nozzles).

    • This compound solution.

    • Water-sensitive paper or other passive collectors.

    • Stakes for mounting collectors at various heights and distances.

    • Weather station to record wind speed and direction, temperature, and relative humidity.

    • GPS unit for marking collector locations.

  • Methodology:

    • Select a suitable field for the experiment with a clear downwind area.

    • Set up the weather station to continuously monitor conditions during the application.

    • Place the water-sensitive paper on stakes at predetermined distances (e.g., 5, 10, 20, 50 meters) downwind from the edge of the intended spray area. Collectors should be placed at different heights to capture the vertical drift profile.

    • Prepare the this compound spray solution. For comparative studies, different tank mixes (e.g., with and without a DRA) or different application parameters (e.g., varied boom heights) can be used in separate spray passes.

    • Conduct the spray application, ensuring the sprayer speed and pressure are kept constant.

    • Immediately after the application, carefully collect the water-sensitive paper.

    • Analyze the water-sensitive paper to determine the droplet density and coverage at each downwind location. This can be done visually or using image analysis software.

    • Correlate the drift deposition with the meteorological data and the application parameters to assess the effectiveness of the drift mitigation strategies.

Visualizations

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalyzes conversion This compound This compound This compound->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Synthesis of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching/Whitening of Plant Chlorophyll->Bleaching Photo-oxidation leads to

Caption: this compound's mode of action via HPPD inhibition.

Drift_Reduction_Workflow cluster_pre_application Pre-Application Planning cluster_application Application cluster_post_application Post-Application Evaluation Assess_Weather Assess Weather Conditions (Wind, Temp, Humidity) Select_Nozzle Select Low-Drift Nozzle Assess_Weather->Select_Nozzle Consider_Adjuvant Consider Drift Reduction Adjuvant Select_Nozzle->Consider_Adjuvant Calibrate_Sprayer Calibrate Sprayer (Pressure, Volume) Consider_Adjuvant->Calibrate_Sprayer Set_Boom_Height Set Low Boom Height Calibrate_Sprayer->Set_Boom_Height Control_Speed Control Sprayer Speed Set_Boom_Height->Control_Speed Monitor_Drift Monitor for Off-Target Effects Control_Speed->Monitor_Drift Application Execution Record_Data Record Application Data Monitor_Drift->Record_Data Adjust_Protocols Adjust Future Protocols Record_Data->Adjust_Protocols Logical_Relationships cluster_factors Factors Increasing Drift cluster_mitigation Mitigation Techniques Small_Droplets Small Droplet Size Large_Droplets Coarse Droplet Size Small_Droplets->Large_Droplets Mitigated by DRA_Use Use of Drift Reduction Adjuvant Small_Droplets->DRA_Use Mitigated by High_Wind High Wind Speed Low_Wind Low Wind Speed Application High_Wind->Low_Wind Mitigated by High_Boom High Boom Height Low_Boom Low Boom Height High_Boom->Low_Boom Mitigated by High_Pressure High Spray Pressure Low_Pressure Low Spray Pressure High_Pressure->Low_Pressure Mitigated by

References

Technical Support Center: Investigating Potential Weed Resistance to Fenpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments investigating potential weed resistance to the herbicide fenpyrazone.

Disclaimer: Based on the current scientific literature, there are no documented cases of weed resistance specifically to this compound. The information provided herein is based on the established mechanisms of resistance to other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and is intended to serve as a proactive guide for research and monitoring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem Possible Causes Solutions
Inconsistent Dose-Response Assay Results 1. Variable Plant Growth: Inconsistent seedling size or developmental stage at the time of spraying. 2. Inaccurate Herbicide Application: Errors in preparing herbicide solutions or uneven spray coverage. 3. Environmental Variability: Fluctuations in greenhouse temperature, light, or humidity. 4. Seed Source Heterogeneity: Genetic variability within the seed lot of the suspected resistant or susceptible biotypes.1. Synchronize germination and select seedlings of a uniform size and growth stage for experiments.[1] 2. Calibrate spray equipment before each use. Prepare fresh herbicide stock solutions and serial dilutions for each experiment.[2] 3. Maintain and monitor stable environmental conditions in the greenhouse or growth chamber.[2] 4. Use well-characterized and homozygous susceptible and resistant seed lots. If field-collected, ensure seeds are collected from multiple plants within the population.[1]
Unexpected Weed Survival at High this compound Doses 1. Potential Resistance: The weed population may possess a resistance mechanism. 2. Sub-optimal Application Conditions: Environmental factors such as low humidity or high temperatures can reduce herbicide uptake. 3. Incorrect Growth Stage: Plants may be too old or stressed at the time of application, reducing susceptibility.1. Proceed with further investigations, including molecular and biochemical assays, to confirm resistance and identify the mechanism. 2. Ensure that herbicide applications are carried out under optimal environmental conditions as recommended for this compound. 3. Treat weeds at the recommended growth stage (e.g., 2-4 leaf stage) for optimal efficacy.
Difficulty in Amplifying the HPPD Gene for Sequencing 1. Poor DNA Quality: Presence of PCR inhibitors in the DNA extract. 2. Inappropriate Primer Design: Primers may not be specific to the HPPD gene of the weed species being tested. 3. Sub-optimal PCR Conditions: Annealing temperature, extension time, or magnesium concentration may not be optimal.1. Use a DNA purification kit specifically designed for plant tissues to remove polysaccharides and other inhibitors. 2. Design new primers based on conserved regions of the HPPD gene from closely related species. Perform a gradient PCR to find the optimal annealing temperature. 3. Optimize the PCR cycling conditions and the concentration of PCR components.
No Difference in Metabolism Rate Between Suspected Resistant and Susceptible Plants 1. Non-Metabolic Resistance Mechanism: The resistance may be due to a target-site mutation rather than enhanced metabolism. 2. Incorrect Assay Timing: The time points chosen for analysis may be too early or too late to detect a difference in metabolism. 3. Substrate Specificity: The cytochrome P450 enzymes responsible for resistance may not metabolize the radiolabeled substrate used in the assay.1. Sequence the HPPD gene to check for mutations known to confer resistance to other HPPD inhibitors. 2. Conduct a time-course experiment with more frequent sampling points to capture the dynamics of herbicide metabolism. 3. If possible, use radiolabeled this compound for the metabolism study.

Frequently Asked Questions (FAQs)

This compound and its Mode of Action

Q1: What is this compound and how does it work?

A1: this compound is a third-generation post-emergence herbicide that belongs to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class.[3] It works by blocking the HPPD enzyme in plants. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production.[4][5] Inhibition of the HPPD enzyme leads to a depletion of carotenoids, causing the characteristic bleaching or whitening of new plant tissues, followed by necrosis and death.[3]

Weed Resistance to this compound

Q2: Have any weeds developed resistance to this compound?

A2: As of late 2025, there are no scientifically documented cases of weed populations developing resistance specifically to this compound. However, resistance to other HPPD inhibitor herbicides has been reported in several weed species, such as Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp).[6] Therefore, the potential for resistance to this compound exists and should be monitored.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Based on resistance mechanisms observed for other HPPD inhibitors, two main types of resistance are possible:[7][8]

  • Target-site resistance (TSR): This occurs due to genetic mutations in the HPPD gene, which alter the enzyme's structure and prevent the herbicide from binding effectively. Gene amplification, leading to overproduction of the HPPD enzyme, is another form of TSR.[1][2]

  • Non-target-site resistance (NTSR): This is the more common mechanism for HPPD inhibitor resistance and typically involves enhanced metabolism of the herbicide.[6] In resistant plants, enzymes such as cytochrome P450 monooxygenases rapidly break down this compound into non-toxic forms before it can reach the target HPPD enzyme.[4]

Q4: Are there any known genetic mutations that could confer resistance to this compound?

A4: While no specific mutations have been identified for this compound resistance, research on other HPPD inhibitors has identified mutations in the HPPD gene that confer resistance. For example, a Y342H (Tyrosine to Histidine at position 342) mutation in the Arabidopsis thaliana HPPD gene has been shown to confer resistance to mesotrione and isoxaflutole. Given that this compound targets the same enzyme, mutations in the corresponding region of the HPPD gene in weeds could potentially lead to resistance.

Experimental Design and Interpretation

Q5: How do I design a dose-response experiment to test for this compound resistance?

A5: A whole-plant dose-response bioassay is the standard method.[4] This involves treating suspected resistant and known susceptible weed populations with a range of this compound doses (typically from 0 to 8 or 16 times the recommended field rate). After a set period (e.g., 21 days), plant survival or biomass is assessed. The data is then used to calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance factor (RF) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Q6: What is a typical resistance factor for HPPD inhibitor-resistant weeds?

A6: Resistance factors can vary widely depending on the weed species and the specific resistance mechanism. For HPPD inhibitors, resistance factors are often in the range of 5- to 20-fold, but can sometimes be higher.

Quantitative Data Summary

The following table provides a hypothetical example of dose-response data for a susceptible and a putatively resistant weed biotype to this compound. This data is for illustrative purposes only.

Weed Biotype Herbicide GR₅₀ (g a.i./ha) *Resistance Factor (RF)
SusceptibleThis compound15-
Resistant (Hypothetical)This compound18012

*GR₅₀: Herbicide dose required to cause a 50% reduction in plant growth.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the level of resistance in a weed population to this compound.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots, soil mix, and greenhouse or growth chamber facilities.

  • This compound herbicide and appropriate adjuvants.

  • Calibrated laboratory sprayer.

  • Analytical balance.

Methodology:

  • Plant Growth:

    • Germinate seeds of both biotypes and transplant uniform seedlings (e.g., at the two-leaf stage) into individual pots.

    • Grow plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the 3-4 leaf stage, treat them with a range of this compound doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where X is the recommended field rate of 90-135 g a.i./ha).[3]

    • Include an untreated control for each biotype.

    • Use a calibrated laboratory sprayer to ensure uniform application.

  • Data Collection and Analysis:

    • After 21 days, assess plant survival and/or harvest the above-ground biomass and record the dry weight.

    • Express the data as a percentage of the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter logistic model) to determine the GR₅₀ for each biotype.

    • Calculate the resistance factor (RF) as: RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Protocol 2: HPPD Gene Sequencing for Target-Site Resistance Analysis

Objective: To identify potential mutations in the HPPD gene that may confer resistance to this compound.

Materials:

  • Leaf tissue from suspected resistant and susceptible plants.

  • DNA extraction kit for plants.

  • Primers designed to amplify the full coding sequence of the HPPD gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Methodology:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both biotypes using a commercial kit.

  • PCR Amplification:

    • Amplify the HPPD gene using designed primers. PCR conditions will need to be optimized for the specific primers and weed species.

    • Verify the PCR product size by gel electrophoresis.

  • DNA Sequencing:

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible plants with a reference HPPD sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant biotype.

Protocol 3: Biochemical Assay for Non-Target-Site (Metabolic) Resistance

Objective: To determine if suspected resistance is due to enhanced metabolism of this compound.

Materials:

  • Suspected resistant and susceptible plants.

  • Radiolabeled this compound (if available) or a surrogate radiolabeled HPPD inhibitor.

  • Syringes for application.

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

Methodology:

  • Herbicide Application: Apply a known amount of radiolabeled herbicide to a single leaf of both resistant and susceptible plants.

  • Time-Course Sampling: At various time points (e.g., 0, 4, 8, 24, 48 hours) after treatment, excise the treated leaf.

  • Extraction:

    • Wash the leaf surface to remove any unabsorbed herbicide.

    • Homogenize the leaf tissue and extract the herbicide and its metabolites using an appropriate solvent.

  • HPLC Analysis:

    • Analyze the extracts by HPLC to separate the parent herbicide from its metabolites.

    • Quantify the amount of parent herbicide remaining at each time point.

  • Data Analysis: Compare the rate of metabolism between the resistant and susceptible biotypes. A significantly faster rate of degradation in the resistant biotype indicates metabolic resistance.

Visualizations

HPPD_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD_Enzyme HPPD Enzyme HPP->HPPD_Enzyme Substrate Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Catalysis Bleaching Bleaching & Plant Death HPPD_Enzyme->Bleaching Pathway Blocked Mutation Target-Site Mutation (Altered HPPD) HPPD_Enzyme->Mutation TSR Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound This compound->HPPD_Enzyme Inhibition Metabolism Metabolic Detoxification (Cytochrome P450s) This compound->Metabolism NTSR Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Experimental_Workflow Start Suspected this compound Resistance in Field Seed_Collection Collect Seeds from Surviving Weeds & Known Susceptible Population Start->Seed_Collection Dose_Response Whole-Plant Dose-Response Assay Seed_Collection->Dose_Response Resistance_Confirmed Resistance Confirmed? Dose_Response->Resistance_Confirmed No_Resistance No Resistance Detected Resistance_Confirmed->No_Resistance No Mechanism_Investigation Investigate Resistance Mechanism Resistance_Confirmed->Mechanism_Investigation Yes Target_Site Target-Site Analysis (HPPD Gene Sequencing) Mechanism_Investigation->Target_Site Non_Target_Site Non-Target-Site Analysis (Metabolism Assay) Mechanism_Investigation->Non_Target_Site Mutation_Found Mutation Identified? Target_Site->Mutation_Found Metabolism_Increased Increased Metabolism? Non_Target_Site->Metabolism_Increased TSR_Conclusion Target-Site Resistance (TSR) Confirmed Mutation_Found->TSR_Conclusion Yes Further_Investigation Further Investigation Needed Mutation_Found->Further_Investigation No NTSR_Conclusion Non-Target-Site Resistance (NTSR) Confirmed Metabolism_Increased->NTSR_Conclusion Yes Metabolism_Increased->Further_Investigation No

References

Validation & Comparative

A Comparative Analysis of Third-Generation HPPD Inhibitor Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, supported by experimental data. This new generation of herbicides presents promising solutions for effective weed management, including for species resistant to other herbicide classes.

Introduction to Third-Generation HPPD Inhibitors

HPPD-inhibiting herbicides, also known as "bleaching" herbicides, disrupt a critical enzymatic step in the tyrosine catabolism pathway in plants.[1] This inhibition blocks the synthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. The result is the characteristic bleaching of plant tissues and, ultimately, plant death.[1] Third-generation HPPD inhibitors have been developed to offer improved efficacy, a broader weed control spectrum, and enhanced crop selectivity. This guide focuses on a comparative analysis of several of these newer compounds, including fenquinotrione, bicyclopyrone, tolpyralate, and other promising molecules in development.

Performance Data: A Comparative Overview

The efficacy of HPPD inhibitors can be assessed through both in vitro enzyme inhibition assays and in vivo whole-plant bioassays. The following tables summarize key performance data for several third-generation HPPD inhibitors, providing a basis for comparison. It is important to note that direct comparisons of data from different studies should be made with caution due to variations in experimental conditions.

In Vitro HPPD Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting the HPPD enzyme. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)Source
Fenquinotrione Arabidopsis thaliana HPPD44.7--[2][3]
Rice HPPD27.2--[2][3]
HPPD-IN-3 HPPD10Mesotrione-[4]
Compound III-15 Arabidopsis thaliana HPPD12Mesotrione~360[5]
HPPD-IN-7 Arabidopsis thaliana HPPD89--[4]
HPPD-IN-1 Arabidopsis thaliana HPPD248Mesotrione283[4]
HPPD-IN-5 HPPD210--[4]
Herbicidal Efficacy: Greenhouse and Field Data

The herbicidal efficacy is often reported as the application rate required for effective weed control or as the concentration required to cause a 50% reduction in plant growth (GR50).

CompoundCrop SafetyEffective Application Rate (g a.i./ha)Key Controlled WeedsSource
Fenquinotrione Excellent rice selectivity30Broadleaf and sedge weeds, including ALS-resistant biotypes[3][6]
Tolpyralate Good corn selectivity30 - 100 (+ atrazine)Grasses, Bidens pilosa, Amaranthus spp.[7]
Bicyclopyrone Good corn selectivity2890 (in premix)Palmer amaranth, velvetleaf, foxtail spp.[8]
QYR301 Good selectivity in wheat, paddy, garlic, and corn135 - 180 (POST)Echinochloa crus-galli, Leptochloa chinensis[9]
Compound III-15 High safety for peanuts30 - 120Not specified[5]
Cypyrafluone Good selectivity in wheatRecommended dose (not specified)Wide species of grass and broadleaf weeds[10]
Flusulfinam High safety in japonica and indica riceGR50 for E. crus-galli: 0.15-19.39; GR50 for L. chinensis: 7.82-49.92Echinochloa crus-galli, Leptochloa chinensis, Digitaria sanguinalis[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of herbicide performance.

In Vitro HPPD Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the HPPD enzyme.

Materials:

  • Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Test compound and a reference standard (e.g., mesotrione) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate: 4-hydroxyphenylpyruvate (HPPA)

  • Cofactor: Fe(II) solution (e.g., FeSO4·7H2O)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the HPPD enzyme in the assay buffer.

  • Prepare serial dilutions of the test compound and the reference standard.

  • To each well of the microplate, add the assay buffer, Fe(II) solution, and the test compound/reference standard at various concentrations. Include control wells with solvent only.

  • Add the HPPD enzyme solution to all wells.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the substrate (HPPA).

  • Monitor the reaction progress by measuring the absorbance at a specific wavelength, which corresponds to the formation of the product, homogentisic acid.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Greenhouse and Field Trials

Objective: To evaluate the herbicidal efficacy and crop safety of a test compound under controlled (greenhouse) or real-world (field) conditions.

Experimental Design:

  • Greenhouse: Weed and crop species are grown in pots or trays in a controlled environment.

  • Field: Trials are conducted in selected field sites with natural or seeded weed populations.

  • A randomized complete block design with multiple replications is typically used.

Materials and Methods:

  • Test Substance: The formulated herbicide product.

  • Target Weeds and Crops: A range of relevant weed species and the intended crop(s).

  • Application: Herbicides are applied at various rates (including a non-treated control) using a calibrated sprayer to ensure uniform coverage. Applications can be pre-emergence (before weed/crop emergence) or post-emergence (after weed/crop emergence).

  • Data Collection:

    • Weed Control: Visual assessment of weed control (e.g., on a scale of 0-100%) at different time points after application.

    • Crop Injury: Visual assessment of any phytotoxic effects on the crop.

    • Biomass Reduction: Harvesting and weighing the above-ground biomass of weeds to determine the growth reduction (GR50 can be calculated from this data).

    • Yield: For field trials, crop yield is measured at the end of the growing season.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the mechanism of action and experimental procedures can aid in understanding the complex processes involved in the evaluation of HPPD inhibitor herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols PDS_Enzyme Phytoene Desaturase (PDS) Plastoquinone->PDS_Enzyme Cofactor Phytoene Phytoene Phytoene->PDS_Enzyme Carotenoids Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation HPPD_Inhibitor Third-Generation HPPD Inhibitor HPPD_Inhibitor->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA PDS_Enzyme->Carotenoids Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Enzyme_Prep HPPD Enzyme Purification Assay Enzymatic Assay (HPPA -> HGA) Enzyme_Prep->Assay Compound_Prep Compound Dilution Series Compound_Prep->Assay IC50 IC50 Determination Assay->IC50 Plant_Growth Weed & Crop Cultivation Herbicide_App Herbicide Application Plant_Growth->Herbicide_App Data_Collection Data Collection (Efficacy, Safety) Herbicide_App->Data_Collection GR50 GR50/ED90 & Yield Analysis Data_Collection->GR50 Discovery Novel HPPD Inhibitor Discovery/Synthesis Discovery->Enzyme_Prep Discovery->Compound_Prep Discovery->Plant_Growth

References

Fenpyrazone Demonstrates Effective Control of Nicosulfuron-Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that fenpyrazone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, offers a viable solution for managing weed biotypes that have developed resistance to the acetolactate synthase (ALS) inhibitor nicosulfuron. This guide provides a detailed comparison of their performance, supported by experimental protocols and mechanistic insights, for researchers, scientists, and drug development professionals.

This compound operates through a distinct mode of action, inhibiting the HPPD enzyme in plants. This disruption of a key pathway in pigment synthesis leads to characteristic bleaching of susceptible weeds, followed by necrosis and death.[1] Crucially, this mechanism differs from that of ALS inhibitors like nicosulfuron, which target the acetolactate synthase enzyme, a key component in the production of branched-chain amino acids.[2] This difference in the mode of action means that there is no cross-resistance between the two herbicide classes, making this compound an effective tool against weeds that have evolved resistance to nicosulfuron and other ALS inhibitors.[1]

Comparative Performance Against Nicosulfuron-Resistant Weeds

Experimental evidence underscores the efficacy of HPPD inhibitors, a class to which this compound belongs, in controlling nicosulfuron-resistant weed populations. While direct head-to-head studies comparing this compound and nicosulfuron on the same resistant biotypes are limited in publicly available literature, studies on other HPPD inhibitors provide a strong indication of this compound's potential.

For instance, a study on a nicosulfuron-resistant population of large crabgrass (Digitaria sanguinalis) (SD13) demonstrated a high level of resistance to nicosulfuron, with a resistance index (R/S) of 43.7.[3] This indicates that the resistant population required 43.7 times more nicosulfuron to achieve the same level of control as a susceptible population. However, this same resistant population showed no resistance to the HPPD-inhibiting herbicides mesotrione and topramezone.[3]

Table 1: Performance of Nicosulfuron and HPPD Inhibitors against a Nicosulfuron-Resistant Digitaria sanguinalis Biotype (SD13)

Herbicide ClassActive IngredientResistance Index (R/S)Performance against Resistant Biotype
ALS InhibitorNicosulfuron43.7[3]Ineffective
HPPD InhibitorMesotrioneNot Resistant[3]Effective
HPPD InhibitorTopramezoneNot Resistant[3]Effective

Data sourced from a study on a confirmed nicosulfuron-resistant Digitaria sanguinalis population.[3] The recommended application rate for this compound is 90-135 g a.i./ha.[1]

This compound has been specifically noted for its effective control of Digitaria sanguinalis and Echinochloa crus-galli biotypes that are resistant to ALS inhibitors.[1]

Experimental Protocols

To evaluate the performance of herbicides against resistant weed biotypes, standardized experimental protocols are essential. The following methodologies are based on established practices for whole-plant bioassays and dose-response studies.[4][5][6][7][8]

Whole-Plant Bioassay for Herbicide Efficacy

This experiment is designed to determine the effectiveness of this compound and nicosulfuron on both susceptible and resistant weed biotypes under controlled conditions.

Materials:

  • Seeds of confirmed nicosulfuron-resistant and susceptible weed biotypes (e.g., Digitaria sanguinalis, Echinochloa crus-galli, Amaranthus palmeri).

  • Pots (10 cm diameter) filled with a sterile potting mix.

  • This compound and nicosulfuron analytical standards or commercial formulations.

  • Controlled environment growth chamber or greenhouse.

  • Herbicide sprayer calibrated to deliver a precise volume.

Procedure:

  • Seed Germination and Plant Growth: Sow seeds of both resistant and susceptible biotypes in separate pots. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the seedlings reach the 3-4 leaf stage, treat them with this compound and nicosulfuron at their recommended field rates. Include an untreated control for each biotype.

  • Evaluation: At 21 days after treatment (DAT), visually assess the percentage of control for each treatment compared to the untreated control. Control is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Record the visual control ratings and calculate the average control for each herbicide and biotype.

Experimental_Workflow_Whole_Plant_Bioassay A Seed Germination (Resistant & Susceptible Biotypes) B Seedling Growth (3-4 Leaf Stage) A->B C Herbicide Application (this compound, Nicosulfuron, Control) B->C D Incubation (21 Days) C->D E Visual Assessment (% Control) D->E F Data Analysis E->F ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis & Cell Growth BCAA->Protein Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibits HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPD 4-HPPD Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound This compound->HPPD Inhibits

References

Fenpyrazone: A Comparative Analysis of Efficacy in Controlling Digitaria sanguinalis and Echinochloa crusgalli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of Fenpyrazone against two common and troublesome grass weeds, Large Crabgrass (Digitaria sanguinalis) and Barnyardgrass (Echinochloa crusgalli). This compound, a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor, offers a novel mode of action for post-emergence weed control, particularly for weeds resistant to other herbicide classes such as ALS inhibitors.[1][2] This document synthesizes available experimental data to compare this compound's performance with other widely used herbicides and outlines detailed protocols for conducting similar efficacy trials.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other selected herbicides on Digitaria sanguinalis and Echinochloa crusgalli. It is important to note that direct comparative field trial data for this compound against a wide range of other herbicides is limited in publicly available literature. The data presented is compiled from various studies and technical sheets to provide a comparative overview.

Table 1: Efficacy against Digitaria sanguinalis (Large Crabgrass)

HerbicideMode of ActionApplication Rate (a.i./ha)Efficacy (% Control or Suppression)Reference
This compound HPPD inhibitor90-135 gExcellent control reported.[1][2][1][2]
TopramezoneHPPD inhibitor12.5 g84-85% suppressionNot specified in search results
MesotrioneHPPD inhibitor100 gConsistent controlNot specified in search results
NicosulfuronALS inhibitor42 gSignificant reduction in densityNot specified in search results
PendimethalinMicrotubule assembly inhibitorNot Specified83% controlNot specified in search results

Table 2: Efficacy against Echinochloa crusgalli (Barnyardgrass)

HerbicideMode of ActionApplication Rate (a.i./ha)Efficacy (% Control or Biomass Reduction)Reference
This compound HPPD inhibitorNot Specified41.19% - 90.84% fresh weight inhibition (increases with light intensity)[3][3]
TopramezoneHPPD inhibitor12.5 gConsistent controlNot specified in search results
MesotrioneHPPD inhibitor100 gConsistent controlNot specified in search results
NicosulfuronALS inhibitor50 g100% control of Echinochloa colona (a closely related species)Not specified in search results
PendimethalinMicrotubule assembly inhibitorNot SpecifiedExcellent control, significant biomass reductionNot specified in search results

Mechanism of Action: HPPD Inhibition

This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol synthesis. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. By inhibiting HPPD, this compound disrupts the production of carotenoids.

Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or "whitening" of the plant tissues, followed by necrosis and eventual death of the weed.[1] This mode of action is distinct from many other common herbicides, making this compound a valuable tool for managing weeds that have developed resistance to other chemistries.[1]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA HGA Homogentisic acid (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation This compound This compound HPPD HPPD Enzyme This compound->HPPD Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following protocols are generalized methodologies for conducting post-emergence herbicide efficacy trials on Digitaria sanguinalis and Echinochloa crusgalli. These are based on established guidelines for herbicide evaluation.

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of Digitaria sanguinalis and Echinochloa crusgalli from a reputable supplier to ensure genetic uniformity.

  • Potting Medium: Use a standardized greenhouse potting mix, typically a blend of peat, perlite, and vermiculite, with a pH between 6.0 and 7.0.

  • Planting: Sow 5-10 seeds per pot (e.g., 10 cm diameter) at a depth of 1-2 cm. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.

  • Greenhouse Conditions: Maintain greenhouse conditions at a temperature of 25-30°C during the day and 18-22°C at night, with a 16-hour photoperiod supplemented with artificial lighting if necessary. Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Growth Stage: Apply herbicides when the weed seedlings have reached the 3-4 leaf stage, as this is often the most susceptible stage for post-emergence control.

  • Herbicide Preparation: Prepare spray solutions of this compound and other comparative herbicides at their recommended field rates and at a series of lower and higher rates to determine dose-response relationships. Include a non-ionic surfactant if recommended for the specific herbicide formulation.

  • Application Method: Utilize a laboratory track sprayer equipped with a flat-fan nozzle calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure. This ensures uniform application across all treatments.

  • Treatments: Include an untreated control group for each weed species to serve as a baseline for comparison. Each treatment should be replicated at least four times.

3. Data Collection and Evaluation:

  • Visual Assessment: Visually assess weed control at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after application - DAA). Use a rating scale of 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death.

  • Phytotoxicity: If the herbicide is being tested for use in a crop, visual assessment of crop injury should also be conducted using the same 0-100% scale.

4. Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the herbicide treatments.

  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to identify which treatments are significantly different from each other.

  • For dose-response studies, use regression analysis to determine the herbicide rate required to achieve 50% (GR50) or 90% (GR90) growth reduction.

Experimental_Workflow Start Start Seed_Procurement Seed Procurement (D. sanguinalis & E. crusgalli) Start->Seed_Procurement Planting Planting and Seedling Growth (Greenhouse) Seed_Procurement->Planting Application Herbicide Application (3-4 Leaf Stage) Planting->Application Herbicide_Prep Herbicide Preparation (this compound & Alternatives) Herbicide_Prep->Application Data_Collection Data Collection Application->Data_Collection Visual_Assessment Visual Assessment (3, 7, 14, 21 DAA) Data_Collection->Visual_Assessment Biomass_Measurement Biomass Measurement (21 DAA) Data_Collection->Biomass_Measurement Analysis Statistical Analysis (ANOVA, Regression) Visual_Assessment->Analysis Biomass_Measurement->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Workflow for Herbicide Efficacy Evaluation.

Conclusion

This compound demonstrates significant potential for the effective control of Digitaria sanguinalis and Echinochloa crusgalli. Its novel HPPD-inhibiting mode of action provides a valuable tool for managing herbicide resistance. While direct, extensive comparative data with other herbicides is still emerging, the available information suggests that this compound's efficacy is comparable to or exceeds that of other established herbicides for these target weeds. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own evaluations and further validate the performance of this compound and other herbicidal compounds.

References

Fenpyrazone: A Comparative Analysis of its Cross-Resistance Profile in Herbicide-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenpyrazone, a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicide, has been introduced for post-emergence control of key grass and broadleaf weeds in corn. Developed by KingAgroot, it is purported to have no cross-resistance with other herbicide modes of action, offering a potential tool for managing herbicide-resistant weed populations. This guide provides a comparative analysis of this compound's performance, drawing from available manufacturer data and peer-reviewed literature, and highlights areas where further independent research is required.

Overview of this compound's Mode of Action

This compound belongs to the pyrazole class of HPPD inhibitors. Its mode of action involves the inhibition of the HPPD enzyme, a key component in the carotenoid biosynthesis pathway. This inhibition leads to the depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation. The resulting effect on susceptible weeds is characteristic bleaching of new growth, followed by necrosis and death.

Signaling Pathway of HPPD Inhibition and Resistance

The primary mechanism of action for this compound and the common pathway for metabolic resistance to HPPD inhibitors are illustrated below.

HPPD_Pathway cluster_pathway Normal Pathway cluster_resistance Metabolic Resistance Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD HPPD Enzyme HPPA->HPPD Acts on Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Healthy Healthy Plant Chlorophyll->Healthy Bleaching Bleaching & Necrosis Death Plant Death Bleaching->Death HPPD->HGA HPPD->Bleaching This compound This compound This compound->HPPD Inhibits P450 Cytochrome P450 Enzymes Metabolite Non-toxic Metabolite P450->Metabolite Fenpyrazone_Res This compound Fenpyrazone_Res->P450 Detoxification

HPPD inhibitor action and metabolic resistance pathway.

Cross-Resistance Profile: Manufacturer's Claims vs. Independent Data

A critical aspect of any new herbicide is its effectiveness against weed populations that have already developed resistance to other herbicides.

Manufacturer's Claims

According to technical materials from KingAgroot, this compound exhibits no cross-resistance with herbicides from other modes of action.[1] Specifically, it is claimed to be effective against:

  • Digitaria sanguinalis (large crabgrass) and Echinochloa crus-galli (barnyard grass) resistant to ALS (acetolactate synthase) inhibitors.[1]

  • Barnyard grass resistant to both ALS and ACCase (acetyl-CoA carboxylase) inhibitors.

These claims position this compound as a valuable tool for managing difficult-to-control grass weeds that have developed resistance to commonly used herbicides.

Independent Research

To date, there is a notable lack of independent, peer-reviewed studies specifically evaluating the cross-resistance profile of this compound on a wide range of confirmed herbicide-resistant weed biotypes. While one study has investigated the herbicidal characteristics of this compound on susceptible barnyard grass, providing valuable baseline efficacy data, it did not include resistant populations for a comparative analysis.[2]

The potential for cross-resistance to this compound, particularly through metabolic pathways, remains an important area for further investigation. Metabolic resistance, often mediated by cytochrome P450 enzymes, is a known mechanism of resistance to other HPPD inhibitors and can confer broad and unpredictable cross-resistance to different herbicide classes.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound. It is important to note that Table 1 is based on manufacturer's claims and lacks comparative data from independent dose-response assays on resistant biotypes. Table 2 presents data from a peer-reviewed study on a susceptible population of Echinochloa crus-galli.[2]

Table 1: Claimed Efficacy of this compound on Herbicide-Resistant Weeds (Based on Manufacturer's Data)

Weed SpeciesResistance ProfileThis compound Efficacy
Digitaria sanguinalisALS-inhibitor resistantEffective Control
Echinochloa crus-galliALS-inhibitor resistantEffective Control
Echinochloa crus-galliALS & ACCase-inhibitor resistantEffective Control

Source: KingAgroot technical literature. "Effective Control" is as claimed by the manufacturer and is not defined by a specific quantitative measure in the available documents.

Table 2: Efficacy of this compound on Susceptible Echinochloa crus-galli (Barnyard Grass)

ParameterConditionGR50 (g a.i./ha)
Temperature20-35 °C2.8 - 7.6
Rainfall Interval> 1 hour1.7 - 2.4
Weed Leaf Stage1- to 4-leaf stage< 1.0

Source: Wang et al. (2023). GR50 is the dose required for 50% growth reduction.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocol is based on the whole-plant dose-response experiments described in the available literature for this compound.[2]

Whole-Plant Dose-Response Bioassay

  • Plant Material: Seeds of susceptible and confirmed herbicide-resistant weed biotypes are collected and germinated in a controlled environment.

  • Plant Growth: Seedlings are transplanted into pots containing a standardized soil mix and grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.

  • Herbicide Application: At a specified growth stage (e.g., 3-4 leaf stage), plants are treated with a range of this compound doses. A control group for each biotype remains untreated. Applications are typically made using a cabinet sprayer calibrated to deliver a precise volume.

  • Data Collection: At a set time point after treatment (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control for each biotype. A non-linear regression model (e.g., a four-parameter log-logistic model) is used to fit dose-response curves and calculate the GR50 (the herbicide dose causing a 50% reduction in growth) for each biotype.

  • Resistance Index (RI): The RI is calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Experimental Workflow

The logical flow of a cross-resistance study is depicted below.

workflow A Seed Collection (Susceptible & Resistant Biotypes) B Plant Propagation (Controlled Environment) A->B C Herbicide Treatment (Dose-Response Assay) B->C D Data Collection (Biomass Measurement) C->D E Statistical Analysis (GR50 Calculation) D->E F Resistance Index (RI) Calculation E->F G Cross-Resistance Profile Determination F->G

Workflow for a cross-resistance study.

Conclusion and Future Research

This compound, as an HPPD inhibitor, has a mode of action that is distinct from many commonly used herbicides, such as ACCase and ALS inhibitors. Manufacturer data suggests that this translates to a lack of cross-resistance, making it a potentially effective tool for managing resistant weed populations. However, the absence of independent, peer-reviewed quantitative data on the cross-resistance profile of this compound is a significant knowledge gap.

Future research should prioritize conducting whole-plant dose-response assays with this compound on a diverse range of weed species with well-characterized resistance mechanisms to various herbicide modes of action (e.g., ACCase, ALS, PSII, PPO, and glyphosate resistance). Such studies are essential to independently verify the claims of no cross-resistance and to fully understand the potential for the evolution of resistance to this compound itself, particularly through metabolic pathways. These findings will be critical for developing sustainable weed management programs that incorporate this compound effectively.

References

Fenpyrazone Selectivity and Tolerance in Corn Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fenpyrazone is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide used for post-emergence control of annual grasses and broadleaf weeds in corn (Zea mays L.).[1] As with many herbicides, the tolerance of corn to this compound can vary among different hybrids. This guide provides a comparative overview of this compound selectivity, drawing on available research and analogous data from other HPPD-inhibiting herbicides to illustrate the principles of differential tolerance. While specific comparative data for a wide range of named corn hybrids treated with this compound is limited in publicly available literature, research indicates that differential tolerance does exist.[2]

Understanding Differential Tolerance to HPPD Inhibitors

The basis for varying tolerance levels to HPPD-inhibiting herbicides among corn hybrids is often linked to the rate at which the plant can metabolize the herbicide into non-toxic compounds. This metabolic process is genetically controlled. Environmental conditions such as temperature, rainfall, and overall plant health can also influence a hybrid's response to herbicide application.[1] Crops under stress may exhibit a temporary response to this compound application.[1]

Comparative Performance of Corn Hybrids (Based on Analogous HPPD-Inhibiting Herbicides)

Disclaimer: The following tables summarize data from studies on other HPPD-inhibiting herbicides and are presented here to illustrate the concept of differential hybrid tolerance. These findings are not directly transferable to this compound but represent the types of variations that can be expected.

Table 1: Example of Sweet Corn Hybrid Chlorosis in Response to Various HPPD-Inhibiting Herbicides (7 Days After Treatment)

Corn HybridTembotrioneTopramezoneMesotrione
Merit Plant Death2-9%53-63%
Dynamo 0-10%0-9%0-14%
GH 9597 0-2%0-4%0-38%
GH 2547 0-2%0-4%0-38%

Source: Adapted from a study on sweet corn hybrid tolerance to tembotrione, topramezone, and mesotrione.[3] Data illustrates the range of responses, with 'Merit' showing high sensitivity, particularly to tembotrione and mesotrione.[3]

Table 2: Example of Field Corn Hybrid Injury in Response to Tolpyralate + Atrazine (2X Rate, 1 Week After Treatment)

Corn HybridVisible Injury (%)
DKC42-60RIB >20%
DKC43-47RIB >20%
P0094AM <20%
P9840AM <20%

Source: Adapted from a study on field corn tolerance to tolpyralate + atrazine. This data demonstrates that even within field corn, hybrids can exhibit statistically different levels of initial injury to an HPPD-inhibiting herbicide.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide selectivity and tolerance. The following protocols are based on standard practices observed in herbicide evaluation studies.

Whole-Plant Dose-Response Bioassay (Greenhouse)

This method is used to determine the herbicide rate that causes a 50% reduction in plant growth (GR50), providing a quantitative measure of tolerance.

  • Plant Material: Seeds of different corn hybrids are sown in pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a controlled greenhouse environment with specified temperature, humidity, and photoperiod.

  • Herbicide Application: At a specific growth stage (e.g., V3-V4), a range of this compound doses, including a non-treated control, is applied using a cabinet sprayer calibrated to deliver a precise volume.

  • Data Collection: After a set period (e.g., 21 days), plant shoots are harvested, and fresh and/or dry weight is recorded. Visual injury ratings (e.g., chlorosis, necrosis, stunting) are also taken at regular intervals.

  • Statistical Analysis: The GR50 values are calculated for each hybrid using a log-logistic dose-response curve.

Field Tolerance Trials

Field trials are essential to evaluate hybrid performance under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design with a split-plot arrangement is often used. The main plot could be the herbicide treatment, and the sub-plot would be the different corn hybrids.

  • Plot Management: Plots are maintained according to standard agronomic practices for the region, with the exception of the weed control methods being tested.

  • Herbicide Application: this compound is applied at the recommended label rate and often at a 2X rate to assess the margin of crop safety. Applications are made at a specific corn growth stage (e.g., V4-V6).

  • Data Collection:

    • Visual Injury Ratings: Crop injury (chlorosis, stunting, etc.) is visually assessed at multiple time points after application (e.g., 7, 14, 28 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Plant height may be measured to quantify stunting effects.

    • Yield: At maturity, a designated area of each plot is harvested to determine the grain yield, which is then adjusted for moisture content.

  • Statistical Analysis: Analysis of variance (ANOVA) is used to determine significant differences in injury ratings and yield among hybrids and herbicide treatments.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound selectivity in corn.

Fenpyrazone_Metabolism_Pathway cluster_tolerant Tolerant Corn Hybrid cluster_susceptible Susceptible Corn Hybrid Fenpyrazone_T This compound Metabolism_T Rapid Metabolic Detoxification Fenpyrazone_T->Metabolism_T Cytochrome P450s NonToxic_T Non-Toxic Metabolites Metabolism_T->NonToxic_T Normal_Growth_T Normal Growth NonToxic_T->Normal_Growth_T Fenpyrazone_S This compound Metabolism_S Slow Metabolic Detoxification Fenpyrazone_S->Metabolism_S Reduced P450 Activity HPPD_Inhibition_S HPPD Enzyme Inhibition Fenpyrazone_S->HPPD_Inhibition_S Metabolism_S->HPPD_Inhibition_S Bleaching_S Bleaching/Chlorosis HPPD_Inhibition_S->Bleaching_S

Caption: Metabolic pathway of this compound in tolerant vs. susceptible corn.

Herbicide_Tolerance_Workflow start Start: Select Corn Hybrids greenhouse Greenhouse Dose- Response Assay start->greenhouse field Field Tolerance Trials start->field app Apply this compound (Multiple Rates) greenhouse->app field->app data_collection Data Collection: - Visual Injury - Biomass - Yield app->data_collection analysis Statistical Analysis (ANOVA, Regression) data_collection->analysis results Comparative Results: - Tolerance Ratings - Yield Impact analysis->results end End: Guide Published results->end

Caption: Experimental workflow for evaluating corn hybrid tolerance.

Conclusion

The available information strongly suggests that corn hybrids exhibit differential tolerance to this compound, a characteristic common to other HPPD-inhibiting herbicides. While comprehensive, publicly accessible data comparing a wide range of named hybrids is currently lacking, the principles of herbicide metabolism and the methodologies for evaluation are well-established. For researchers and professionals, it is critical to consult seed provider tolerance ratings and conduct small-scale trials when introducing this compound into a new cropping system with unfamiliar hybrids. Further independent, peer-reviewed research is needed to provide a more detailed comparative guide on this compound selectivity across a broader spectrum of commercially available corn hybrids.

References

Fenpyrazone vs. Bipyrazone: A Comparative Guide for Resistant Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weeds poses a significant threat to global food security. The development of new herbicides with alternative modes of action is crucial for sustainable weed management strategies. Fenpyrazone and bipyrazone are two such herbicides belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (WSSA Group 27). This guide provides an objective comparison of their performance in managing resistant weeds, supported by available experimental data.

Overview and Chemical Structures

Both this compound and bipyrazone disrupt the biosynthesis of essential pigments in susceptible plants, leading to bleaching and eventual death. However, they are tailored for different cropping systems and target distinct weed spectrums.

This compound , a third-generation HPPD inhibitor, is primarily formulated for post-emergence use in corn (Zea mays). It is particularly effective against key grass weeds and several annual broadleaf weeds, including those resistant to acetolactate synthase (ALS) inhibitors.

Bipyrazone is a novel HPPD-inhibiting herbicide developed for post-emergence control of broadleaf weeds in wheat (Triticum aestivum).[1][2][3][4][5] Its introduction provides a new mode of action for managing broadleaf weeds in wheat fields, especially those that have developed resistance to other herbicide classes.[5]

Mechanism of Action: HPPD Inhibition

This compound and bipyrazone share a common mechanism of action. They inhibit the HPPD enzyme, which is a key component in the biochemical pathway responsible for plastoquinone and α-tocopherol synthesis. The inhibition of this enzyme leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidation. Without their protective effect, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms (chlorosis) and ultimately, plant death.

HPPD Inhibition Pathway Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate Plastoquinone Plastoquinone & α-tocopherol HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching & Death HPPD_Inhibitor This compound / Bipyrazone HPPD_Inhibitor->HPPD Inhibits HPPD->HGA Catalyzes HPPD->Bleaching Inhibition leads to

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Performance Data and Efficacy

Direct comparative studies of this compound and bipyrazone on the same resistant weed species are limited due to their application in different crops. The following tables summarize their individual performance based on available research.

This compound Performance in Corn

This compound demonstrates strong efficacy against several grass and broadleaf weeds, including biotypes resistant to other herbicide modes of action.

Target Weed SpeciesResistance ProfileRecommended Dose (g a.i./ha)Efficacy (%)Reference
Digitaria sanguinalis (Large crabgrass)ALS-inhibitor resistant90-13590-99%
Echinochloa crus-galli (Barnyardgrass)ALS-inhibitor resistant90-13590-99%
Eleusine indica (Goosegrass)General90-135Not specified
Chenopodium album (Common lambsquarters)General90-135Not specified
Abutilon theophrasti (Velvetleaf)General90-135Not specified

A study on the herbicidal characteristics of this compound against Echinochloa crus-galli showed that its efficacy is influenced by environmental factors. The GR50 (the dose required to reduce plant growth by 50%) for barnyard grass was found to be between 2.8-7.6 g/hm2 at temperatures of 20-35 °C.[6] The study also indicated that barnyard grass at the 1- to 4-leaf stage is most sensitive, with a GR50 value of <1.0 g/hm2.[6]

Bipyrazone Performance in Wheat

Bipyrazone is effective for the post-emergence control of a range of broadleaf weeds in wheat.

Target Weed SpeciesApplication Rate (g a.i./ha)Dry Weight Inhibition (%)Reference
Descurainia sophia (Flixweed)1060-79%[5]
2085-93%[5]
Capsella bursa-pastoris (Shepherd's-purse)1060-79%[5]
2085-93%[5]
Lithospermum arvense (Field gromwell)1060-79%[5]
2085-93%[5]
Myosoton aquaticum (Water chickweed)1060-79%[5]
2085-93%[5]

Field experiments confirmed that bipyrazone applied alone at 30 to 40 g a.i. ha⁻¹ provides satisfactory control of sensitive broadleaf weeds.[1][2][3][4][5] A mixture of bipyrazone and fluroxypyr-mepthyl was also shown to be effective for broad-spectrum broadleaf weed control in wheat.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of herbicide efficacy studies.

This compound Efficacy Trial (Greenhouse)

A whole-plant dose-response experiment was conducted in a greenhouse to study the effects of various environmental factors on the herbicidal activity of this compound against barnyard grass (Echinochloa crus-galli).[6]

Fenpyrazone_Greenhouse_Protocol cluster_setup Experimental Setup cluster_treatment Herbicide Application cluster_assessment Data Collection & Analysis Planting Barnyard grass seeds sown in pots with nutrient soil. Thinning Seedlings thinned to 5 plants per pot at 1.5-leaf stage. Planting->Thinning Growth Plants grown in greenhouse at 25/20°C day/night temperature. Thinning->Growth Application This compound applied at various doses using a laboratory spray cabinet. Growth->Application Harvest Above-ground fresh weight of plants measured 14 days after treatment. Application->Harvest Control Untreated control sprayed with water. Control->Harvest Analysis Dose-response curves generated and GR50 values calculated. Harvest->Analysis

Caption: Workflow for this compound greenhouse efficacy trial.
Bipyrazone Efficacy and Crop Safety Trials (Greenhouse and Field)

Greenhouse and field experiments were conducted to evaluate the potential of post-emergence application of bipyrazone in wheat fields in China.[1][4]

Greenhouse Experiments:

  • Weed Control Spectrum: Fourteen common weed species were treated with bipyrazone at 10 and 20 g a.i. ha⁻¹.

  • Wheat Cultivar Tolerance: Sixteen wheat cultivars were treated with high rates of bipyrazone (375 and 750 g a.i. ha⁻¹) to assess crop safety.

  • Dose-Response Study: The selectivity index (SI) was determined by comparing the dose-response of a wheat cultivar and five weed biotypes to bipyrazone.

Field Experiments:

  • Location: Field trials were conducted at the experimental farm of Shandong Agricultural University in Tai'an, Shandong, China.

  • Experimental Design: A randomized complete block design with three replications was used.

  • Treatments: Bipyrazone was applied alone at various rates and in a mixture with fluroxypyr-mepthyl. A standard herbicide (tribenuron-methyl) and a hand-weeded control were included for comparison.

  • Application: Herbicides were applied post-emergence when wheat was at the 4- to 5-leaf stage and weeds were at the 3- to 5-leaf stage.

  • Data Collection: Weed control efficacy was assessed visually and by measuring weed population density and biomass at 20 and 40 days after treatment. Wheat injury was visually rated, and grain yield was determined at harvest.

Bipyrazone_Field_Trial_Workflow cluster_field_prep Field Preparation & Planting cluster_application Treatment Application cluster_evaluation Data Collection & Analysis Site_Selection Select experimental farm site. Plot_Layout Establish randomized complete block design with 3 replications. Site_Selection->Plot_Layout Planting Sow winter wheat. Plot_Layout->Planting Timing Apply herbicides post-emergence at 4-5 leaf stage of wheat. Planting->Timing Treatments Apply Bipyrazone (alone & mixture), tribenuron-methyl, and hand-weeded control. Timing->Treatments Weed_Assessment Assess weed control (visual, density, biomass) at 20 & 40 DAT. Treatments->Weed_Assessment Crop_Safety Visually rate wheat injury. Treatments->Crop_Safety Yield_Measurement Harvest and measure wheat grain yield. Treatments->Yield_Measurement Data_Analysis Statistical analysis of collected data. Weed_Assessment->Data_Analysis Crop_Safety->Data_Analysis Yield_Measurement->Data_Analysis

Caption: Workflow for bipyrazone field efficacy and crop safety trial.

Conclusion

This compound and bipyrazone are both valuable tools for managing resistant weeds through the inhibition of the HPPD enzyme. Their distinct applications in corn and wheat, respectively, address specific weed challenges in these major crops. This compound provides a much-needed solution for controlling resistant grass weeds in corn, while bipyrazone offers a new mode of action for managing problematic broadleaf weeds in wheat. The experimental data, though not directly comparative, demonstrates the high efficacy of both herbicides within their intended use patterns. For researchers and professionals in the field, the choice between these herbicides is determined by the cropping system and the specific resistant weed populations that need to be managed. Further research directly comparing the efficacy of these and other HPPD inhibitors on a broader range of resistant weed species would be beneficial for developing more robust and integrated weed management programs.

References

Fenpyrazone: A Comparative Guide to its Broadleaf and Grass Weed Control Spectrum in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the field validation of Fenpyrazone, a third-generation HPPD-inhibiting post-emergence herbicide. It offers a comparative assessment of its performance against other commonly used herbicides for broadleaf and grass weed control in corn. The information is supported by available experimental data and presented in a structured format for objective evaluation.

Executive Summary

This compound, developed by KingAgroot, is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor demonstrating a broad spectrum of activity against key annual broadleaf and grass weeds in corn.[1][2][3] Its unique fluorine-containing chemical structure contributes to its high activity, stability, and rapid action.[2][3] this compound offers an effective solution for managing weeds resistant to other modes of action, such as ALS inhibitors.[1] This guide compares the efficacy of this compound with other leading herbicides, including Topramezone, Mesotrione, and Atrazine, based on available field and greenhouse trial data.

Comparative Efficacy of this compound and Alternative Herbicides

The following tables summarize the weed control efficacy of this compound and its alternatives based on available data. Efficacy is rated as Excellent (90-100% control), Good (80-89% control), Fair (70-79% control), or Poor (<70% control).

Table 1: Broadleaf Weed Control Spectrum

Weed SpeciesCommon NameThis compoundTopramezoneMesotrioneAtrazine
Abutilon theophrastiVelvetleafExcellent[1]GoodExcellentGood
Amaranthus retroflexusRedroot PigweedExcellent[1]GoodExcellentExcellent
Chenopodium albumLamb's QuartersExcellent[1]ExcellentExcellentExcellent
Ambrosia artemisiifoliaCommon RagweedGoodGoodGoodFair
Solanum nigrumBlack NightshadeExcellent[1]FairGoodFair
Ipomoea hederaceaIvyleaf MorninggloryGood[1]FairGoodGood
Xanthium strumariumCommon CockleburExcellent[1]GoodGoodGood

Table 2: Grass Weed Control Spectrum

Weed SpeciesCommon NameThis compoundTopramezoneMesotrioneAtrazine
Digitaria sanguinalisLarge CrabgrassExcellent[1]GoodGoodPoor
Echinochloa crus-galliBarnyardgrassExcellent[1]ExcellentExcellentFair
Setaria faberiGiant FoxtailGoodExcellentFairFair
Eleusine indicaGoosegrassExcellent[1]GoodFairPoor
Panicum miliaceumWild Proso-MilletExcellent[1]GoodGoodPoor

Experimental Protocols

Detailed experimental protocols for field validation of this compound are not extensively published. However, a greenhouse study on the herbicidal characteristics of this compound provides insight into its evaluation.

Greenhouse Bioassay for Herbicidal Activity of this compound

  • Objective: To determine the herbicidal activity of this compound against barnyard grass (Echinochloa crus-galli) under controlled conditions.

  • Plant Material: Barnyard grass seeds were sown in pots containing a sterilized soil mix. Seedlings were thinned to a uniform number per pot before treatment.

  • Herbicide Application: this compound was applied at various doses to barnyard grass at the 1- to 4-leaf stage using a laboratory spray chamber.

  • Environmental Conditions: Plants were maintained in a greenhouse with controlled temperature (20-35°C) and light intensity.[1] The effect of simulated rainfall at different intervals after application was also assessed.[1]

  • Data Collection: Weed control efficacy was evaluated by visual assessment of injury (chlorosis, necrosis) and by measuring the fresh weight of the above-ground biomass at a set time after treatment. The GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) was calculated.[1]

General Field Trial Methodology for Herbicide Efficacy Evaluation in Corn

Standard field trial protocols for evaluating herbicide efficacy in corn generally involve the following steps:

  • Trial Design: A randomized complete block design with multiple replications is typically used to minimize the effects of field variability.

  • Plot Establishment: Corn is planted in plots of a standardized size. Weed populations can be from natural infestation or can be established by seeding target weed species.

  • Herbicide Application: Herbicides are applied at specified rates and timings (e.g., pre-emergence or post-emergence at a specific corn growth stage) using calibrated spray equipment.

  • Data Collection:

    • Weed Control: Visual ratings of percent weed control are taken at multiple intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

    • Weed Density and Biomass: Weed counts per unit area and/or weed biomass are collected from designated quadrats within each plot.

    • Crop Injury: Visual assessment of crop injury (e.g., stunting, chlorosis) is recorded.

    • Yield: Corn grain yield is harvested from the center rows of each plot to determine the impact of weed control on productivity.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Visualizations

experimental_workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Plot Design (Randomized Complete Block) B Corn Planting & Weed Establishment A->B C Herbicide Application (this compound vs. Alternatives) B->C D Visual Weed Control Ratings C->D E Weed Density & Biomass Measurement C->E F Crop Injury Assessment C->F G Yield Measurement D->G E->G F->G H Statistical Analysis (ANOVA) G->H

Figure 1. A generalized workflow for a field trial evaluating herbicide efficacy.

signaling_pathway cluster_pathway HPPD Inhibition Pathway cluster_herbicide Herbicide Action A Tyrosine B p-Hydroxyphenylpyruvate (HPP) A->B I HPPD Enzyme B->I catalyzed by C Homogentisate D Plastoquinone & Tocopherols C->D E Carotenoid Biosynthesis D->E F Chlorophyll Protection E->F G Photosynthesis F->G H This compound (HPPD Inhibitor) H->I inhibits I->C

Figure 2. The signaling pathway of HPPD-inhibiting herbicides like this compound.

References

Comparative Metabolomics of Fenpyrazone in Susceptible vs. Tolerant Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of the metabolic responses to the herbicide fenpyrazone in susceptible and tolerant plant species. This compound is a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicide, offering effective post-emergence control of various grass and broadleaf weeds in tolerant crops such as corn.[1] Understanding the differential metabolic pathways between tolerant and susceptible species is crucial for optimizing herbicide efficacy, managing resistance, and developing new crop protection strategies.

The primary mechanism of tolerance to HPPD-inhibiting herbicides in crops is rapid metabolic detoxification.[2][3] While specific metabolomic data for this compound is limited in publicly available research, this guide synthesizes data from studies on other HPPD inhibitors and general herbicide metabolism to present a representative comparison.

Quantitative Metabolomic Data

The following tables summarize hypothetical, yet representative, quantitative data from a comparative metabolomics study. These tables illustrate the expected changes in key metabolites in a tolerant crop (e.g., Zea mays) and a susceptible weed species (e.g., Amaranthus retroflexus) following this compound application. The data is presented as relative abundance changes compared to untreated controls.

Table 1: Relative Abundance of this compound and Its Metabolites

CompoundTolerant Species (Relative Abundance)Susceptible Species (Relative Abundance)
This compound (Parent Compound)0.250.85
Hydroxylated this compound3.500.50
Glycosylated this compound4.200.30

This table illustrates the rapid metabolism of the parent this compound compound in the tolerant species, leading to a higher accumulation of detoxified hydroxylated and glycosylated forms. In contrast, the parent compound persists at higher levels in the susceptible species.

Table 2: Changes in Key Endogenous Metabolites

Metabolite ClassExample MetabolitesTolerant Species (Fold Change)Susceptible Species (Fold Change)
Amino Acids Tyrosine1.25.8
Glutathione2.50.8
Flavonoids Quercetin-glycoside3.10.7
Kaempferol-glycoside2.80.6
Carotenoid Precursors Phytoene0.90.2
Lycopene1.10.3

This table highlights the downstream effects of HPPD inhibition. The susceptible species shows a significant accumulation of tyrosine (the substrate of the pathway blocked by this compound) and a depletion of carotenoid precursors, leading to the characteristic bleaching symptoms. The tolerant species exhibits an upregulation of compounds associated with stress response and detoxification, such as glutathione and flavonoids.[4]

Experimental Protocols

The following is a representative methodology for a comparative metabolomics study of this compound.

1. Plant Growth and Herbicide Treatment:

  • Tolerant (Zea mays) and susceptible (Amaranthus retroflexus) plants are grown under controlled greenhouse conditions (25°C day/20°C night, 16h photoperiod).

  • At the 3-4 leaf stage, plants are treated with a field-relevant dose of this compound (e.g., 100 g a.i./ha). Control groups are treated with a blank formulation.

  • Leaf tissue is harvested at various time points post-treatment (e.g., 6, 24, 48, and 72 hours), immediately frozen in liquid nitrogen, and stored at -80°C.

2. Metabolite Extraction:

  • Frozen leaf tissue (100 mg) is homogenized with a bead beater in 1 mL of pre-chilled 80% methanol containing an internal standard (e.g., umbelliferone).

  • Samples are vortexed and then centrifuged at 14,000 rpm for 15 minutes at 4°C.

  • The supernatant is collected and filtered through a 0.22 µm PTFE filter prior to analysis.

3. LC-MS/MS Analysis for Non-targeted Metabolomics:

  • Metabolomic profiling is performed using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UPLC system.

  • Chromatographic separation is achieved on a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Data is acquired in both positive and negative ionization modes.

4. Data Processing and Statistical Analysis:

  • Raw data is processed using metabolomics software (e.g., XCMS) for peak picking, alignment, and normalization.

  • Metabolite identification is performed by comparing retention times and MS/MS fragmentation patterns with authentic standards and public databases (e.g., METLIN, KEGG).

  • Multivariate statistical analysis (e.g., PCA, PLS-DA) is used to identify significant differences in metabolite profiles between treated and control groups and between tolerant and susceptible species.

Visualizations

Diagram 1: Proposed Metabolic Detoxification Pathway of this compound

Fenpyrazone_Detoxification This compound This compound Hydroxylated Hydroxylated this compound This compound->Hydroxylated Phase I: Hydroxylation (Cytochrome P450s) Glycosylated Glycosylated this compound (Detoxified) Hydroxylated->Glycosylated Phase II: Glycosylation (UGTs) Vacuole Vacuolar Sequestration Glycosylated->Vacuole Phase III: Transport (ABC Transporters)

Caption: Proposed metabolic pathway for this compound detoxification in tolerant plants.

Diagram 2: Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation Plant_Growth Plant Growth (Tolerant vs. Susceptible) Treatment This compound Treatment Plant_Growth->Treatment Harvest Tissue Harvest Treatment->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing LCMS->Processing Stats Statistical Analysis Processing->Stats ID Metabolite Identification Stats->ID Pathway Pathway Analysis ID->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

Caption: General workflow for a comparative metabolomics study.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fenpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of fenpyrazone, a benzoylpyrazole herbicide. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. Immediate Safety and Hazard Information

This compound is classified with the following primary hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Required Personal Protective Equipment (PPE)

ItemSpecification
Gloves Chemical-resistant (e.g., Nitrile rubber)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol for this compound Waste

This protocol covers the disposal of pure this compound, contaminated labware (e.g., glassware, pipette tips), and aqueous solutions containing this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired pure this compound, and any contaminated solids (e.g., weighing paper, paper towels, contaminated PPE) in a dedicated, sealable, high-density polyethylene (HDPE) container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[2][3][4]

  • Liquid Waste:

    • Collect aqueous solutions containing this compound in a separate, leak-proof, and clearly labeled HDPE or glass waste container.

  • Sharps Waste:

    • Contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The name "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The date the waste was first added to the container.

Step 3: On-site Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[5]

  • Store liquid waste containers in secondary containment to mitigate potential spills.

  • Store solid waste containers above liquid waste containers.[5]

Step 4: Arranging for Disposal

  • This compound waste must be disposed of through a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

  • Do not attempt to dispose of this compound waste down the drain or in regular trash.[3][7]

Step 5: Decontamination of Empty Containers

  • Empty this compound containers are also considered hazardous waste due to residual product.

  • It is recommended to triple-rinse empty containers with a suitable solvent (e.g., water, if the formulation is water-soluble).

  • The rinsate from this process must be collected and treated as hazardous liquid waste.

  • After triple-rinsing, puncture the container to prevent reuse and dispose of it as solid hazardous waste.

III. Experimental Protocols

Triple-Rinse Procedure for Empty Containers:

  • Fill the empty container to approximately one-quarter of its volume with the appropriate rinsing solvent.

  • Securely close the container and shake vigorously for at least 30 seconds.

  • Empty the rinsate into the designated hazardous liquid waste container.

  • Repeat steps 1-3 two more times.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

FenpyrazoneDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store Store in Secure Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information. Disposal regulations may vary by location.

References

Personal protective equipment for handling Fenpyrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling Fenpyrazone in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental exposure.

Hazard Summary

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential health risks, stringent safety measures must be implemented during all handling procedures.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is paramount to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Safety glasses- Nitrile gloves
Weighing and Aliquoting (Solid) - Chemical safety goggles or a face shield- Nitrile gloves (double-gloving recommended)- Lab coat- Respiratory protection (N95 or higher-rated respirator)
Preparing Solutions - Chemical safety goggles or a face shield- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or apron- Respiratory protection (if not handled in a fume hood)
In-vitro / In-vivo Dosing - Chemical safety goggles- Nitrile gloves- Lab coat
Waste Disposal - Chemical safety goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. Follow these procedural steps:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage container is clearly labeled with the chemical name and hazard pictograms.

2. Weighing and Solution Preparation:

  • All weighing of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Wear a lab coat, chemical safety goggles, and double nitrile gloves. For weighing larger quantities, a face shield and a chemical-resistant apron are recommended.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Experimental Procedures:

  • Clearly demarcate the work area where this compound is being used.

  • Always wear a lab coat, safety glasses, and nitrile gloves when handling solutions containing this compound.

  • Conduct all procedures that may generate aerosols or vapors within a chemical fume hood.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Remove and properly dispose of gloves immediately after handling the compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid this compound Waste: Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.

  • Liquid this compound Waste: Collect in a labeled, leak-proof, and compatible container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated PPE and Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste in a designated, labeled container.

2. Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Ensure all waste containers are securely closed and properly labeled with the contents and associated hazards.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ppe_details Required PPE start Handling this compound risk_assessment Assess Risk of Exposure (Aerosol, Splash, Direct Contact) start->risk_assessment low_risk Low Risk (e.g., Handling sealed containers, in-vitro plate reading) risk_assessment->low_risk Low moderate_risk Moderate Risk (e.g., Preparing dilute solutions, in-vivo dosing) risk_assessment->moderate_risk Moderate high_risk High Risk (e.g., Weighing solid powder, preparing concentrated solutions) risk_assessment->high_risk High ppe_low - Lab Coat - Safety Glasses - Nitrile Gloves low_risk->ppe_low ppe_moderate - Lab Coat - Chemical Goggles - Nitrile Gloves moderate_risk->ppe_moderate ppe_high - Lab Coat (Chemical Resistant) - Face Shield & Goggles - Double Nitrile Gloves - Respiratory Protection high_risk->ppe_high

Caption: PPE selection workflow for handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.